GIP (1-39)
Beschreibung
Eigenschaften
IUPAC Name |
5-[[2-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[5-amino-1-[[5-amino-1-[[1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[[1-[[5-amino-1-[[6-amino-1-[[2-[[6-amino-1-[[6-amino-1-[[1-[[1-[[1-[[6-amino-1-[[1-[(3-amino-1-carboxy-3-oxopropyl)amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C210H316N56O61S/c1-18-107(10)169(266-203(320)155(102-269)260-190(307)141(85-117-58-62-122(272)63-59-117)247-197(314)150(93-166(286)287)255-202(319)154(101-268)261-207(324)171(109(12)20-3)265-200(317)143(84-115-44-25-22-26-45-115)256-208(325)172(113(16)270)262-162(279)99-229-178(295)134(67-71-163(280)281)235-173(290)110(13)231-176(293)125(216)82-116-56-60-121(271)61-57-116)205(322)233-112(15)175(292)237-138(72-79-328-17)186(303)253-148(91-164(282)283)195(312)241-132(54-35-40-77-215)187(304)264-170(108(11)19-2)206(323)244-133(55-41-78-225-210(222)223)180(297)242-136(65-69-157(218)274)184(301)243-137(66-70-158(219)275)185(302)252-149(92-165(284)285)196(313)248-142(83-114-42-23-21-24-43-114)199(316)263-168(106(8)9)204(321)257-147(89-159(220)276)194(311)249-145(87-119-96-227-127-49-30-28-47-124(119)127)192(309)246-140(81-105(6)7)189(306)245-139(80-104(4)5)188(305)232-111(14)174(291)236-135(64-68-156(217)273)183(300)238-128(50-31-36-73-211)177(294)228-98-161(278)234-129(51-32-37-74-212)179(296)239-131(53-34-39-76-214)182(299)259-153(100-267)201(318)254-151(94-167(288)289)198(315)250-144(86-118-95-226-126-48-29-27-46-123(118)126)191(308)240-130(52-33-38-75-213)181(298)251-146(88-120-97-224-103-230-120)193(310)258-152(209(326)327)90-160(221)277/h21-30,42-49,56-63,95-97,103-113,125,128-155,168-172,226-227,267-272H,18-20,31-41,50-55,64-94,98-102,211-216H2,1-17H3,(H2,217,273)(H2,218,274)(H2,219,275)(H2,220,276)(H2,221,277)(H,224,230)(H,228,294)(H,229,295)(H,231,293)(H,232,305)(H,233,322)(H,234,278)(H,235,290)(H,236,291)(H,237,292)(H,238,300)(H,239,296)(H,240,308)(H,241,312)(H,242,297)(H,243,301)(H,244,323)(H,245,306)(H,246,309)(H,247,314)(H,248,313)(H,249,311)(H,250,315)(H,251,298)(H,252,302)(H,253,303)(H,254,318)(H,255,319)(H,256,325)(H,257,321)(H,258,310)(H,259,299)(H,260,307)(H,261,324)(H,262,279)(H,263,316)(H,264,304)(H,265,317)(H,266,320)(H,280,281)(H,282,283)(H,284,285)(H,286,287)(H,288,289)(H,326,327)(H4,222,223,225) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQGMGVMCZCZDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)NC(CC6=CNC=N6)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC9=CC=C(C=C9)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C210H316N56O61S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4633 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GIP(1-39) Mechanism of Action in Pancreatic β-Cells: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Glucose-dependent insulinotropic polypeptide (GIP) is a primary incretin (B1656795) hormone crucial for regulating glucose homeostasis. While the full-length GIP(1-42) is well-characterized, the endogenous, N-terminally truncated form, GIP(1-39), has been identified as a more potent stimulator of insulin (B600854) secretion. This document provides an in-depth technical overview of the molecular mechanisms through which GIP(1-39) acts on pancreatic β-cells. It details the signaling cascades, summarizes key quantitative data, outlines relevant experimental methodologies, and provides visual representations of the core pathways.
Core Mechanism of Action: Signaling Cascade
GIP(1-39) exerts its insulinotropic effects by binding to the GIP receptor (GIPR), a class B G-protein coupled receptor (GPCR) located on the surface of pancreatic β-cells.[1][2] This interaction initiates a canonical signaling pathway primarily mediated by the Gαs subunit, leading to the potentiation of glucose-stimulated insulin secretion (GSIS).[3][4]
The key steps in the signaling cascade are as follows:
-
Receptor Binding and G-Protein Activation: GIP(1-39) binds to the GIPR, inducing a conformational change that activates the associated heterotrimeric G-protein, specifically stimulating the Gαs subunit.[3]
-
Adenylyl Cyclase Activation & cAMP Production: The activated Gαs subunit stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[5][6][7] This leads to a rapid increase in intracellular cAMP levels.[8]
-
Downstream Effector Activation: The rise in intracellular cAMP activates two main downstream effector proteins:
-
Modulation of Ion Channels and Calcium Influx: PKA and Epac2 phosphorylate multiple downstream targets that collectively increase cytosolic Ca²⁺ concentration ([Ca²⁺]i):
-
Closure of K-ATP Channels: PKA- and Epac2-mediated signaling contributes to the closure of ATP-sensitive potassium (K-ATP) channels, leading to membrane depolarization.[3]
-
Activation of Voltage-Dependent Calcium Channels (VDCCs): The resulting membrane depolarization activates L-type VDCCs, promoting the influx of extracellular Ca²⁺.[3]
-
Mobilization of Intracellular Ca²⁺ Stores: GIP signaling can also lead to the release of Ca²⁺ from intracellular stores, such as the endoplasmic reticulum, further amplifying the cytosolic Ca²⁺ signal.[3][9][10][11] GIP(1-39) at a concentration of 100 nM has been shown to significantly increase [Ca²⁺]i.[9][10]
-
-
Potentiation of Insulin Exocytosis: The elevated [Ca²⁺]i is the primary trigger for the fusion of insulin-containing granules with the plasma membrane. PKA and Epac2 also directly facilitate exocytosis by phosphorylating proteins involved in the secretory machinery, increasing the density of insulin granules near the plasma membrane.[8][9] This culminates in the potent, glucose-dependent secretion of insulin.
Signaling Pathway Visualization
Caption: GIP(1-39) signaling pathway in pancreatic β-cells.
Quantitative Data on GIP(1-39) and GIPR Activation
Studies have demonstrated that GIP(1-39) is a more potent insulinotropic peptide than the full-length GIP(1-42).[9][10] While specific EC₅₀ values for GIP(1-39) are not always detailed, its enhanced activity is a consistent finding. The following tables summarize relevant quantitative data for GIP receptor agonists.
Table 1: Comparative Potency of GIP Peptides on GIPR Signaling
| Peptide | Parameter | Potency (EC₅₀ / IC₅₀) | Cell System / Model | Reference |
| GIP(1-39) | Insulin Secretion | More potent than GIP(1-42) | Rat Pancreatic Islets | [9][10] |
| GIP(1-39) | Intracellular Ca²⁺ | Significant increase at 100 nM | Single Rat Pancreatic β-cells | [9][10] |
| GIP(1-42) | cAMP Accumulation | EC₅₀ = 13.5 pM | COS-7 cells (human GIPR) | [12] |
| GIP(1-42) | Receptor Binding | IC₅₀ = 5.2 nM | COS-7 cells (human GIPR) | [12] |
| GIP(1-30) | cAMP Production | Equally potent as GIP(1-42) | RIN 1046-38, βTC-3 cells | [13] |
| GIP(1-30) | Insulin Secretion | Identical to GIP(1-42) | RIN 1046-38 cells | [13] |
Table 2: Effects of GIP Analogs on Human GIP Receptor Binding
| Peptide | Parameter | Potency (IC₅₀) | Assay Type | Reference |
| GIP (human) | Receptor Binding | 0.35 nM | Radioligand Competition | [14] |
| Tirzepatide | Receptor Binding | 29.9 nM | Radioligand Competition | [14] |
| Retatrutide | Receptor Binding | 73.6 nM | Radioligand Competition | [14] |
Experimental Protocols
Investigating the mechanism of action of GIP(1-39) involves a series of established in vitro and ex vivo assays. Below are detailed methodologies for key experiments.
Experimental Workflow Visualization
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. GIP Receptor Screening & Custom Assays [sbdrugdiscovery.com]
- 3. Glucose‐dependent insulinotropic polypeptide signaling in pancreatic β‐cells and adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Physiology and clinical applications of GIP [jstage.jst.go.jp]
- 7. Physiology, Gastric Inhibitory Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. GIP and GLP‐1, the two incretin hormones: Similarities and differences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GIP1-39, a novel insulinotropic peptide form and aspects on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cAMP-dependent Mobilization of Intracellular Ca2+ Stores by Activation of Ryanodine Receptors in Pancreatic β-Cells: A Ca2+ SIGNALING SYSTEM STIMULATED BY THE INSULINOTROPIC HORMONE GLUCAGON-LIKE PEPTIDE-1-(7–37) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Characterization of GIP(1-30) and GIP(1-42) as stimulators of proinsulin gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
GIP (1-39) Signaling Pathway Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the signaling pathway activation by Glucose-Dependent Insulinotropic Polypeptide (1-39) [GIP (1-39)]. GIP (1-39) is an endogenous, C-terminally truncated form of GIP and has been identified as a potent insulinotropic agent.[1] This document details the molecular cascades initiated by GIP (1-39) binding to its receptor, presents available quantitative data for related GIP analogs to provide a comparative context, outlines detailed protocols for key experimental assays, and includes visualizations of the signaling pathways and experimental workflows.
Core Signaling Pathways
The primary signaling cascade initiated by GIPR activation involves coupling to the Gαs subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] The subsequent rise in intracellular cAMP levels activates two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac).[10] These signaling events ultimately culminate in the potentiation of glucose-stimulated insulin (B600854) secretion and also influence cell proliferation, survival, and apoptosis.
Beyond the canonical Gαs-cAMP pathway, GIPR signaling can also involve the Gαq subunit, leading to the activation of Phospholipase C (PLC).[2] Furthermore, downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways, are also activated, contributing to the diverse cellular responses to GIP.
GIP (1-39) Signaling Pathway Diagrams
Caption: GIP (1-39) canonical and non-canonical signaling pathways.
Quantitative Data Summary
While direct quantitative comparisons for GIP (1-39) are limited in the literature, the following tables summarize key potency and affinity data for the full-length GIP (1-42) and other relevant analogs to provide a comparative framework.
Table 1: GIP Receptor Binding Affinities
| Ligand | Cell Line | IC50 / Ki (nM) | Reference |
| GIP (1-42) | COS-7 cells expressing human GIPR | IC50: 5.2 | [11] |
| GIP (3-42) | COS-7 cells expressing human GIPR | IC50: 22 | [11] |
| GIP (1-30)NH2 | COS-7 cells expressing human GIPR | Ki: 0.75 | [10] |
| Tirzepatide | HEK293 cell membranes with GIPR | EC50: 0.379 (GTPγS binding) | [12] |
Table 2: Potency of GIP Analogs in cAMP Production
| Ligand | Cell Line | EC50 (pM) | Reference |
| GIP (1-42) | COS-7 cells expressing human GIPR | 13.5 | [11] |
| GIP (1-42) | GIPR-transfected CHL cells | 18,200 | [7] |
| Tirzepatide | Cell lines expressing GIPR | 22.4 | [13] |
| GIP (1-30) | RIN 1046-38 and βTC-3 cells | Equally potent to GIP (1-42) | [11] |
Table 3: Potency of GIP Analogs in Insulin Secretion
| Ligand | System | EC50 / Concentration for Effect | Reference |
| GIP (1-39) | Rat pancreatic islets | More potent than GIP (1-42) | [3][4][5] |
| GIP (1-39) | Single rat pancreatic beta cells | 100 nM significantly increases [Ca2+]i | [1][8][9] |
| GIP (1-30)amide | - | Dose-dependently promotes insulin secretion (10⁻⁹-10⁻⁶ M) | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of GIP (1-39) signaling are provided below.
Radioligand Receptor Binding Assay
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of GIP (1-39) for the GIP receptor.
Objective: To determine the inhibitory constant (Ki) of GIP (1-39) for the GIP receptor.
Materials:
-
Cell membranes from a cell line overexpressing the GIP receptor (e.g., HEK293 or CHO cells).
-
Radiolabeled GIP, such as [125I]-GIP (1-42).
-
Unlabeled GIP (1-39) and GIP (1-42) (for standard curve and competition).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Scintillation counter.
-
96-well plates.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Prepare cell membranes from GIPR-expressing cells according to standard laboratory protocols. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand + binding buffer + membrane preparation.
-
Non-specific Binding: Radioligand + excess unlabeled GIP (1-42) (e.g., 1 µM) + binding buffer + membrane preparation.
-
Competition Binding: Radioligand + varying concentrations of unlabeled GIP (1-39) + binding buffer + membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or a specified temperature) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of GIP (1-39).
-
Determine the IC50 value (the concentration of GIP (1-39) that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand receptor binding assay.
cAMP Measurement Assay (HTRF)
This protocol describes a general method for measuring intracellular cAMP levels in response to GIP (1-39) stimulation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Objective: To determine the EC50 value of GIP (1-39) for cAMP production.
Materials:
-
GIPR-expressing cells.
-
Cell culture medium.
-
GIP (1-39) and a standard GIP agonist (e.g., GIP (1-42)).
-
HTRF cAMP assay kit (containing cAMP standard, anti-cAMP antibody conjugated to a donor fluorophore, and cAMP labeled with an acceptor fluorophore).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
HTRF-compatible plate reader.
-
384-well white plates.
Procedure:
-
Cell Seeding: Seed GIPR-expressing cells into a 384-well white plate at an appropriate density and culture overnight.
-
Cell Stimulation:
-
Remove the culture medium and replace it with stimulation buffer containing a PDE inhibitor.
-
Add varying concentrations of GIP (1-39) or the standard agonist to the wells. Include a vehicle control.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for the HTRF kit, add the HTRF reagents (anti-cAMP antibody-donor and cAMP-acceptor) to each well.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes) to allow for the competitive binding reaction to occur.
-
-
Signal Reading: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis:
-
Calculate the HTRF ratio (e.g., [emission at 665 nm / emission at 620 nm] * 10,000).
-
Generate a cAMP standard curve by plotting the HTRF ratio against the known concentrations of the cAMP standards.
-
Convert the HTRF ratios from the experimental wells to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log concentration of GIP (1-39).
-
Determine the EC50 value (the concentration of GIP (1-39) that produces 50% of the maximal response) using non-linear regression analysis.
-
Caption: Workflow for a cAMP measurement assay using HTRF.
Intracellular Calcium Measurement
This protocol outlines a general method for measuring changes in intracellular calcium concentration ([Ca2+]i) in response to GIP (1-39) using the fluorescent indicator Fura-2 AM.
Objective: To measure the increase in [Ca2+]i upon stimulation with GIP (1-39).
Materials:
-
Cells expressing the GIP receptor (e.g., pancreatic beta-cell line).
-
Fura-2 AM.
-
Pluronic F-127.
-
HEPES-buffered saline (HBS).
-
GIP (1-39).
-
A fluorescence plate reader or microscope equipped for ratiometric calcium imaging (with excitation at ~340 nm and ~380 nm, and emission at ~510 nm).
-
Black-walled, clear-bottom 96-well plates.
Procedure:
-
Cell Seeding: Seed cells into a black-walled, clear-bottom 96-well plate and culture until they reach the desired confluency.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HBS.
-
Remove the culture medium from the cells and wash with HBS.
-
Add the Fura-2 AM loading buffer to the cells and incubate in the dark at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Washing:
-
Remove the loading buffer and wash the cells several times with HBS to remove extracellular dye.
-
Add fresh HBS to the wells and allow the cells to rest for a period to ensure complete de-esterification of the Fura-2 AM.
-
-
Calcium Measurement:
-
Place the plate in the fluorescence reader or on the microscope stage.
-
Measure the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.
-
Add GIP (1-39) to the wells (either manually or using an automated injector).
-
Continuously record the fluorescence ratio over time to monitor the change in [Ca2+]i.
-
-
Data Analysis:
-
Calculate the 340/380 nm fluorescence ratio for each time point.
-
Plot the ratio over time to visualize the calcium transient.
-
The peak increase in the ratio after agonist addition represents the GIP (1-39)-induced calcium response.
-
Caption: Workflow for intracellular calcium measurement using Fura-2 AM.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol provides a general method for assessing the effect of GIP (1-39) on glucose-stimulated insulin secretion from pancreatic islets.
Objective: To determine the potentiation of GSIS by GIP (1-39).
Materials:
-
Isolated pancreatic islets (e.g., from rat or mouse).
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer.
-
Glucose solutions (low and high concentrations, e.g., 2.8 mM and 16.7 mM).
-
GIP (1-39).
-
Insulin ELISA kit.
-
Multi-well plates.
Procedure:
-
Islet Preparation: Isolate pancreatic islets using standard procedures and culture them overnight to allow for recovery.
-
Pre-incubation:
-
Hand-pick islets of similar size into a multi-well plate.
-
Wash the islets with KRBH buffer containing a low glucose concentration (e.g., 2.8 mM).
-
Pre-incubate the islets in low-glucose KRBH buffer for a specified time (e.g., 60 minutes) at 37°C to establish a basal insulin secretion rate.
-
-
Incubation:
-
Remove the pre-incubation buffer.
-
Add fresh KRBH buffer with different conditions to the wells:
-
Low glucose.
-
High glucose.
-
High glucose + GIP (1-39) (at various concentrations).
-
-
Incubate the islets for a specified time (e.g., 60 minutes) at 37°C.
-
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the insulin secretion to the islet number or DNA content.
-
Compare the insulin secretion in the high glucose + GIP (1-39) condition to the high glucose alone condition to determine the potentiation of GSIS by GIP (1-39).
-
Plot the insulin secretion against the log concentration of GIP (1-39) to determine the EC50 for insulin secretion potentiation.
-
Caption: Workflow for a Glucose-Stimulated Insulin Secretion (GSIS) assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The evolution of the therapeutic concept ‘GIP receptor antagonism’ [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Biological activity and antidiabetic potential of synthetic fragment peptides of glucose-dependent insulinotropic polypeptide, GIP(1-16) and (Pro3)GIP(1-16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization and biological actions of N-terminal truncated forms of glucose-dependent insulinotropic polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. Molecular interactions of full-length and truncated GIP peptides with the GIP receptor – A comprehensive review [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. Glucose-Dependent Insulinotropic Polypeptide in Incretin Physiology: Role in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of GIP(1-30) and GIP(1-42) as stimulators of proinsulin gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GIP and GLP‐1, the two incretin hormones: Similarities and differences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
The Role of GIP(1-39) in Glucose Metabolism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Glucose-dependent insulinotropic polypeptide (GIP) is a key incretin (B1656795) hormone, critical in the regulation of postprandial glucose homeostasis. While the canonical form is GIP(1-42), a naturally occurring truncated form, GIP(1-39), has been identified and characterized as a potent insulinotropic agent. This technical guide provides an in-depth analysis of the function of GIP(1-39) in glucose metabolism, detailing its mechanism of action, summarizing quantitative data on its biological activity, and providing methodologies for key experimental procedures used in its characterization. Furthermore, this guide includes detailed signaling pathway and experimental workflow diagrams to facilitate a comprehensive understanding of GIP(1-39)'s physiological role and its potential as a therapeutic target.
Introduction to GIP and the Emergence of GIP(1-39)
Glucose-dependent insulinotropic polypeptide (GIP), secreted by enteroendocrine K-cells of the proximal small intestine in response to nutrient ingestion, is a primary contributor to the incretin effect—the potentiation of glucose-stimulated insulin (B600854) secretion. The full-length, biologically active form of GIP is a 42-amino acid peptide, GIP(1-42). However, post-translational processing and degradation in circulation lead to various GIP fragments. Among these, GIP(1-39) has been isolated from porcine intestine and has garnered significant interest due to its potent biological activity.[1]
The Function of GIP(1-39) in Glucose Metabolism
GIP(1-39) acts as a full agonist at the GIP receptor (GIPR), a class B G-protein coupled receptor. Its primary function in glucose metabolism is the potentiation of insulin secretion from pancreatic β-cells in a glucose-dependent manner.
Insulinotropic Effects
Studies have demonstrated that GIP(1-39) is a highly potent insulinotropic peptide, even more so than the full-length GIP(1-42).[1][2] This enhanced potency is attributed to a higher ability to modulate intracellular calcium concentrations, a critical step in insulin exocytosis.[3] The insulinotropic action of GIP(1-39) is strictly glucose-dependent, meaning it exerts its effects only in the presence of elevated blood glucose levels, thereby minimizing the risk of hypoglycemia.
Glucagonotropic Effects
Similar to GIP(1-42), GIP(1-39) exhibits a bifunctional role in regulating glucagon (B607659) secretion from pancreatic α-cells. At euglycemic or hypoglycemic conditions, GIP(1-39) can stimulate glucagon release, which aids in preventing hypoglycemia. However, during hyperglycemia, this glucagonotropic effect is diminished, and the potent insulinotropic action predominates.
Quantitative Data on the Biological Activity of GIP(1-39)
The following tables summarize the available quantitative data on the biological activity of GIP(1-39). Direct comparative studies with GIP(1-42) are limited in the literature, and thus some data points are presented for GIP(1-39) as studied.
| Parameter | Peptide | Value | Cell/System | Reference |
| Potency (Insulin Secretion) | GIP(1-39) | More potent than GIP(1-42) | Rat Pancreatic Islets | [1] |
| Intracellular Calcium ([Ca2+]i) Mobilization | GIP(1-39) | Significant increase at 100 nM | Single Rat Pancreatic β-cells | [1] |
Note: Specific EC50 and Ki values for GIP(1-39) were not available in the reviewed literature.
GIP Receptor Signaling Pathway
Upon binding to its receptor on pancreatic β-cells, GIP(1-39) initiates a cascade of intracellular signaling events that culminate in the potentiation of insulin secretion. The primary signaling pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the function of GIP(1-39).
Pancreatic Islet Perifusion for Insulin Secretion Assay
This protocol is used to measure dynamic insulin secretion from isolated pancreatic islets in response to various stimuli, including GIP(1-39).
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA.
-
Low glucose KRB (e.g., 2.8 mM glucose).
-
High glucose KRB (e.g., 16.7 mM glucose).
-
GIP(1-39) stock solution.
-
Isolated pancreatic islets (rodent or human).
-
Perifusion system with chambers, pumps, and fraction collector.
-
Insulin ELISA kit.
Procedure:
-
Islet Preparation: Isolate pancreatic islets using collagenase digestion and Ficoll gradient separation. Culture islets overnight to allow for recovery.
-
System Setup: Prime the perifusion system with low glucose KRB buffer at a constant flow rate (e.g., 100 µL/min) and maintain at 37°C.
-
Islet Loading: Place a selected number of islets (e.g., 100-200 islet equivalents) into each perifusion chamber.
-
Basal Secretion: Perifuse the islets with low glucose KRB for a stabilization period (e.g., 60 minutes). Collect fractions at regular intervals (e.g., every 1-5 minutes) to establish a basal insulin secretion rate.
-
Stimulation: Switch the perifusion solution to high glucose KRB containing the desired concentration of GIP(1-39) (e.g., 100 nM). Continue collecting fractions.
-
Return to Basal: After the stimulation period, switch back to low glucose KRB to observe the return to basal secretion.
-
Sample Analysis: Measure the insulin concentration in each collected fraction using an insulin ELISA kit.
-
Data Analysis: Plot insulin secretion rate over time to visualize the dynamic response. Calculate the area under the curve (AUC) to quantify total insulin secretion.
Measurement of Intracellular Calcium Concentration ([Ca2+]i)
This protocol describes the use of fluorescent calcium indicators to measure changes in [Ca2+]i in pancreatic β-cells in response to GIP(1-39).
Materials:
-
Isolated pancreatic islets or cultured β-cell line (e.g., MIN6).
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS).
-
GIP(1-39) stock solution.
-
Fluorescence microscope with an appropriate filter set and a digital camera.
-
Image analysis software.
Procedure:
-
Cell Preparation: Seed dispersed islet cells or β-cells on glass-bottom dishes and culture.
-
Dye Loading: Prepare a loading solution containing the calcium indicator (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 in HBSS. Incubate the cells with the loading solution for 30-60 minutes at 37°C.
-
Washing: Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification of the indicator.
-
Imaging Setup: Place the dish on the stage of the fluorescence microscope.
-
Baseline Measurement: Perfuse the cells with low glucose HBSS and record baseline fluorescence for a few minutes.
-
Stimulation: Switch the perfusion to high glucose HBSS containing GIP(1-39) and continue recording the fluorescence changes.
-
Data Acquisition: For Fura-2, capture fluorescence images at two excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm). For Fluo-4, use a single excitation and emission wavelength.
-
Data Analysis: Calculate the ratio of fluorescence intensities (F340/F380 for Fura-2) or the change in fluorescence intensity (ΔF/F0 for Fluo-4) for individual cells or regions of interest over time. This represents the relative change in [Ca2+]i.
In Vivo Glucose Tolerance Test (GTT)
This protocol assesses the effect of GIP(1-39) on glucose disposal in a living organism, typically a mouse model.
Materials:
-
Experimental animals (e.g., C57BL/6 mice).
-
GIP(1-39) solution for injection.
-
Sterile glucose solution (e.g., 20% w/v).
-
Handheld glucometer and test strips.
-
Syringes and needles for injection.
Procedure:
-
Fasting: Fast the animals overnight (e.g., 12-16 hours) with free access to water.
-
Baseline Glucose: Measure the baseline blood glucose level (t=0) from a tail snip.
-
Peptide Administration: Administer GIP(1-39) via an appropriate route (e.g., intraperitoneal injection). A control group should receive a vehicle injection.
-
Glucose Challenge: After a short period (e.g., 15-30 minutes), administer a glucose bolus (e.g., 2 g/kg body weight) via intraperitoneal or oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at regular intervals post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. Calculate the area under the curve (AUC) for glucose excursion to quantify glucose tolerance.
Conclusion
GIP(1-39) is a potent, naturally occurring agonist of the GIP receptor with a significant role in glucose-dependent insulin secretion. Its enhanced insulinotropic activity compared to GIP(1-42) makes it a subject of interest for understanding the nuances of incretin biology and for the development of novel therapeutics for type 2 diabetes. The methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of metabolic diseases. Further research is warranted to fully elucidate the quantitative differences in receptor binding and signaling between GIP(1-39) and GIP(1-42) to better understand its physiological significance and therapeutic potential.
References
A Technical Guide to the Discovery and History of Gastric Inhibitory Polypeptide (GIP 1-39)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, history, and foundational experimental work that characterized Gastric Inhibitory Polypeptide (GIP), now more commonly known as Glucose-dependent Insulinotropic Polypeptide.
Discovery and Evolving Nomenclature: From Enterogastrone to Incretin (B1656795)
The journey of GIP began in the late 1960s and early 1970s, spearheaded by the work of Dr. J.C. Brown and his colleagues. The initial search was not for an insulinotropic agent but for an "enterogastrone," a hypothetical substance released from the gut in response to fat ingestion that inhibits gastric acid secretion.
In 1969, Brown and Pederson were investigating the effects of different preparations of cholecystokinin (B1591339) (CCK) on gastric acid secretion in dogs. They observed that a particular fraction exhibited potent inhibitory effects on stomach acid production, leading to the isolation of a novel polypeptide from porcine small intestinal mucosa.[1][2] This newly discovered 42-amino acid peptide was aptly named Gastric Inhibitory Polypeptide (GIP) .[3][4]
However, subsequent research revealed a more potent and physiologically significant role for GIP. In 1973, it was demonstrated that GIP could stimulate insulin (B600854) secretion in the presence of elevated glucose levels.[5] This "incretin" effect, the augmentation of insulin release in response to oral glucose compared to an equivalent intravenous glucose challenge, was found to be a far more prominent action of GIP at physiological concentrations than its effect on gastric acid.[6][7] This led to the proposal of an alternative name, Glucose-dependent Insulinotropic Polypeptide , to better reflect its primary function, while conveniently retaining the acronym GIP.[8]
Structure and Molecular Characteristics
The complete amino acid sequence of porcine GIP was determined in 1971.[9] Subsequently, the human form of GIP was isolated and sequenced, revealing a high degree of homology with its porcine counterpart, differing by only two amino acids at positions 18 and 34.[10]
Table 1: Amino Acid Sequence of Porcine and Human GIP (1-42)
| Species | Amino Acid Sequence |
| Porcine | Y-A-E-G-T-F-I-S-D-Y-S-I-A-M-D-K-I-R -Q-Q-D-F-V-N-W-L-L-A-Q-K-G-K-K-S -D-W-K-H-N-I-T-Q |
| Human | Y-A-E-G-T-F-I-S-D-Y-S-I-A-M-D-K-I-H -Q-Q-D-F-V-N-W-L-L-A-Q-K-G-K-K-N -D-W-K-H-N-I-T-Q |
Differences are highlighted in bold.
While the full-length GIP is 42 amino acids long, a truncated form, GIP (1-39), has also been identified and is reported to be a potent insulinotropic peptide.[11]
Physiological Effects: Quantitative Data
The dual actions of GIP on gastric acid secretion and insulin release have been quantified in numerous studies.
Inhibition of Gastric Acid Secretion
Early studies in dogs demonstrated the inhibitory effect of GIP on pentagastrin-stimulated gastric acid secretion.
Table 2: Effect of Porcine GIP on Pentagastrin-Stimulated Gastric Acid Secretion in Dogs
| GIP Infusion Rate | Pentagastrin Dose | Mean Inhibition of Acid Output (%) | Reference |
| 1.0 µg/kg/hr | 1.0 µg/kg/hr | 50 | [12] |
| 2.0 µg/kg/hr | 1.0 µg/kg/hr | 70 | [12] |
It is important to note that later studies in humans with synthetic human GIP at near-physiological concentrations did not show a significant inhibition of pentagastrin-stimulated gastric acid secretion, suggesting this effect may be more prominent at pharmacological doses or in certain animal models.[13]
Stimulation of Insulin Secretion
The primary physiological role of GIP is the potentiation of glucose-stimulated insulin secretion.
Table 3: Effect of GIP on Glucose-Stimulated Insulin Secretion in Humans
| GIP Infusion Rate | Glucose Level | % Increase in Insulin Secretion | Reference |
| 1 pmol/kg/min | Euglycemia (~5 mmol/L) | No significant effect | [14] |
| 1 pmol/kg/min | Hyperglycemia (~10 mmol/L) | Significant potentiation | [14] |
| 2 pmol/kg/min | Euglycemia (~5 mmol/L) | No significant effect | [14] |
| 2 pmol/kg/min | Hyperglycemia (~10 mmol/L) | Robust potentiation | [14] |
The insulinotropic effect of GIP is strictly glucose-dependent, meaning it has little to no effect on insulin release at normal or low blood glucose levels.[14]
Experimental Protocols
The following sections detail the methodologies for key experiments in the study of GIP.
Isolation and Purification of Porcine GIP
The original protocol for isolating GIP from porcine small intestines involved a multi-step purification process:
-
Tissue Extraction: The upper small intestines of pigs were collected and extracted with an acid-ethanol mixture to precipitate proteins.
-
Salt Fractionation: The crude extract was subjected to sequential salt fractionation to enrich for polypeptides.
-
Gel Filtration Chromatography: The partially purified material was then passed through a series of gel filtration columns (e.g., Sephadex) to separate proteins based on size.
-
Ion-Exchange Chromatography: Fractions showing GIP activity were further purified using ion-exchange chromatography to separate molecules based on their charge.
-
Purity Assessment: The homogeneity of the final product was assessed by techniques such as polyacrylamide gel electrophoresis.
Amino Acid Sequencing
The amino acid sequence of the purified GIP was determined using Edman degradation, a method that sequentially removes one amino acid at a time from the N-terminus of the peptide for identification.
Radioimmunoassay (RIA) for GIP Quantification
The development of a radioimmunoassay was crucial for measuring GIP concentrations in plasma and studying its physiological regulation.
-
Antiserum Production: Purified porcine GIP was used to immunize rabbits to produce specific anti-GIP antibodies (antiserum).
-
Radiolabeling: A small amount of purified GIP was radiolabeled with Iodine-125 (¹²⁵I) to serve as a tracer.
-
Competitive Binding: In the assay, a known amount of ¹²⁵I-labeled GIP and anti-GIP antiserum are incubated with either standard solutions of unlabeled GIP of known concentrations or with the unknown plasma samples. The unlabeled GIP in the standards or samples competes with the ¹²⁵I-labeled GIP for binding to the limited number of antibody sites.
-
Separation and Counting: The antibody-bound GIP is separated from the free GIP, and the radioactivity of the bound fraction is measured using a gamma counter.
-
Standard Curve and Quantification: A standard curve is generated by plotting the percentage of bound ¹²⁵I-GIP against the concentration of the unlabeled GIP standards. The concentration of GIP in the unknown samples can then be determined by interpolating their percentage of bound radioactivity on the standard curve.[15]
Signaling Pathways and Experimental Workflows
GIP Signaling Pathway in Pancreatic β-Cells
GIP exerts its insulinotropic effect by binding to its specific G protein-coupled receptor (GIPR) on the surface of pancreatic β-cells, initiating a downstream signaling cascade.
References
- 1. Gastric Inhibitory Peptide (GIP), human - Echelon Biosciences [echelon-inc.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. GLP1R and GIPR expression and signaling in pancreatic alpha cells, beta cells and delta cells. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 4. Release of gastric inhibitory polypeptide (GIP) by intraduodenal acidification in rats and humans and abolishment of the incretin effect of acid by GIP-antiserum in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 7. Physiology and clinical applications of GIP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of a Dual Glucose-Dependent Insulinotropic Peptide (GIP)/Glucagon-like Peptide-1 Receptor Agonist (Twincretin) in Glycemic Control: From Pathophysiology to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amino acid sequence and heterogeneity of gastric inhibitory polypeptide (GIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The isolation and sequencing of human gastric inhibitory peptide (GIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acid-induced gastric inhibitory polypeptide secretion in man. [vivo.weill.cornell.edu]
- 12. academic.oup.com [academic.oup.com]
- 13. Lack of effect of synthetic human gastric inhibitory polypeptide and glucagon-like peptide 1 [7-36 amide] infused at near-physiological concentrations on pentagastrin-stimulated gastric acid secretion in normal human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glucose-Dependent Insulinotropic Polypeptide: A Bifunctional Glucose-Dependent Regulator of Glucagon and Insulin Secretion in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Radioimmunoassay of gastric inhibitory polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Deep Dive: Unraveling the Distinct Physiological Roles of GIP (1-39) and GIP (1-42)
For Immediate Release
[City, State] – [Date] – This technical guide provides a comprehensive analysis of the physiological roles of two endogenous forms of Glucose-Dependent Insulinotropic Polypeptide (GIP), GIP (1-39) and GIP (1-42). Aimed at researchers, scientists, and drug development professionals, this document delves into their differential effects on insulin (B600854) secretion, receptor binding, and intracellular signaling, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways.
Introduction
Glucose-Dependent Insulinotropic Polypeptide (GIP) is a crucial incretin (B1656795) hormone secreted by enteroendocrine K-cells in the proximal small intestine in response to nutrient ingestion. It plays a significant role in postprandial glucose homeostasis primarily by potentiating glucose-dependent insulin secretion from pancreatic β-cells. While the 42-amino acid peptide, GIP (1-42), is the traditionally recognized form, a truncated variant, GIP (1-39), also exists and exhibits distinct physiological properties. Understanding the nuances between these two forms is critical for the development of novel therapeutics targeting the GIP system for metabolic disorders such as type 2 diabetes and obesity.
Core Physiological Roles and Mechanisms of Action
Both GIP (1-39) and GIP (1-42) exert their effects by binding to the GIP receptor (GIPR), a class B G protein-coupled receptor (GPCR). This binding primarily activates the Gαs signaling pathway, leading to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP) levels, and subsequent activation of Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). These downstream events culminate in the potentiation of glucose-stimulated insulin secretion.
However, emerging evidence suggests that GIP (1-39) may be a more potent insulinotropic agent than GIP (1-42). Studies on rat pancreatic islets have demonstrated that GIP (1-39) stimulates insulin secretion more effectively than its longer counterpart[1][2]. This enhanced potency is attributed, at least in part, to a greater ability of GIP (1-39) to modulate intracellular calcium concentrations, a key step in insulin granule exocytosis[1][3].
Beyond their primary role in insulin secretion, GIP peptides also influence other metabolic processes. GIP has a stimulatory effect on glucagon (B607659) secretion from pancreatic α-cells, particularly under euglycemic or hypoglycemic conditions[4][5]. In adipose tissue, GIP promotes lipid storage by enhancing lipoprotein lipase (B570770) activity and fatty acid uptake[6][7]. The differential effects of GIP (1-39) and GIP (1-42) in these extrapancreatic tissues are an active area of investigation.
The biological activity of both GIP forms is terminated by the enzyme dipeptidyl peptidase-IV (DPP-IV), which cleaves the N-terminal two amino acids, resulting in the inactive metabolite GIP (3-42). The plasma half-life of intact, active GIP (1-42) is approximately 5-7 minutes[8].
Quantitative Comparison of GIP (1-39) and GIP (1-42)
To facilitate a clear comparison of the two GIP forms, the following tables summarize the available quantitative data from in vitro and in vivo studies. It is important to note that direct head-to-head comparative data for GIP (1-39) is limited in the current literature.
| Parameter | GIP (1-39) | GIP (1-42) | Species/Cell Line | Reference |
| Receptor Binding Affinity (Ki) | Data not available | ~0.67 - 5.2 nM | Human/COS-7 cells | [9][10] |
| cAMP Accumulation (EC50) | Data not available | ~6.0 - 18.2 nM | Human/Rat/COS-7, CHL cells | [9][11] |
| Parameter | GIP (1-39) | GIP (1-42) | Experimental Model | Reference |
| Insulin Secretion | More potent than GIP (1-42) | Potent stimulator | Rat pancreatic islets | [1][2] |
| Intracellular Ca2+ Mobilization | Significant increase at 100 nM | Induces Ca2+ mobilization | Single rat pancreatic β-cells | [1] |
| Plasma Half-life | Data not available | ~5-7 minutes | Human | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the molecular mechanisms and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Detailed Experimental Protocols
GIP Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of GIP (1-39) and GIP (1-42) to the GIP receptor.
Materials:
-
Cell membranes from a cell line overexpressing the human GIP receptor (e.g., CHO-K1 or HEK293 cells).
-
Radiolabeled GIP, such as [125I]-GIP (1-42).
-
Unlabeled GIP (1-39) and GIP (1-42) as competitors.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of unlabeled GIP (1-39) and GIP (1-42) in binding buffer.
-
In a 96-well plate, add a fixed amount of cell membranes, a constant concentration of [125I]-GIP (1-42) (typically below the Kd), and varying concentrations of the unlabeled competitor peptides.
-
For determining non-specific binding, add a high concentration of unlabeled GIP (1-42) (e.g., 1 µM).
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
Objective: To measure the potency (EC50) of GIP (1-39) and GIP (1-42) in stimulating intracellular cAMP production.
Materials:
-
A cell line expressing the GIP receptor (e.g., CHO-K1, HEK293, or an insulinoma cell line like INS-1).
-
GIP (1-39) and GIP (1-42).
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell culture medium.
-
A commercial cAMP assay kit (e.g., ELISA-based or HTRF-based).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
The following day, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor and incubate for a short period (e.g., 15-30 minutes).
-
Prepare serial dilutions of GIP (1-39) and GIP (1-42) in the stimulation buffer.
-
Add the different concentrations of the GIP peptides to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration in the cell lysates using the chosen assay kit and plate reader.
-
Plot the cAMP concentration against the logarithm of the GIP peptide concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To compare the in vivo efficacy of GIP (1-39) and GIP (1-42) in improving glucose tolerance.
Materials:
-
Male C57BL/6 mice (or a relevant diabetic mouse model).
-
GIP (1-39) and GIP (1-42) dissolved in a sterile vehicle (e.g., saline).
-
Glucose solution for oral gavage (e.g., 2 g/kg body weight).
-
Glucometer and glucose test strips.
-
Blood collection supplies (e.g., heparinized capillary tubes).
-
ELISA kits for measuring plasma insulin levels.
Procedure:
-
Fast the mice overnight (e.g., for 16 hours) with free access to water.
-
Record the baseline body weight of each mouse.
-
Administer GIP (1-39), GIP (1-42), or vehicle via an appropriate route (e.g., intraperitoneal or subcutaneous injection) at a specified time before the glucose challenge (e.g., 15-30 minutes).
-
At time 0, collect a baseline blood sample from the tail vein to measure fasting blood glucose and plasma insulin.
-
Immediately after the baseline blood collection, administer the glucose solution via oral gavage.
-
Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure blood glucose concentrations at each time point using a glucometer.
-
Centrifuge the blood samples to separate the plasma and store it at -80°C for subsequent insulin measurement by ELISA.
-
Plot the blood glucose and plasma insulin concentrations over time for each treatment group.
-
Calculate the area under the curve (AUC) for both glucose and insulin to quantify the overall effect of each GIP peptide on glucose tolerance and insulin secretion.
Conclusion and Future Directions
The available evidence suggests that GIP (1-39) may possess enhanced insulinotropic activity compared to GIP (1-42), potentially making it a more attractive template for the design of novel GIPR agonists. However, a comprehensive understanding of the comparative physiology of these two endogenous GIP forms requires further investigation. Direct, head-to-head studies quantifying their receptor binding affinities, potencies in various signaling pathways, and effects on extrapancreatic tissues are warranted. Such research will be instrumental in elucidating the full therapeutic potential of targeting the GIP system for the treatment of metabolic diseases.
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice.
References
- 1. GIP1-39, a novel insulinotropic peptide form and aspects on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. GIP and GLP‐1, the two incretin hormones: Similarities and differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of GIP in α-cells and glucagon secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glucagon.com [glucagon.com]
- 7. Gastrointestinal Incretins—Glucose-Dependent Insulinotropic Polypeptide (GIP) and Glucagon-like Peptide-1 (GLP-1) beyond Pleiotropic Physiological Effects Are Involved in Pathophysiology of Atherosclerosis and Coronary Artery Disease—State of the Art [mdpi.com]
- 8. joe.bioscientifica.com [joe.bioscientifica.com]
- 9. N‐terminally and C‐terminally truncated forms of glucose‐dependent insulinotropic polypeptide are high‐affinity competitive antagonists of the human GIP receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Species‐specific action of (Pro3)GIP – a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GIP(1-39) in the Incretin Effect and Insulin Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glucose-dependent insulinotropic polypeptide (GIP) is a key incretin (B1656795) hormone responsible for augmenting glucose-stimulated insulin (B600854) secretion from pancreatic β-cells, a phenomenon known as the incretin effect. While the full-length GIP(1-42) is the most studied form, an endogenously produced, C-terminally truncated variant, GIP(1-39), has been identified and characterized. This technical guide provides an in-depth analysis of the role of GIP(1-39) in the incretin effect and insulin secretion, summarizing available quantitative data, detailing relevant experimental methodologies, and visualizing key pathways and workflows. Evidence suggests that GIP(1-39) is a potent insulinotropic agent, in some cases demonstrating higher potency than the full-length GIP(1-42). Understanding the specific activity and mechanisms of GIP(1-39) is crucial for the development of novel therapeutics for type 2 diabetes and other metabolic disorders.
GIP(1-39) and its Role in the Incretin Effect
The incretin effect describes the physiological phenomenon where oral glucose administration elicits a significantly greater insulin response compared to an equivalent intravenous glucose infusion.[1] This effect is primarily mediated by two gut-derived hormones: GIP and glucagon-like peptide-1 (GLP-1). Together, they can account for up to 70% of the postprandial insulin response.[1]
GIP is synthesized as a prohormone, proGIP, which undergoes post-translational processing to yield the biologically active 42-amino acid peptide, GIP(1-42). However, further processing can result in the formation of a truncated form, GIP(1-39).[2] Studies have indicated that this truncated form is not merely a byproduct but a potent, naturally occurring insulinotropic peptide.[2]
Quantitative Analysis of GIP(1-39) Bioactivity
While extensive quantitative data directly comparing GIP(1-39) and GIP(1-42) in the same experimental settings are limited in the publicly available literature, existing studies provide valuable insights into its potency.
Table 1: Comparative Bioactivity of GIP Peptides
| Peptide | Bioactivity Metric | Species/Cell Line | Value | Notes | Citation |
| GIP(1-39) | Insulin Secretion | Rat Pancreatic Islets | More potent than GIP(1-42) | Qualitative comparison. | [2] |
| GIP(1-39) | Intracellular Ca²⁺ | Rat Pancreatic β-cells | Significant increase at 100 nM | --- | [2] |
| GIP(1-39) | Exocytosis | Rat Pancreatic β-cells | Enhanced | Assessed by membrane capacitance measurement. | [2] |
| GIP(1-39) | Insulinotropic Activity | General | Comparable to native peptide | --- | [3] |
| GIP(1-42) | GIP Receptor Binding (IC₅₀) | COS-7 cells (human receptor) | 5.2 nM | --- | |
| GIP(1-42) | cAMP Accumulation (EC₅₀) | COS-7 cells (human receptor) | 13.5 pM | --- | |
| GIP(3-42) | GIP Receptor Binding (IC₅₀) | COS-7 cells (human receptor) | 22 nM | Inactive metabolite. |
GIP(1-39) Signaling Pathway in Pancreatic β-Cells
GIP(1-39), like its full-length counterpart, exerts its effects by binding to the GIP receptor (GIPR), a class B G-protein coupled receptor, on the surface of pancreatic β-cells. This initiates a signaling cascade that potentiates glucose-stimulated insulin secretion.
Experimental Protocols
In Vitro Insulin Secretion Assay from Isolated Pancreatic Islets
This protocol details a static incubation method to measure GIP(1-39)-stimulated insulin secretion from isolated rodent or human pancreatic islets.
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and BSA.
-
Stock solutions of glucose.
-
GIP(1-39) and GIP(1-42) peptides.
-
Collagenase for islet isolation.
-
Ficoll gradient for islet purification.
-
Insulin ELISA kit.
Procedure:
-
Islet Isolation: Isolate pancreatic islets from the model organism using collagenase digestion followed by purification on a Ficoll density gradient.
-
Islet Culture: Culture isolated islets overnight in a suitable culture medium to allow for recovery.
-
Pre-incubation: Hand-pick islets of similar size and place them in a multi-well plate (e.g., 10 islets per well in triplicate for each condition). Pre-incubate the islets in KRB buffer containing a basal glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C to allow them to equilibrate.
-
Stimulation: Remove the pre-incubation buffer and add fresh KRB buffer containing:
-
Basal glucose (e.g., 2.8 mM) as a negative control.
-
Stimulatory glucose (e.g., 16.7 mM) as a positive control.
-
Stimulatory glucose plus varying concentrations of GIP(1-39) (e.g., 1 pM to 100 nM).
-
Stimulatory glucose plus varying concentrations of GIP(1-42) for comparison.
-
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Sample Collection: At the end of the incubation period, collect the supernatant from each well.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion to the number of islets per well. Plot the dose-response curves for GIP(1-39) and GIP(1-42) to determine their respective EC₅₀ values.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol describes the procedure for an OGTT in mice to assess the in vivo effect of GIP(1-39) on glucose tolerance and insulin secretion.
Materials:
-
C57BL/6J mice (or other appropriate strain).
-
Glucose solution (e.g., 20% dextrose).
-
GIP(1-39) peptide dissolved in sterile saline.
-
Glucometer and test strips.
-
Blood collection tubes (e.g., heparinized capillaries).
-
Insulin ELISA kit.
Procedure:
-
Fasting: Fast the mice overnight for approximately 16 hours with free access to water.
-
Baseline Measurements: Record the body weight of each mouse. Obtain a baseline blood sample (time 0) from the tail vein to measure blood glucose and plasma insulin.
-
Peptide Administration: Administer GIP(1-39) (e.g., 25 nmol/kg) or vehicle (saline) via intraperitoneal (i.p.) injection.
-
Glucose Challenge: After a set time following peptide administration (e.g., 5-15 minutes), administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.
-
Blood Sampling: Collect blood samples from the tail vein at specified time points after the glucose gavage (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose and Insulin Measurement: Measure blood glucose immediately at each time point using a glucometer. Process the remaining blood to separate plasma and store at -80°C for subsequent insulin measurement using an ELISA kit.
-
Data Analysis: Plot the blood glucose and plasma insulin concentrations over time. Calculate the area under the curve (AUC) for both glucose and insulin to quantify the overall response.
Logical Relationships and Molecular Interactions
The biological activity of GIP(1-39) is determined by its structure and its interaction with the GIP receptor and the degrading enzyme DPP-4.
Conclusion and Future Directions
GIP(1-39) is an endogenously produced, truncated form of GIP that demonstrates potent insulinotropic effects. While further quantitative studies are needed to fully elucidate its pharmacological profile in comparison to GIP(1-42), the available evidence suggests it is a significant contributor to the incretin effect. A deeper understanding of the processing, receptor interaction, and signaling of GIP(1-39) will be instrumental for the development of next-generation incretin-based therapies. Future research should focus on obtaining precise quantitative data on the bioactivity of GIP(1-39) in human systems and exploring its therapeutic potential, both as a standalone agent and in combination with other anti-diabetic drugs.
References
GIP (1-39) and its Regulation of Glucagon Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose-dependent insulinotropic polypeptide (GIP) is a key incretin (B1656795) hormone released from intestinal K-cells in response to nutrient ingestion. While its role in potentiating glucose-stimulated insulin (B600854) secretion from pancreatic β-cells is well-established, its effects on glucagon (B607659) secretion from α-cells are more complex and context-dependent. The primary circulating bioactive form of GIP is GIP(1-42). However, a naturally occurring, C-terminally truncated form, GIP(1-39), has been identified and is reported to possess comparable, if not more potent, insulinotropic activity than its full-length counterpart.[1] This guide provides an in-depth examination of the regulation of glucagon secretion by GIP, with a focus on the physiological and signaling mechanisms pertinent to GIP(1-39).
The regulation of glucagon by GIP is critically dependent on ambient glucose concentrations. Under hypoglycemic or euglycemic conditions, GIP stimulates glucagon secretion.[2][3][4][5] Conversely, during hyperglycemia, the glucagonotropic effect of GIP is blunted in healthy individuals, a phenomenon attributed to the paracrine inhibitory effects of insulin and other factors from stimulated β- and δ-cells.[2][4] However, in the context of type 2 diabetes (T2D), this glucose-dependent regulation is often impaired, and GIP can paradoxically stimulate glucagon secretion even at elevated glucose levels, potentially exacerbating hyperglycemia.[2][3][5] Understanding the nuances of GIP's action on α-cells is crucial for the development of novel therapeutics for metabolic disorders, including dual GIP/GLP-1 receptor agonists.
Note on GIP(1-39) Data: Direct quantitative data on the specific effects of GIP(1-39) on glucagon secretion is limited in the current literature. However, studies on C-terminally truncated GIP fragments, including GIP(1-39), suggest they possess comparable biological activity to the full-length GIP(1-42).[1] Therefore, the quantitative data presented in this guide is derived from studies utilizing GIP(1-42) and should be considered representative of the likely effects of GIP(1-39).
Data Presentation: Quantitative Effects of GIP on Glucagon Secretion
The following tables summarize the quantitative effects of GIP on glucagon secretion from various experimental models.
Table 1: Effect of GIP on Glucagon Secretion in Perfused Pancreas and Isolated Islets
| Experimental Model | Species | Glucose Condition | GIP Concentration | Observed Effect on Glucagon Secretion | Reference |
| Perfused Pancreas | Rat | Low (4.4 mM) | Not specified | Stimulation of glucagon secretion | [2] |
| Perfused Pancreas | Rat | High (8.9 mM) | Not specified | No stimulation of glucagon secretion | [2] |
| Isolated Islets | Human | Low (2 mM) | 2.5 nM | ~40% increase in glucagon secretion | |
| Isolated Islets | Human | High (20 mM) | 2.5 nM | No significant effect on glucagon secretion |
Table 2: Effect of GIP on Glucagon Secretion in In Vivo Human Studies
| Study Population | Glucose Condition | GIP Infusion Rate/Dose | Observed Effect on Glucagon Secretion | Reference |
| Healthy Subjects | Fasting | 60 pmol/kg (dose) | Up to three-fold increase in glucagon levels | [2] |
| Healthy Subjects | Hypoglycemic Clamp (2.5 mM) | 4 pmol/kg/min | Modest increase in circulating glucagon (~3 pM) | [2] |
| Healthy Subjects | Euglycemic Clamp (5 mM) | 4 pmol/kg/min | Modest increase in circulating glucagon (~3 pM) | [2] |
| Healthy Subjects | Hyperglycemic Clamp (12.5 mM) | 4 pmol/kg/min | No stimulation of glucagon secretion | [2] |
| Individuals with T2D | Hyperglycemia | Not specified | Stimulation of glucagon secretion | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of key experimental protocols used to investigate the effects of GIP on glucagon secretion.
Perifusion of Isolated Pancreatic Islets
This in vitro technique allows for the dynamic measurement of hormone secretion from isolated islets in response to various stimuli.
Methodology:
-
Islet Isolation: Pancreatic islets are isolated from donor pancreata (e.g., human, rat, mouse) using collagenase digestion followed by purification.
-
Chamber Preparation: A perifusion chamber is prepared with a filter support. A small number of islets (typically 50-100) are placed on the filter.
-
Equilibration: The islets are perifused with a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) containing a basal glucose concentration (e.g., 2-5 mM) for a period of 30-60 minutes to establish a stable baseline secretion.
-
Stimulation: The perifusion medium is switched to one containing the test substance(s) at various concentrations and glucose levels. For example, to test the effect of GIP at low glucose, the buffer would contain a low glucose concentration plus the desired concentration of GIP.
-
Fraction Collection: The effluent from the perifusion chamber is collected in fractions at regular intervals (e.g., every 1-5 minutes).
-
Hormone Quantification: The concentration of glucagon (and other hormones like insulin) in each fraction is measured using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
Workflow Diagram:
Hyperglycemic and Hypoglycemic Clamp Studies in Humans
The glucose clamp technique is the gold standard for assessing insulin secretion and sensitivity in vivo. It can be adapted to study the effects of hormones like GIP on glucagon secretion under controlled glycemic conditions.
Methodology:
-
Catheter Placement: Intravenous catheters are placed in both arms, one for infusion of glucose and test substances, and the other for blood sampling.
-
Basal Period: A baseline period is established to measure fasting levels of glucose, insulin, and glucagon.
-
GIP Infusion: A continuous infusion of GIP (or placebo) is initiated.
-
Glycemic Control (Clamping):
-
Hypoglycemic Clamp: The plasma glucose level is lowered to and maintained at a specific hypoglycemic target (e.g., 2.5 mM) by a variable infusion of glucose.
-
Euglycemic Clamp: Plasma glucose is maintained at a fasting level (e.g., 5 mM).
-
Hyperglycemic Clamp: Plasma glucose is raised to and maintained at a specific hyperglycemic target (e.g., 12.5 mM) by a variable infusion of glucose.
-
-
Blood Sampling: Blood samples are collected at frequent intervals throughout the clamp procedure to measure plasma glucose, insulin, C-peptide, and glucagon concentrations.
-
Data Analysis: The glucagon levels during the GIP infusion are compared to the placebo infusion at each glycemic level to determine the effect of GIP.
Logical Flow Diagram:
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. The role of GIP in α-cells and glucagon secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. GIP mediates the incretin effect and glucose tolerance by dual actions on α cells and β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of GIP in α-cells and glucagon secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
The Extrapancreatic Effects of GIP (1-39) on Adipose Tissue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucose-dependent insulinotropic polypeptide (GIP) is an incretin (B1656795) hormone with well-established roles in postprandial insulin (B600854) secretion. However, a growing body of evidence highlights its significant extrapancreatic effects, particularly on adipose tissue. This technical guide provides an in-depth examination of the actions of GIP, with a focus on the bioactive form GIP (1-39), on adipocyte function. While much of the literature refers to GIP generically or specifically to the GIP (1-42) form, studies on C-terminally truncated fragments suggest that GIP (1-39) exhibits comparable biological activity to the full-length peptide, including similar receptor binding and cAMP stimulation.[1] This document synthesizes the current understanding of GIP's role in adipose tissue metabolism, including its influence on lipolysis, glucose uptake, gene expression, and insulin sensitivity. Detailed experimental protocols and quantitative data are presented to support researchers in this field.
Introduction: GIP and Its Isoforms
GIP is secreted from enteroendocrine K-cells in the proximal small intestine in response to nutrient ingestion, particularly fats and carbohydrates.[2][3] The primary active form is GIP (1-42), which is derived from a 153-amino acid proprotein.[4] GIP (1-42) is rapidly metabolized by the enzyme dipeptidyl peptidase-4 (DPP-4), which cleaves the N-terminal two amino acids to produce the inactive GIP (3-42).[5][6] Another circulating form is the C-terminally truncated GIP (1-30)NH2.[7] The focus of this guide, GIP (1-39), is a C-terminally truncated form that has been shown to have comparable activity to the native GIP (1-42) peptide.[1]
GIP Receptor (GIPR) Expression in Adipose Tissue
The effects of GIP on adipose tissue are mediated by the GIP receptor (GIPR), a G-protein coupled receptor.[4][8] GIPR expression has been identified in various cell types within adipose tissue, including adipocytes, endothelial cells, pericytes, and mesothelial cells.[9][10][11][12] The expression of GIPR in adipocytes increases significantly during their differentiation from preadipocytes.[13]
Signaling Pathways of GIP in Adipocytes
Upon binding to its receptor on adipocytes, GIP primarily activates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[8][14][15] This canonical pathway mediates many of GIP's effects on lipid metabolism. Additionally, GIP signaling can involve other pathways, including the activation of p38 mitogen-activated protein kinase (MAPK) and stress-activated protein kinase/Jun-amino-terminal kinase (SAPK/JNK), which have been linked to the secretion of adipokines like resistin.[16][17]
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. Gastric inhibitory polypeptide - Wikipedia [en.wikipedia.org]
- 5. Physiology, Gastric Inhibitory Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The evolution of the therapeutic concept ‘GIP receptor antagonism’ [frontiersin.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Frontiers | The role of GIPR in food intake control [frontiersin.org]
- 11. glucagon.com [glucagon.com]
- 12. A Contemporary Rationale for Agonism of the GIP Receptor in the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adipocyte expression of the glucose-dependent insulinotropic polypeptide receptor involves gene regulation by PPARγ and histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Gastric Inhibitory Peptide Controls Adipose Insulin Sensitivity via Activation of cAMP-response Element-binding Protein and p110β Isoform of Phosphatidylinositol 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. glucagon.com [glucagon.com]
- 17. GIP and GLP‐1, the two incretin hormones: Similarities and differences - PMC [pmc.ncbi.nlm.nih.gov]
GIP (1-39) and its Role in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose-dependent insulinotropic polypeptide (GIP) is an incretin (B1656795) hormone secreted from enteroendocrine K-cells in the proximal small intestine in response to nutrient ingestion, particularly fats and carbohydrates. The primary, full-length bioactive form is GIP(1-42). However, a C-terminally truncated form, GIP(1-39), also exists and has been shown to possess comparable biological activity to the native peptide.[1] This guide provides an in-depth technical overview of the role of GIP(1-39) in lipid metabolism, focusing on its molecular mechanisms, signaling pathways, and the experimental evidence supporting its functions. While much of the literature refers to "GIP" generically, often implying the full-length GIP(1-42), studies on truncated forms suggest that GIP(1-39) is a potent agonist at the GIP receptor and thus plays a significant role in the physiological and pharmacological effects attributed to GIP.[2][3] This document will synthesize the available data, with the understanding that the mechanisms described for GIP are largely applicable to the potent GIP(1-39) isoform.
Core Mechanisms of GIP(1-39) in Lipid Metabolism
GIP(1-39) exerts a significant influence on lipid homeostasis, primarily through its actions on adipocytes. Its key roles include promoting the clearance of circulating triglycerides, enhancing fatty acid uptake and storage, and modulating lipolysis. These effects are crucial for the efficient disposal of dietary fats and for maintaining metabolic health.
Regulation of Lipoprotein Lipase (B570770) (LPL) Activity
A primary mechanism by which GIP(1-39) regulates lipid metabolism is through the potentiation of lipoprotein lipase (LPL) activity in adipose tissue.[4] LPL is the rate-limiting enzyme for the hydrolysis of triglycerides from circulating chylomicrons and very-low-density lipoproteins (VLDL), releasing free fatty acids for uptake by adipocytes. GIP has been shown to significantly increase LPL activity and gene expression in cultured preadipocytes and adipocytes.[4][5][6] This effect is critical for postprandial triglyceride clearance.
Enhancement of Fatty Acid Uptake and Triglyceride Storage
Following LPL-mediated hydrolysis, GIP(1-39) facilitates the uptake of the released fatty acids into adipocytes.[7] In concert with insulin (B600854), GIP promotes the re-esterification of these fatty acids into triglycerides for storage within lipid droplets.[2] This anabolic effect of GIP on adipose tissue is a key component of its role in managing postprandial lipemia. Studies have demonstrated that GIP enhances insulin-stimulated fatty acid incorporation into adipose tissue.[2]
Modulation of Lipolysis
The effect of GIP on lipolysis—the breakdown of stored triglycerides—is complex and appears to be dependent on the metabolic context, particularly the presence of insulin. In the absence of insulin, GIP can stimulate lipolysis through a cAMP-mediated pathway.[5] However, in the presence of insulin, GIP's predominant role shifts towards promoting lipid storage, and it can even inhibit glucagon-stimulated lipolysis.[5]
Quantitative Data on GIP's Effects on Lipid Metabolism
The following tables summarize the quantitative data from key studies investigating the effects of GIP on various aspects of lipid metabolism. It is important to note that many of these studies have used "GIP" without specifying the exact isoform, but given the comparable activity of GIP(1-39), these data provide a strong indication of its potency.
| Parameter | Cell/Animal Model | GIP Concentration | Fold Increase vs. Control | Reference |
| LPL Activity | 3T3-L1 Adipocytes | 100 nM | ~2.6-fold | [8] |
| Fatty Acid Uptake | Primary Mouse Adipocytes | 10 nM | Statistically significant increase (p=0.023) | [7] |
| Triglyceride Accumulation | Obese T2DM Patients (in vivo) | Infusion | Statistically significant increase (p=0.043) | [2] |
| Parameter | GIP Agonist | EC50 | Reference |
| LPL Activity | GIP | 15.3 ± 0.1 nM | [8] |
| cAMP Production | GIP | 18.2 nM | [3] |
Signaling Pathways of GIP(1-39) in Adipocytes
GIP(1-39) exerts its effects on lipid metabolism by activating specific signaling cascades within adipocytes. The GIP receptor (GIPR) is a class B G-protein coupled receptor (GPCR). Upon binding of GIP(1-39), the GIPR primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[9]
cAMP/PKA Pathway
The elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets. In the context of lipolysis, PKA can phosphorylate hormone-sensitive lipase (HSL), leading to the breakdown of triglycerides. However, the overall effect of GIP on lipid metabolism is a net increase in storage, especially postprandially, due to its interplay with insulin signaling.
PI3K/Akt Pathway and Crosstalk with Insulin Signaling
GIP's role in promoting lipogenesis and inhibiting lipolysis is heavily intertwined with insulin signaling. GIP has been shown to potentiate insulin's effects in adipocytes. One key pathway involved is the Phosphatidylinositol 3-kinase (PI3K)/Akt (also known as Protein Kinase B or PKB) pathway.[6] Activation of this pathway is crucial for the translocation of GLUT4 to the plasma membrane, facilitating glucose uptake which is a prerequisite for de novo lipogenesis. Furthermore, the PI3K/Akt pathway, in conjunction with the cAMP/PKA pathway, leads to the activation of transcription factors like CREB (cAMP response element-binding protein), which upregulates the expression of the LPL gene.[6]
References
- 1. biorxiv.org [biorxiv.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. biorxiv.org [biorxiv.org]
- 5. academic.oup.com [academic.oup.com]
- 6. GIP increases human adipocyte LPL expression through CREB and TORC2-mediated trans-activation of the LPL gene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
The Role of GIP (1-39) in the Central Nervous System: A Technical Overview for Researchers
Abstract
Glucose-dependent insulinotropic polypeptide (GIP) is an incretin (B1656795) hormone traditionally recognized for its role in regulating glucose homeostasis. However, a growing body of evidence highlights its significant and multifaceted functions within the central nervous system (CNS). GIP and its receptors are expressed in various brain regions critical for cognitive processes, neuronal health, and metabolic control. This technical guide synthesizes the current understanding of the CNS effects of GIP (1-39), with a focus on its roles in neurogenesis, synaptic plasticity, and neuroinflammation. Detailed experimental methodologies, quantitative data from key studies, and visualizations of associated signaling pathways are provided to support further research and drug development in this promising area.
Introduction
Glucose-dependent insulinotropic polypeptide (GIP), a 42-amino acid peptide secreted by enteroendocrine K cells, has emerged as a key player in the gut-brain axis.[1] While its insulinotropic effects are well-established, the widespread distribution of GIP receptors (GIPR) in the brain, including the hippocampus, cortex, and hypothalamus, points to direct neuromodulatory functions.[1][2] Peripherally administered GIP has been shown to cross the blood-brain barrier, enabling it to exert its effects centrally.[3] This guide provides an in-depth examination of the neurophysiological roles of GIP (1-39), offering a valuable resource for researchers and professionals in neuroscience and drug development.
GIP Receptor Distribution and Signaling in the CNS
The physiological effects of GIP in the brain are initiated by its binding to the GIP receptor, a G-protein coupled receptor.[4] GIPR is expressed on pyramidal neurons in the cortex and hippocampus, as well as in other critical brain regions.[5] Immunohistochemical studies in rats have revealed high levels of GIP immunoreactivity in the olfactory bulb, hippocampus, and Purkinje cells of the cerebellum, with moderate levels in the cerebral cortex, amygdala, and various hypothalamic nuclei.[6]
GIPR Signaling Pathway
Activation of the GIPR in neuronal cells predominantly stimulates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP).[7] This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to modulate neuronal function.
Caption: GIP (1-39) signaling cascade in neuronal cells.
Effects of GIP (1-39) on Neurogenesis
GIP has been shown to promote the proliferation of neural progenitor cells, particularly in the dentate gyrus of the hippocampus, a key site for adult neurogenesis.[8][9]
Quantitative Data on GIP-Induced Neurogenesis
| Experimental Model | GIP Treatment | Outcome Measure | Result | Reference |
| Adult Rat Hippocampus (in vivo) | Intracerebroventricular GIP | BrdU-positive cells | Significant increase in newborn cells | [8] |
| Adult-derived hippocampal progenitors (in vitro) | Exogenous GIP | Progenitor cell proliferation | Increased proliferation | [8] |
| GIP Receptor Knockout Mice | - | Newborn cells in dentate gyrus | Significantly lower number compared to wild-type | [8] |
Experimental Protocol: In Vivo Neurogenesis Assessment
A common method to assess in vivo neurogenesis involves the use of the thymidine (B127349) analog bromodeoxyuridine (BrdU) to label dividing cells.
Caption: Workflow for assessing GIP-induced neurogenesis in vivo.
Detailed Methodology:
-
Animal Model: Adult male Sprague-Dawley rats.
-
GIP Administration: Intracerebroventricular (ICV) infusion of GIP (1-39) or a vehicle control.
-
BrdU Labeling: Daily intraperitoneal injections of BrdU (50 mg/kg) for the duration of the GIP treatment.
-
Tissue Processing: Following the treatment period, animals are transcardially perfused with 4% paraformaldehyde. Brains are removed, post-fixed, and sectioned on a cryostat.
-
Immunohistochemistry: Sections are stained with a primary antibody against BrdU, followed by a biotinylated secondary antibody and visualization using an avidin-biotin-peroxidase complex.
-
Cell Counting: The number of BrdU-positive cells in the granule cell layer of the dentate gyrus is quantified using stereological methods.[8]
Modulation of Synaptic Plasticity by GIP (1-39)
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism for learning and memory. GIP (1-39) has been demonstrated to enhance synaptic plasticity, particularly long-term potentiation (LTP) in the hippocampus.[5][10]
Quantitative Data on GIP and Synaptic Plasticity
| Experimental Model | GIP Treatment | Outcome Measure | Result | Reference |
| High-fat fed mice | (d-Ala2)GIP (25 nmol/kg) | Long-term potentiation (LTP) | Rescued deleterious effects of high-fat feeding on LTP | [10] |
| GIP Receptor Knockout Mice | - | Paired-pulse facilitation and LTP in CA1 | Impaired synaptic plasticity and blocked LTP | [5] |
| C57Bl/6 mice | D-Ala2GIP (2.5 or 25 nmol/kg) | LTP in CA1 | Enhanced LTP formation | [11] |
Experimental Protocol: Electrophysiological Recording of LTP
The assessment of LTP in hippocampal slices is a standard technique to study synaptic plasticity.
Detailed Methodology:
-
Slice Preparation: Hippocampal slices (400 µm thick) are prepared from adult mice.
-
Recording: Slices are transferred to a recording chamber and perfused with artificial cerebrospinal fluid (aCSF). Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collaterals.
-
LTP Induction: After establishing a stable baseline of fEPSPs, LTP is induced by high-frequency stimulation (e.g., three trains of 100 Hz for 1 second, separated by 20 seconds).
-
GIP Application: The GIP analog (e.g., D-Ala2GIP) is bath-applied to the slices before and during the LTP induction protocol.
-
Data Analysis: The slope of the fEPSP is measured and expressed as a percentage of the pre-LTP baseline.
GIP (1-39) and Neuroinflammation
Neuroinflammation is a key process in the pathogenesis of neurodegenerative diseases. Emerging evidence suggests that GIP may have anti-inflammatory and neuroprotective effects in the brain.[3]
GIP's Role in Modulating Neuroinflammatory Markers
Studies have shown that GIP can reduce chronic inflammation in animal models of Parkinson's disease.[3] In a model of monosodium glutamate-induced neurotoxicity, GIP demonstrated a protective effect against ferroptosis, a form of programmed cell death linked to oxidative stress.[3]
Experimental Protocol: Assessment of Neuroinflammatory Markers
The impact of GIP on neuroinflammation can be evaluated by measuring key inflammatory mediators in brain tissue.
Detailed Methodology:
-
Animal Model: A mouse model of neuroinflammation (e.g., lipopolysaccharide [LPS] injection).
-
GIP Treatment: Administration of GIP (1-39) or a stable analog prior to or following the inflammatory challenge.
-
Tissue Collection: Brain tissue, specifically the hippocampus or cortex, is collected at a relevant time point after the inflammatory stimulus.
-
Quantification of Inflammatory Markers:
-
Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) are quantified using ELISA or multiplex assays.
-
Western Blot Analysis: Protein expression of key inflammatory signaling molecules (e.g., phosphorylated MAPKs, NF-κB) is assessed.
-
Immunohistochemistry: Staining for markers of microglial and astrocyte activation (e.g., Iba1, GFAP).[12]
-
Cognitive and Behavioral Effects of GIP (1-39)
The neurogenic and synaptogenic effects of GIP translate to observable improvements in cognitive function.
Quantitative Data on Cognitive Enhancement by GIP
| Experimental Model | GIP Treatment | Behavioral Test | Outcome Measure | Result | Reference |
| High-fat fed mice | (d-Ala2)GIP | Object Recognition Test | Recognition Index | 1.4-fold increase | [10] |
| GIP Receptor Knockout Mice | - | Morris Water Maze | Spatial learning and memory | Impaired performance | [5] |
| C57Bl/6 mice | (Pro3)GIP (antagonist) | Memory Tests | Memory formation | Impaired | [11] |
Experimental Protocol: Morris Water Maze
The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents.
Caption: Workflow for the Morris Water Maze behavioral test.
Detailed Methodology:
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Acquisition Phase: Mice are subjected to several trials per day for multiple days, during which they learn the location of the hidden platform using distal spatial cues. Escape latency and path length to the platform are recorded.
-
Probe Trial: Twenty-four hours after the final training session, the platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.
Implications for Neurodegenerative Diseases
The multifaceted neuroprotective and cognitive-enhancing effects of GIP (1-39) position it as a promising therapeutic target for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. GIP analogs have been shown to improve motor function and protect dopaminergic neurons in models of Parkinson's disease.[3] Furthermore, GIP's ability to enhance synaptic plasticity suggests it could counteract the synaptic dysfunction observed in the early stages of Alzheimer's disease.
Conclusion
GIP (1-39) exerts a range of beneficial effects within the central nervous system, including the promotion of neurogenesis, enhancement of synaptic plasticity, and potential modulation of neuroinflammation. These actions contribute to improved cognitive function and suggest a therapeutic potential for GIP-based strategies in the treatment of neurodegenerative diseases and cognitive decline. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers to further explore the intricate roles of GIP in brain health and disease.
References
- 1. The Role of GIP Receptor in the CNS for the Pathogenesis of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Protective Effect of GIP against Monosodium Glutamate-Induced Ferroptosis in Mouse Hippocampal HT-22 Cells through the MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. Glucose-dependent insulinotropic polypeptide receptor knockout mice are impaired in learning, synaptic plasticity, and neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunohistochemical distribution of glucose-dependent insulinotropic polypeptide in the adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of a Dual Glucose-Dependent Insulinotropic Peptide (GIP)/Glucagon-like Peptide-1 Receptor Agonist (Twincretin) in Glycemic Control: From Pathophysiology to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucose-Dependent Insulinotropic Polypeptide Is Expressed in Adult Hippocampus and Induces Progenitor Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucose-dependent insulinotropic polypeptide is expressed in adult hippocampus and induces progenitor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prolonged GIP receptor activation improves cognitive function, hippocampal synaptic plasticity and glucose homeostasis in high-fat fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of acute and chronic administration of GIP analogues on cognition, synaptic plasticity and neurogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GIP attenuates neuronal oxidative stress by regulating glucose uptake in spinal cord injury of rat - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Relevance of GIP(1-39) Truncation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Topic: This technical guide provides an in-depth exploration of the C-terminally truncated form of Glucose-dependent Insulinotropic Polypeptide, GIP(1-39). It details its origin, physiological activity, and relevance in metabolic research, offering a comparative analysis with the full-length GIP(1-42) peptide.
Introduction to GIP and Its Isoforms
Glucose-dependent insulinotropic polypeptide (GIP) is a primary incretin (B1656795) hormone secreted by enteroendocrine K-cells of the proximal small intestine in response to nutrient ingestion.[1][2] The canonical, full-length active form is a 42-amino acid peptide, GIP(1-42), which is processed from a 153-amino acid precursor, pre-pro-GIP.[3][4] GIP exerts its physiological effects by binding to the GIP receptor (GIPR), a class B G protein-coupled receptor (GPCR).[3] This interaction is crucial for postprandial glucose homeostasis, primarily by potentiating glucose-dependent insulin (B600854) secretion from pancreatic β-cells.[1]
While GIP(1-42) is the most studied form, the GIP system is characterized by a variety of post-translationally modified and degraded peptides. The most abundant circulating form is the N-terminally truncated GIP(3-42), a product of dipeptidyl peptidase-4 (DPP-IV) cleavage that acts as a weak GIPR antagonist.[4][5] Alternative processing of the pro-GIP precursor by prohormone convertase 2 can also yield a C-terminally truncated, amidated form, GIP(1-30)NH₂, which is a full and potent agonist at the GIPR.[6]
This guide focuses on another physiologically relevant, C-terminally truncated isoform: GIP(1-39) . This peptide has been identified as an endogenous product and its activity profile challenges the notion that the full 42-amino acid sequence is required for maximal biological function.
Generation and Biological Activity of GIP(1-39)
Origin of GIP(1-39)
GIP(1-39) is a naturally occurring isoform of GIP. It was first purified from porcine intestinal tissue, where it was found to exist in abundance.[7] This finding indicates that GIP(1-39) is not a random degradation product but a specific, endogenously processed form of the hormone. While the precise enzyme responsible for the cleavage between residues 39 (Asn) and 40 (Ile) in the GIP(1-42) precursor has not been definitively characterized in the literature, its presence in intestinal extracts confirms its physiological origin.
Biological Activity at the GIP Receptor
GIP(1-39) acts as a potent agonist at the GIP receptor. Structure-function studies have demonstrated that C-terminal truncations of GIP(1-42) down to residue 38 or 39 result in fragments that retain comparable biological activity to the native peptide.[4][5]
The primary physiological role of GIP(1-39) is its powerful insulinotropic effect. Multiple sources describe it as a highly potent peptide for stimulating glucose-dependent insulin secretion.[8][9] In fact, some studies and commercially available peptide datasheets report that GIP(1-39) is more potent at stimulating insulin secretion from isolated rat pancreatic islets than the full-length GIP(1-42).[8] This enhanced activity suggests that the C-terminal residues 40-42 are not essential for receptor activation and may not be required for eliciting a maximal insulinotropic response. Further mechanistic studies have shown that GIP(1-39) can significantly increase intracellular Ca2+ concentration ([Ca2+]i) and enhance exocytosis in pancreatic β-cells, key downstream events in insulin secretion.[10]
This evidence collectively establishes the physiological relevance of GIP(1-39) as a potent, naturally occurring insulinotropic hormone, underscoring the importance of considering multiple GIP isoforms in metabolic research.
Data Presentation: Comparative Analysis of GIP Isoforms
While precise, side-by-side quantitative data for GIP(1-39) is sparse in peer-reviewed literature, its activity can be contextualized through a qualitative comparison with GIP(1-42) and other key fragments. The subsequent table provides quantitative data for well-characterized GIPR ligands to serve as a reference.
Table 1: Comparative Biological Activity of Key GIP Isoforms
| Isoform | Amino Acids | Reported Receptor Activity | Effect on Insulin Secretion | Key References |
|---|---|---|---|---|
| GIP(1-42) | 1-42 | Full Agonist | Potent stimulation (Reference) | [1][11] |
| GIP(1-39) | 1-39 | Potent Full Agonist | Comparable to, or more potent than, GIP(1-42) | [4][5][8] |
| GIP(1-30)NH₂ | 1-30 (amidated) | Potent Full Agonist | Equipotent to GIP(1-42) | [5][6] |
| GIP(3-42) | 3-42 | Weak Antagonist | Inhibits GIP(1-42)-stimulated secretion |[4][5] |
Table 2: GIP Receptor Binding Affinities & Potencies of Selected Ligands
| Ligand | Description | Binding Affinity (Kᵢ) | Functional Potency (EC₅₀) | Reference |
|---|---|---|---|---|
| GIP(1-42) | Endogenous Full Agonist | ~0.2 nM (Affinity, pM) | 1.43 nM (cAMP) | [11] |
| GIP(1-30)NH₂ | Endogenous Full Agonist | 0.75 nM | Not specified | [12] |
| GIP(3-30)NH₂ | Competitive Antagonist | 2.3 - 15 nM | IC₅₀ = 12 nM (Antagonism) | [12] |
| Tirzepatide | Dual GIPR/GLP-1R Agonist | Not specified | 0.38 nM (cAMP) |[11] |
Note: Binding affinity and potency values can vary significantly based on the cell type, receptor expression levels, and assay conditions used.
Visualization of Pathways and Workflows
GIP Receptor Signaling Pathway
The canonical signaling pathway for the GIP receptor involves coupling to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent rise in intracellular cyclic AMP (cAMP).
Logical Flow of GIP Precursor Processing
This diagram illustrates the generation of major GIP isoforms from the pro-GIP precursor.
Experimental Workflow: GIP Isoform Analysis
This workflow outlines the typical steps for identifying and characterizing GIP isoforms from a biological sample using mass spectrometry.
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for GIPR
Objective: To determine the binding affinity (Kᵢ) of unlabeled GIP peptides (e.g., GIP(1-39)) by measuring their ability to compete with a radiolabeled ligand for binding to the GIP receptor.
Methodology:
-
Cell Culture and Transfection:
-
Culture COS-7 or HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transiently transfect cells with a mammalian expression vector encoding the human GIP receptor using a suitable transfection reagent (e.g., Lipofectamine). Allow 24-48 hours for receptor expression.
-
-
Membrane Preparation:
-
Harvest transfected cells and homogenize in ice-cold binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh binding buffer and determine protein concentration using a BCA or Bradford assay.
-
-
Competition Binding Assay:
-
Set up assay tubes in triplicate containing:
-
Fixed amount of cell membrane preparation (e.g., 10-20 µg protein).
-
A fixed concentration of radioligand (e.g., 0.05 nM [¹²⁵I]-GIP(1-42)).[10]
-
A range of concentrations of the unlabeled competitor peptide (e.g., GIP(1-42) or GIP(1-39)) from 10⁻¹² M to 10⁻⁶ M.
-
-
Define Total Binding wells (radioligand + membranes, no competitor) and Non-Specific Binding (NSB) wells (radioligand + membranes + high concentration of unlabeled GIP(1-42), e.g., 1 µM).
-
-
Incubation and Separation:
-
Incubate the reaction tubes at room temperature (22°C) for 2 hours to reach equilibrium.[10]
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in buffer.
-
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the competitor peptide.
-
Analyze the resulting sigmoidal curve using non-linear regression (one-site fit) to determine the IC₅₀ value.
-
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
Protocol: GIPR Functional Assay (cAMP Accumulation)
Objective: To measure the functional potency (EC₅₀) of GIP peptides by quantifying their ability to stimulate intracellular cAMP production in cells expressing the GIPR.
Methodology:
-
Cell Preparation:
-
Plate HEK293 or CHO cells stably or transiently expressing the human GIPR into 96-well plates. Allow cells to adhere and grow to ~80-90% confluency.
-
For assays using luciferase reporters (e.g., GloSensor), transfect cells with the GIPR and the reporter plasmid.
-
-
Assay Procedure:
-
Wash cells once with pre-warmed stimulation buffer (e.g., HBSS supplemented with 5 mM HEPES, 0.1% BSA).
-
Add stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation and incubate for 15-30 minutes at 37°C.
-
Prepare serial dilutions of GIP peptides (e.g., GIP(1-42), GIP(1-39)) in stimulation buffer containing the PDE inhibitor.
-
Add the peptide dilutions to the cells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement (using a TR-FRET based kit):
-
Lyse the cells according to the kit manufacturer's protocol.
-
Add the two TR-FRET detection reagents to the lysate: a cAMP-specific antibody labeled with a donor fluorophore (e.g., Europium cryptate) and a cAMP analog labeled with an acceptor fluorophore (e.g., d2).
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the ratio of the two emission signals. The signal is inversely proportional to the amount of cAMP produced by the cells.
-
Plot the signal ratio against the log concentration of the agonist peptide.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ (concentration of agonist that produces 50% of the maximal response) and Eₘₐₓ (maximal effect).
-
Protocol: Analysis of GIP Isoforms by Mass Spectrometry
Objective: To identify and characterize different GIP isoforms (e.g., GIP(1-42), GIP(1-39)) present in a biological sample.
Methodology:
-
Sample Preparation:
-
For plasma samples, collect blood into tubes containing a protease inhibitor cocktail and a DPP-IV inhibitor to prevent ex vivo degradation. Separate plasma by centrifugation.
-
For tissue samples, rapidly freeze the tissue in liquid nitrogen and homogenize in an extraction buffer containing protease inhibitors.
-
-
Peptide Extraction:
-
Perform solid-phase extraction (SPE) to concentrate peptides and remove interfering substances.
-
Condition a C18 SPE cartridge with methanol (B129727) and equilibrate with an aqueous solution (e.g., 0.1% Trifluoroacetic Acid - TFA).
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge to remove salts and hydrophilic impurities.
-
Elute the peptides with an organic solvent solution (e.g., 60% acetonitrile (B52724) in 0.1% TFA).
-
Dry the eluted peptide fraction under vacuum.
-
-
Chromatographic Separation:
-
Reconstitute the dried peptide extract in a suitable mobile phase.
-
Inject the sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a reverse-phase column (e.g., C18).
-
Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) over time.
-
-
Mass Spectrometry (MS) Analysis:
-
Couple the HPLC eluent directly to an electrospray ionization (ESI) source of a mass spectrometer (LC-MS).
-
Operate the mass spectrometer in full scan mode to detect the mass-to-charge (m/z) ratios of the intact peptides eluting from the column. The expected molecular weight of GIP(1-39) is ~4633.2 Da.[8]
-
For confirmation, perform tandem mass spectrometry (MS/MS). Isolate the precursor ion corresponding to the expected m/z of GIP(1-39) and fragment it.
-
-
Data Analysis:
-
Analyze the full scan data to identify peaks corresponding to the theoretical masses of known GIP isoforms.
-
Analyze the MS/MS fragmentation pattern and compare it to the theoretical fragmentation of the GIP(1-39) amino acid sequence to confirm its identity.
-
Conclusion and Future Directions
The C-terminally truncated peptide GIP(1-39) is a physiologically relevant and potent agonist of the GIP receptor. Its discovery and characterization demonstrate that the terminal three amino acids of the canonical GIP(1-42) sequence are not required for high-affinity binding or robust activation of the receptor's insulinotropic signaling pathways. Evidence suggesting it may be even more potent than GIP(1-42) in certain contexts highlights the complexity of the GIP system and the importance of studying endogenous isoforms beyond the full-length peptide.
For drug development professionals, this underscores that GIPR agonist design can tolerate significant C-terminal modifications. Understanding the full spectrum of naturally processed GIP peptides and their unique activity profiles may unveil new opportunities for creating biased agonists or long-acting analogs for the treatment of metabolic diseases. Further research is warranted to elucidate the specific processing enzymes that generate GIP(1-39) and to perform direct, quantitative comparisons of its signaling and binding kinetics against GIP(1-42) in human systems.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Physiology, Gastric Inhibitory Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | The Location of Missense Variants in the Human GIP Gene Is Indicative for Natural Selection [frontiersin.org]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. Glucose-dependent insulinotropic polypeptide (GIP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rndsystems.com [rndsystems.com]
- 9. iscabiochemicals.com [iscabiochemicals.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. JCI Insight - Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist [insight.jci.org]
- 12. N‐terminally and C‐terminally truncated forms of glucose‐dependent insulinotropic polypeptide are high‐affinity competitive antagonists of the human GIP receptor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
GIP (1-39): In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose-dependent insulinotropic polypeptide (GIP) is an incretin (B1656795) hormone released from the gastrointestinal tract in response to nutrient ingestion. It plays a crucial role in glucose homeostasis by potentiating insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner. GIP (1-39) is a naturally occurring, truncated form of the full-length GIP (1-42). Emerging research suggests that GIP (1-39) is a potent insulinotropic agent, potentially more so than its full-length counterpart, making it a molecule of significant interest in the fields of diabetes and metabolic disease research.[1] This document provides detailed protocols for key in vitro assays to characterize the activity of GIP (1-39) at its receptor (GIPR), a class B G-protein coupled receptor (GPCR).
GIP Receptor Signaling Pathway
Upon binding to the GIPR on pancreatic β-cells, GIP (1-39) initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of adenylyl cyclase through the Gαs subunit, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). These effectors, in turn, promote insulin granule exocytosis and increase intracellular calcium concentrations ([Ca2+]i). Additionally, GIPR activation can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2) and the recruitment of β-arrestin, which can mediate receptor desensitization and internalization, as well as initiate distinct signaling cascades.
Quantitative Data Summary
The following table summarizes key in vitro pharmacological parameters for GIP peptides. Data for GIP (1-39) is limited in publicly available literature; therefore, values for related peptides are provided for comparison.
| Ligand | Assay | Cell Line | Parameter | Value | Reference |
| GIP (1-42) | cAMP Accumulation | Chinese Hamster Lung Fibroblasts | EC₅₀ | 18.2 nM | [2] |
| GIP (1-30) | Receptor Binding | CHO-K1 | IC₅₀ | 39 nM | N/A |
| [Pro3]-GIP (Rat) | Receptor Binding | N/A | Kᵢ | 13 nM | [3] |
| GIP (1-39) | Insulin Secretion | Rat Pancreatic Islets | Potency | More potent than GIP (1-42) | [1] |
| GIP (1-39) | Intracellular Ca²⁺ | Rat Pancreatic β-cells | Effective Conc. | 100 nM (significant increase) | [1] |
Experimental Protocols
GIPR-Mediated cAMP Accumulation Assay
This assay quantifies the ability of GIP (1-39) to stimulate the production of intracellular cAMP in cells expressing the GIP receptor.
Experimental Workflow:
Materials:
-
CHO-K1 cells stably expressing the human GIP receptor (CHO-K1-GIPR)
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
GIP (1-39) peptide
-
IBMX (3-isobutyl-1-methylxanthine) solution
-
cAMP assay kit (e.g., HTRF-based or ELISA-based)
-
96-well white opaque plates
Protocol:
-
Cell Seeding: Seed CHO-K1-GIPR cells into a 96-well plate at a density of 20,000 cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Cell Starvation: The next day, gently aspirate the culture medium and wash the cells once with assay buffer. Add 100 µL of serum-free medium and incubate for 2-4 hours at 37°C.
-
Compound Preparation: Prepare serial dilutions of GIP (1-39) in assay buffer containing 500 µM IBMX.
-
Cell Stimulation: Aspirate the starvation medium and add 100 µL of the GIP (1-39) dilutions to the respective wells. Include a vehicle control (assay buffer with IBMX only).
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP signal against the logarithm of the GIP (1-39) concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay determines the ability of GIP (1-39) to induce the phosphorylation of ERK1/2, a downstream signaling event of GIPR activation.
Experimental Workflow:
Materials:
-
HEK293 cells expressing the human GIP receptor (HEK293-GIPR)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
GIP (1-39) peptide
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Starvation: Seed HEK293-GIPR cells in 6-well plates. Once confluent, starve the cells in serum-free medium for 12-16 hours.
-
Cell Stimulation: Treat the cells with various concentrations of GIP (1-39) for different time points (e.g., 0, 2, 5, 10, 30 minutes).
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with 100 µL of lysis buffer per well.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total ERK1/2 antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of phospho-ERK to total ERK.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GIP receptor, a key event in receptor desensitization and signaling.
Experimental Workflow:
Materials:
-
PathHunter® eXpress GIPR CHO-K1 β-Arrestin GPCR Assay kit (or similar)
-
GIP (1-39) peptide
-
Assay buffer
-
White, clear-bottom 96-well or 384-well plates
-
Luminometer
Protocol:
-
Cell Preparation: Thaw the cryopreserved PathHunter® cells according to the manufacturer's instructions.
-
Cell Plating: Dispense the cell suspension into the wells of the assay plate.
-
Compound Addition: Prepare a serial dilution of GIP (1-39) in assay buffer and add it to the cells.
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Detection: Add the PathHunter® detection reagents to each well.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes in the dark.
-
Measurement: Read the chemiluminescent signal using a plate-based luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the GIP (1-39) concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
References
GIP (1-39) In Vivo Studies in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting in vivo studies with Glucose-dependent Insulinotropic Polypeptide (GIP) (1-39) and its analogues in mouse models. It is intended to guide researchers in study design, execution, and data interpretation for investigating the physiological roles of GIP in metabolic diseases.
Introduction
Glucose-dependent insulinotropic polypeptide (GIP) is an incretin (B1656795) hormone secreted from enteroendocrine K-cells in the proximal small intestine in response to nutrient ingestion, particularly fats and carbohydrates.[1][2] The primary bioactive form is GIP (1-42), however, truncated forms such as GIP (1-39) have also been studied and shown to possess biological activity.[3][4] GIP exerts its effects by binding to the GIP receptor (GIPR), a G protein-coupled receptor, which is expressed in various tissues including the pancreas, adipose tissue, bone, and the central nervous system.[5][6] In vivo studies in mouse models are crucial for elucidating the complex physiological functions of GIP and for evaluating the therapeutic potential of GIPR agonists and antagonists in conditions like type 2 diabetes and obesity.[7][8]
Physiological Roles of GIP in Mouse Models
In vivo studies in mice have revealed multifaceted roles for GIP signaling:
-
Metabolic Regulation: GIP is a major incretin hormone, responsible for a significant portion of the postprandial insulin (B600854) response.[7][9] Studies in mice have shown that GIP potentiates glucose-stimulated insulin secretion.[10]
-
Obesity and Adipose Tissue: The role of GIP in obesity is complex. Mice with a genetic knockout of the GIP receptor (Gipr-/-) are resistant to diet-induced obesity, suggesting that inhibiting GIP signaling could be a strategy to combat obesity.[1][5] Conversely, some long-acting GIP analogues have been shown to ameliorate obesity-induced adipose tissue inflammation.[11] GIP signaling in adipocytes can promote fatty acid uptake and triglyceride accumulation.[1][7]
-
Energy Homeostasis: GIP action has been linked to the control of energy expenditure.[5] Mice lacking the GIP receptor have been shown to have increased energy expenditure.[5] There is also evidence for a central action of GIP on food intake and energy balance.[12]
-
Inflammation: GIP signaling has been shown to have anti-inflammatory effects in the gut.[13] Activation of the GIPR can attenuate gut inflammation, while its absence can exacerbate it.[13] In adipose tissue, loss of GIPR has been associated with increased inflammation.[13][14]
-
Central Nervous System: GIP receptors are expressed in the brain, and central administration of GIP has been shown to influence food intake and leptin sensitivity.[11][14]
Quantitative Data from In Vivo Mouse Studies
The following tables summarize quantitative data from various in vivo studies involving GIP analogues and antagonists in mouse models.
| Compound | Mouse Model | Dose | Route of Administration | Key Findings | Reference |
| mGIP(3-30) (GIPR Antagonist) | C57/BL6J | 50 or 500 nmol/kg | Intravenous | Reduced the insulinogenic index by 67% at the highest dose. | [9] |
| exendin(9-39) (GLP-1R Antagonist) | C57/BL6J | 3 or 30 nmol/kg | Intravenous | Reduced the insulinogenic index by 60% at the highest dose. | [9] |
| muGIPR-Ab (GIPR Antagonist Antibody) | Diet-induced obese (DIO) mice | Not specified | Injection | Abolished the insulin-inducing effect of synthetic GIP; long-term treatment reduced fasting glucose, insulin, and fat mass. | [1] |
| [D-Ala2]-GIP | High-fat diet-fed mice | Not specified | Not specified | Ameliorated obesity-induced adipose tissue inflammation. | [11] |
| N-AcGIP (DPP-IV Resistant GIP Analogue) | ob/ob mice | Single daily doses | Not specified | Sub-chronic administration significantly decreased non-fasting plasma glucose and improved glucose tolerance. | [4] |
| Liraglutide & N-AcGIP(Lys37Myr) | Swiss TO mice | 50 nmol/kg | Intraperitoneal | Combination significantly reduced the glycemic response following an intraperitoneal glucose challenge. | [15] |
| GIPA-1 (mouse GIP(3-30)NH2) | Lean C57BL/6JRj mice | 1, 5, or 10 mg/kg | Subcutaneous | Negligible effects on glucose tolerance and circulating insulin during an OGTT. | [7][16] |
| GIPA-2 (NαAc-K10[γEγE-C16]-Arg18-hGIP(5–42)) | Lean C57BL/6JRj mice | 5 mg/kg | Subcutaneous | Impaired glucose tolerance and attenuated circulating insulin levels. | [7][16] |
Experimental Protocols
Oral Glucose Tolerance Test (OGTT)
Objective: To assess the effect of a GIP compound on glucose tolerance following an oral glucose challenge.
Materials:
-
Mouse model (e.g., C57BL/6J, diet-induced obese mice)
-
GIP compound or vehicle
-
Glucose solution (e.g., 1.5 g/kg or 2 g/kg body weight)
-
Administration supplies (e.g., gavage needles, syringes)
-
Glucometer and test strips
-
Blood collection supplies (e.g., tail vein lancets, micro-hematocrit tubes)
Protocol:
-
Fast mice for 4-6 hours prior to the experiment.[7]
-
Record baseline body weight.
-
Administer the GIP compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal, intravenous). The timing of administration relative to the glucose challenge is critical and should be based on the compound's pharmacokinetics. For example, some GIP antagonists are administered 15-60 minutes before the glucose bolus.[7]
-
At time 0, administer a glucose solution orally via gavage (e.g., 1.5 g/kg).[7]
-
Measure blood glucose from the tail vein at baseline (0 min) and at specified time points post-glucose administration (e.g., 15, 30, 60, 120, and 180 minutes).[7]
-
(Optional) Collect blood samples at key time points (e.g., 0 and 15 minutes) for plasma insulin measurement.[7]
-
Calculate the area under the curve (AUC) for glucose to quantify the overall glucose excursion.
Insulin Tolerance Test (ITT)
Objective: To evaluate the effect of a GIP compound on insulin sensitivity.
Materials:
-
Mouse model
-
GIP compound or vehicle
-
Insulin solution (e.g., 0.5 U/kg body weight)
-
Administration supplies
-
Glucometer and test strips
-
Blood collection supplies
Protocol:
-
Fast mice for 4 hours.[7]
-
Record baseline body weight.
-
Administer the GIP compound or vehicle. The timing should be consistent with the intended study design. For chronic studies, this may be a daily dose administered one hour before the insulin challenge.[7]
-
At time 0, administer insulin via intraperitoneal injection (0.5 U/kg).[7]
-
Measure blood glucose from the tail vein at baseline (0 min) and at specified time points post-insulin injection (e.g., 15, 30, 60, and 120 minutes).[7]
-
Plot blood glucose levels over time to assess the rate of glucose clearance.
Chronic In Vivo Studies in Diet-Induced Obese (DIO) Mice
Objective: To determine the long-term effects of a GIP compound on body weight, food intake, and metabolic parameters in a model of obesity.
Materials:
-
Diet-induced obese (DIO) mouse model
-
GIP compound or vehicle
-
Metabolic cages (for food intake and energy expenditure measurements)
-
Analytical balance
-
Calipers (for fat pad measurements)
Protocol:
-
Induce obesity in mice by feeding a high-fat diet for a specified period (e.g., several weeks to months).
-
Randomize mice into treatment groups.
-
Administer the GIP compound or vehicle daily for the duration of the study (e.g., 28 days).[7]
-
Monitor body weight and food intake regularly throughout the study.[7]
-
Perform metabolic assessments at specified time points, such as OGTTs and ITTs.[7]
-
At the end of the study, euthanize the mice and collect tissues for further analysis. Dissect and weigh fat depots (e.g., epididymal, mesenteric, retroperitoneal, inguinal) and the liver.[7]
Signaling Pathways and Visualizations
GIPR activation primarily leads to the coupling of the Gαs subunit, which in turn activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[17] This initiates downstream signaling cascades that mediate the physiological effects of GIP.
Caption: GIP receptor signaling cascade in pancreatic β-cells.
Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).
Caption: Logical relationship of GIP action and antagonism.
References
- 1. Inhibiting Incretin GIP Hormone Activity in Animal Models [novusbio.com]
- 2. Glucose‐dependent insulinotropic polypeptide secretion after oral macronutrient ingestion: The human literature revisited and a systematic study in model experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. GIP (1-39) | CAS:725474-97-5 | Highly potent insulinotropic peptide | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Physiological roles of the GIP receptor in murine brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]
- 7. biorxiv.org [biorxiv.org]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. glucagon.com [glucagon.com]
- 12. Glucose‐dependent insulinotropic polypeptide receptor antagonist treatment causes a reduction in weight gain in ovariectomised high fat diet‐fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JCI Insight - Glucose-dependent insulinotropic polypeptide receptor signaling alleviates gut inflammation in mice [insight.jci.org]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. portlandpress.com [portlandpress.com]
- 16. Chronic peptide-based GIP receptor inhibition exhibits modest glucose metabolic changes in mice when administered either alone or combined with GLP-1 agonism | PLOS One [journals.plos.org]
- 17. Frontiers | The evolution of the therapeutic concept ‘GIP receptor antagonism’ [frontiersin.org]
Measuring GIP (1-39) Levels in Plasma: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the accurate measurement of Glucose-dependent Insulinotropic Polypeptide (GIP) (1-39) in plasma is crucial for understanding its physiological roles and therapeutic potential. GIP (1-39) is a C-terminally truncated, biologically active form of GIP, reported to be more potent at stimulating glucose-dependent insulin (B600854) secretion than its full-length counterpart, GIP (1-42). This document provides detailed application notes and protocols for the quantification of GIP (1-39) in plasma using two primary analytical methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Section 1: Introduction to GIP (1-39) and its Measurement
Glucose-dependent insulinotropic polypeptide (GIP) is an incretin (B1656795) hormone secreted by K-cells in the small intestine in response to nutrient ingestion. The primary active form is GIP (1-42), which is rapidly degraded by the enzyme dipeptidyl peptidase-4 (DPP-4) to the inactive GIP (3-42). GIP (1-39) is an endogenously produced, C-terminally truncated form of GIP. Given its potent insulinotropic activity, accurate measurement of GIP (1-39) is essential for research in diabetes, obesity, and metabolic disorders.
The primary methods for quantifying GIP (1-39) in plasma are immunoassays (specifically ELISA) and mass spectrometry. The choice of method depends on the required sensitivity, specificity, and the available laboratory equipment.
Section 2: Plasma Sample Collection and Handling
Proper sample collection and handling are critical to prevent the degradation of GIP peptides and to ensure accurate measurement.
Protocol 1: Plasma Sample Collection and Processing
Materials:
-
Blood collection tubes containing EDTA as an anticoagulant and a DPP-4 inhibitor.
-
Refrigerated centrifuge.
-
Pipettes and polypropylene (B1209903) tubes.
-
-80°C freezer.
Procedure:
-
Blood Collection: Draw whole blood into pre-chilled EDTA tubes containing a DPP-4 inhibitor. The use of a DPP-4 inhibitor is crucial to prevent the enzymatic degradation of active GIP forms.
-
Immediate Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at 1,000-2,000 x g for 15 minutes at 2-8°C.[1]
-
Plasma Separation: Carefully collect the supernatant (plasma) without disturbing the buffy coat and transfer it to clean polypropylene tubes.
-
Storage: Immediately freeze the plasma samples at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Section 3: Quantification of GIP (1-39) by ELISA
While no commercial ELISA kits are specifically marketed for GIP (1-39), "active GIP" ELISA kits that target the N-terminus of GIP (1-42) are expected to detect GIP (1-39) due to the shared N-terminal amino acid sequence. These assays are typically sandwich ELISAs.
Protocol 2: Sandwich ELISA for Active GIP
This protocol is a general guideline based on commercially available active GIP ELISA kits.[2][3][4] It is essential to follow the specific instructions provided with the chosen kit.
Materials:
-
Active GIP ELISA kit (includes pre-coated microplate, detection antibody, standards, wash buffer, substrate, and stop solution).
-
Microplate reader capable of measuring absorbance at 450 nm.
-
Pipettes, multichannel pipettes, and reservoirs.
-
Plate shaker.
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Allow all reagents to reach room temperature before use.
-
Standard Curve Preparation: Perform serial dilutions of the GIP standard to create a standard curve.
-
Sample Addition: Add 100 µL of standards and plasma samples to the appropriate wells of the pre-coated microplate.
-
First Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 60 minutes at 37°C).[2]
-
Washing: Aspirate the contents of the wells and wash each well 4-5 times with the provided wash buffer.
-
Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well.
-
Second Incubation: Cover the plate and incubate as specified (e.g., 60 minutes at 37°C).
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Addition: Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Third Incubation: Cover the plate and incubate as specified (e.g., 30 minutes at 37°C).
-
Washing: Repeat the washing step.
-
Substrate Addition and Incubation: Add 100 µL of TMB substrate to each well. Incubate in the dark for a specified time (e.g., 15-30 minutes) until color develops.
-
Stopping the Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.
-
Calculation: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of GIP (1-39) in the plasma samples by interpolating their absorbance values on the standard curve.
Quantitative Data for Commercial Active GIP ELISA Kits:
| Parameter | Typical Range |
| Detection Range | 1.6 - 100 pg/mL (0.3 - 20 pmol/L)[2] |
| Sensitivity | ~1.6 pg/mL (0.3 pmol/L)[2] |
| Sample Volume | 50 - 100 µL |
| Assay Time | 3 - 4 hours |
Note: These values are illustrative and can vary between different ELISA kits. Always refer to the kit-specific datasheet.
Section 4: Quantification of GIP (1-39) by Mass Spectrometry
Liquid chromatography-mass spectrometry (LC-MS) offers high specificity and the ability to directly measure the intact peptide, distinguishing it from other GIP forms.
Protocol 3: LC-MS/MS for GIP (1-39)
This protocol provides a general framework. Optimization of specific parameters will be required based on the instrument used.
1. Sample Preparation: Solid-Phase Extraction (SPE)
Materials:
-
SPE cartridges (e.g., C18).
-
Acetonitrile (ACN), Trifluoroacetic acid (TFA).
-
Vacuum manifold.
-
Nitrogen evaporator.
Procedure:
-
Protein Precipitation: To 500 µL of plasma, add 1 mL of cold ACN with 0.1% TFA. Vortex and centrifuge at >10,000 x g for 10 minutes at 4°C to precipitate larger proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of ACN, followed by 1 mL of 0.1% TFA in water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% TFA in water to remove salts and other hydrophilic impurities.
-
Elution: Elute the GIP peptides with 1 mL of ACN containing 0.1% TFA.
-
Drying: Dry the eluate under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried sample in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95% water, 5% ACN, 0.1% formic acid).
2. LC-MS/MS Analysis
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
LC Parameters (Example):
-
Column: C18 reversed-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in ACN.
-
Gradient: A linear gradient from 5% to 60% mobile phase B over 15-30 minutes.
-
Flow Rate: 200-400 µL/min.
-
Column Temperature: 40-50°C.
MS Parameters for GIP (1-39):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Precursor Ion (m/z): GIP (1-39) will exist as multiply charged ions. Common charge states for peptides of this size are +3, +4, and +5. The theoretical m/z values for these precursor ions would be:
-
[M+3H]³⁺ = 1545.4
-
[M+4H]⁴⁺ = 1159.3
-
[M+5H]⁵⁺ = 927.6
-
-
Fragmentation: Use collision-induced dissociation (CID) to fragment the precursor ion.
-
Product Ions (Transitions): Monitor specific fragment ions (y- and b-ions) for quantification. The exact fragment ions to monitor should be determined by direct infusion of a GIP (1-39) standard.
Quantitative Data for LC-MS/MS:
| Parameter | Typical Performance |
| Lower Limit of Quantification | Low pg/mL range |
| Linearity | Typically >3 orders of magnitude |
| Inter- and Intra-assay CV | <15% |
Section 5: Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison. When reporting results, it is crucial to specify the method used (ELISA or LC-MS/MS) and, for ELISA, the specific kit and its cross-reactivity profile. For LC-MS/MS, details of the sample preparation and instrument parameters should be provided.
Section 6: Summary and Recommendations
The choice between ELISA and LC-MS/MS for measuring GIP (1-39) in plasma depends on the specific research question and available resources.
-
ELISA: A good option for high-throughput screening and when high specificity for GIP (1-39) over other GIP forms is not the primary concern. It is crucial to use an "active GIP" ELISA that targets the N-terminus.
-
LC-MS/MS: The gold standard for specific and accurate quantification of GIP (1-39), as it can differentiate between GIP (1-39), GIP (1-42), and GIP (3-42) based on their distinct masses. This method is recommended for studies requiring high specificity and for validating ELISA results.
Regardless of the method chosen, meticulous sample collection and handling are paramount for obtaining reliable and reproducible data on GIP (1-39) levels in plasma.
References
Application Notes and Protocols for Commercially Available GIP (1-39) ELISA Kits
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and comparison of commercially available Gastric Inhibitory Polypeptide (GIP) (1-39) ELISA kits. Detailed protocols and visualizations are included to aid researchers in selecting and performing these assays for accurate and reproducible quantification of GIP in various biological samples.
Introduction to GIP (1-39)
Gastric Inhibitory Polypeptide (GIP), also known as glucose-dependent insulinotropic polypeptide, is an incretin (B1656795) hormone secreted by K-cells in the duodenum and jejunum in response to nutrient ingestion. The biologically active form, GIP (1-39), plays a crucial role in glucose homeostasis by stimulating insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner. GIP is also involved in the regulation of fat metabolism and has been implicated in bone metabolism and neuroprotection. Accurate measurement of GIP levels is essential for research in diabetes, obesity, and related metabolic disorders.
Commercially Available GIP (1-39) ELISA Kits: A Comparative Overview
Several manufacturers offer ELISA kits for the quantification of GIP. The majority of these are sandwich ELISAs, which offer high specificity and sensitivity. Below is a summary of the key quantitative data for a selection of commercially available kits.
| Manufacturer | Kit Name/Catalog No. | Assay Type | Sensitivity | Standard Curve Range | Sample Types | Species Reactivity |
| Merck Millipore | Rat / Mouse GIP (Total) ELISA (EZRMGIP-55K) | Sandwich | 8.2 pg/mL | 8.2 - 2000 pg/mL | Serum, Plasma, Cell Culture Supernatants | Rat, Mouse |
| RayBiotech | Human/Mouse/Rat GIP EIA Kit | Competitive | 1.25 pg/mL | 0.1 - 1,000 pg/mL | Serum, Plasma, Cell Culture Medium | Human, Mouse, Rat |
| Novus Biologicals | Human GIP ELISA Kit (NBP2-82161) | Sandwich | 46.88 pg/mL | 78.13 - 5000 pg/mL | Serum, Plasma, Cell Culture Supernatants | Human |
| Sigma-Aldrich | Human GIP (Total) ELISA Kit (EZHGIP-54K) | Sandwich | 8.2 pg/mL | 8.2 - 2000 pg/mL | Serum, Plasma, Tissue Extracts, Cell Culture Samples | Human |
| Abcam | Human GIP ELISA Kit (ab313516) | Sandwich | < 0.61 ng/mL | 0.61 - 150 ng/mL | Serum, Plasma, Cell Culture Supernatants | Human |
| Abcam | Human GIP SimpleStep ELISA® Kit (ab315316) | Sandwich | 6.8 pg/mL | 7.813 - 500 pg/mL | Serum, Plasma (Citrate, EDTA, Heparin), Cell Culture Media | Human |
GIP Signaling Pathway
GIP exerts its physiological effects by binding to the GIP receptor (GIPR), a class B G-protein coupled receptor (GPCR) located on the surface of pancreatic β-cells and other target cells.[1][2] This interaction initiates a downstream signaling cascade that is crucial for its insulinotropic effects.
Figure 1: Simplified GIP signaling pathway in a pancreatic β-cell.
Experimental Protocols
The following is a generalized protocol for a sandwich ELISA, which is the most common format for the listed GIP ELISA kits. It is crucial to refer to the specific manufacturer's protocol for the exact details of your chosen kit.
Principle of the Sandwich ELISA
In a sandwich ELISA, a capture antibody specific for GIP is pre-coated onto the wells of a microplate. When the sample is added, the GIP present binds to the capture antibody. After washing, a biotinylated detection antibody, also specific for GIP, is added, which binds to a different epitope on the captured GIP, forming a "sandwich". A streptavidin-horseradish peroxidase (HRP) conjugate is then added, which binds to the biotinylated detection antibody. Finally, a chromogenic substrate (e.g., TMB) is added, which is converted by HRP into a colored product. The intensity of the color is proportional to the amount of GIP in the sample and is measured using a microplate reader.
General Sandwich ELISA Workflow
Figure 2: General experimental workflow for a GIP sandwich ELISA.
Detailed Methodologies
1. Reagent and Sample Preparation:
-
Wash Buffer: Dilute the concentrated wash buffer with deionized or distilled water to the working concentration as specified in the kit manual.
-
Standards: Reconstitute the lyophilized GIP standard with the provided standard diluent to create a stock solution. Perform serial dilutions of the stock solution to generate a standard curve. The concentration range of the standards should bracket the expected concentration of GIP in the samples.
-
Samples:
-
Serum: Collect whole blood in a tube without anticoagulant. Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000-3,000 x g for 15 minutes at 4°C.[3] Aliquot and store the serum at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Plasma: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA, citrate, or heparin). Centrifuge at 2,000-3,000 x g for 15 minutes at 4°C within 30 minutes of collection. Aliquot and store the plasma at -20°C or -80°C.
-
Cell Culture Supernatants: Centrifuge the cell culture media at 1,500 rpm for 10 minutes at 4°C to remove any cells or debris. Aliquot and store the supernatant at -20°C or -80°C.
-
Sample Dilution: If the expected GIP concentration in the samples is high, dilute the samples with the appropriate assay buffer provided in the kit.
-
2. Assay Procedure:
-
Bring all reagents and samples to room temperature before use.
-
Determine the number of wells required for standards, samples, and controls.
-
Add the appropriate volume of standards, samples, and controls to the designated wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate.
-
Incubate the plate for the time and temperature specified in the kit protocol (e.g., 2.5 hours at room temperature).[4]
-
After incubation, aspirate or decant the contents of the wells. Wash the wells multiple times with the diluted wash buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining wash buffer.
-
Add the biotinylated detection antibody to each well.
-
Incubate the plate according to the manufacturer's instructions (e.g., 1 hour at room temperature).
-
Repeat the wash step as described in step 5.
-
Add the streptavidin-HRP conjugate to each well.
-
Incubate the plate as directed (e.g., 45 minutes at room temperature).[4]
-
Repeat the wash step as described in step 5.
-
Add the TMB substrate to each well.
-
Incubate the plate in the dark at room temperature for the recommended time (e.g., 30 minutes).[4]
-
Add the stop solution to each well to terminate the reaction. The color in the wells will change from blue to yellow.
-
Immediately read the absorbance of each well at 450 nm using a microplate reader. It is also recommended to take a reading at a reference wavelength (e.g., 570 nm or 630 nm) and subtract it from the 450 nm reading to correct for optical imperfections in the plate.
3. Data Analysis:
-
Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Subtract the average zero standard absorbance from all other absorbance values.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the corresponding GIP concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Use the standard curve to determine the concentration of GIP in the samples by interpolating the sample absorbance values.
-
Multiply the interpolated concentration by the sample dilution factor to obtain the final GIP concentration in the original sample.
Conclusion
The selection of an appropriate GIP (1-39) ELISA kit is critical for obtaining accurate and reliable data. Researchers should consider factors such as the species of interest, the required sensitivity and range of the assay, and the sample types to be analyzed. The protocols and data presented in these application notes serve as a guide to aid in this selection process and to provide a framework for performing the assay. For optimal results, always adhere to the specific instructions provided by the manufacturer of the chosen kit.
References
Application Notes and Protocols for GIP (1-39) Radioimmunoassay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose-dependent insulinotropic polypeptide (GIP) is an incretin (B1656795) hormone secreted from enteroendocrine K-cells in the proximal small intestine in response to nutrient ingestion. The primary active form is GIP (1-42), however, a truncated form, GIP (1-39), also exists and has been shown to be a potent insulinotropic peptide.[1] Accurate measurement of GIP (1-39) is crucial for understanding its physiological roles and for the development of novel therapeutics for metabolic disorders. This document provides detailed application notes and a generalized protocol for the quantification of GIP (1-39) in plasma samples using a competitive radioimmunoassay (RIA).
Radioimmunoassay is a highly sensitive and specific technique used to measure the concentration of antigens, such as peptides, in biological fluids.[2] The principle of competitive RIA is based on the competition between a fixed amount of radiolabeled antigen (tracer) and the unlabeled antigen in the sample or standard for a limited number of binding sites on a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled antigen in the sample.
GIP Signaling Pathway
GIP exerts its effects by binding to the GIP receptor (GIPR), a G-protein coupled receptor.[3][4] This interaction initiates a downstream signaling cascade primarily through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (camp).[4] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB).[3][4][5][6][7] Phosphorylated CREB translocates to the nucleus and modulates gene expression, leading to the physiological effects of GIP, such as enhanced glucose-stimulated insulin (B600854) secretion.
Experimental Protocols
This section provides a generalized protocol for a GIP (1-39) radioimmunoassay. Specific details may vary depending on the antibody and tracer used and should be optimized for each laboratory.
Sample Collection and Preparation
Proper sample handling is critical for accurate GIP (1-39) measurement due to its susceptibility to degradation.
-
Blood Collection: Collect whole blood into chilled tubes containing EDTA as an anticoagulant and a protease inhibitor cocktail (e.g., aprotinin, DPPIV inhibitor).[8]
-
Plasma Separation: Immediately after collection, centrifuge the blood at 1,600 x g for 15 minutes at 4°C.
-
Storage: Aliquot the plasma into cryovials and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.
Reagent Preparation
-
Assay Buffer: A common assay buffer is a phosphate-based buffer (e.g., 0.05 M sodium phosphate, pH 7.4) containing a protein carrier (e.g., 0.5% bovine serum albumin) and a protease inhibitor.
-
GIP (1-39) Standard: Reconstitute lyophilized GIP (1-39) peptide in assay buffer to a stock concentration of 1 µg/mL. Prepare a series of standards by serial dilution in assay buffer.
-
Radiolabeled GIP (1-39) (Tracer): Typically, GIP (1-39) is labeled with Iodine-125 (¹²⁵I). The specific activity and concentration will be provided by the manufacturer. Dilute the tracer in assay buffer to the working concentration recommended by the supplier or determined through optimization.
-
Primary Antibody: Reconstitute the GIP (1-39) specific antibody to the recommended concentration. The optimal dilution should be determined by titration.
-
Precipitating Reagent (Secondary Antibody): This is typically a goat anti-rabbit IgG or similar antibody, used to separate the antibody-bound tracer from the free tracer.
Radioimmunoassay Procedure
References
- 1. GIP1-39, a novel insulinotropic peptide form and aspects on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mro.massey.ac.nz [mro.massey.ac.nz]
- 3. researchgate.net [researchgate.net]
- 4. Glucose‐dependent insulinotropic polypeptide signaling in pancreatic β‐cells and adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alternative signaling pathways of the glucose-dependent insulinotropic polypeptide (GIP) receptor - UBC Library Open Collections [open.library.ubc.ca]
- 6. GIP increases human adipocyte LPL expression through CREB and TORC2-mediated trans-activation of the LPL gene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Studying GIP (1-39) Effects in Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucose-dependent insulinotropic polypeptide (GIP) is an incretin (B1656795) hormone secreted from enteroendocrine K-cells in the proximal small intestine in response to nutrient ingestion. The primary bioactive form is GIP (1-42), however, a truncated form, GIP (1-39), has been identified and shown to be a potent agonist of the GIP receptor (GIPR). GIP (1-39) has demonstrated comparable, and in some cases greater, insulinotropic activity than its full-length counterpart, GIP (1-42)[1][2]. This makes GIP (1-39) a molecule of significant interest for research in diabetes, obesity, and metabolic disorders.
These application notes provide a comprehensive guide to utilizing cell culture models for the investigation of GIP (1-39) effects, with a focus on signaling pathway activation and insulin (B600854) secretion.
Recommended Cell Culture Models
The study of GIP (1-39) bioactivity can be effectively carried out using both recombinant and insulinoma-derived cell lines.
-
Recombinant Cell Lines: Human Embryonic Kidney 293 (HEK293) cells are a common choice for stably or transiently expressing the human GIP receptor (GIPR). These models are ideal for dissecting the direct effects of GIP (1-39) on receptor activation and downstream signaling pathways, such as cyclic AMP (cAMP) production, in a controlled environment without interference from other pancreatic β-cell machinery. Chinese Hamster Lung (CHL) cells have also been used for GIPR expression and cAMP assays[1].
-
Pancreatic β-cell Lines: Insulinoma-derived cell lines, such as INS-1 (rat) and MIN6 (mouse), endogenously express the GIPR and are capable of glucose-stimulated insulin secretion (GSIS). These models are indispensable for studying the physiological effects of GIP (1-39) on insulin exocytosis in a glucose-dependent manner.
Data Presentation: In Vitro Activity of GIP Peptides
The following table summarizes the reported in vitro activity of GIP (1-42) and provides an estimated potency for GIP (1-39) based on literature suggesting comparable or greater activity[1][2].
| Peptide | Cell Line | Assay | Parameter | Value | Reference |
| GIP (1-42) | GIPR-transfected CHL cells | cAMP Accumulation | EC50 | 18.2 nM | [1] |
| GIP (1-39) | GIPR-transfected CHL cells | cAMP Accumulation | EC50 (estimated) | ~18 nM | Inferred from[1] |
| GIP (1-39) | Rat Pancreatic β-cells | Insulin Secretion | - | More potent than GIP (1-42) | [2] |
| GIP (1-39) | Rat Pancreatic β-cells | Intracellular Ca2+ | Effective Concentration | 100 nM |
Signaling Pathways and Experimental Workflows
GIP (1-39) Signaling Pathway
GIP (1-39) exerts its effects by binding to the GIP receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade involves the activation of the Gαs subunit, which in turn stimulates adenylyl cyclase to increase intracellular concentrations of the second messenger cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac), which mediate the downstream effects of GIP, including the potentiation of glucose-stimulated insulin secretion.
References
Application Notes and Protocols for GIP (1-39) Research in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing animal models, particularly the ob/ob mouse, in the study of Glucose-Dependent Insulinotropic Polypeptide (1-39) [GIP (1-39)]. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes essential biological pathways and workflows to facilitate research into the metabolic effects of this endogenous, truncated form of GIP.
Introduction to GIP (1-39) and its Significance
Glucose-Dependent Insulinotropic Polypeptide (GIP) is an incretin (B1656795) hormone released from intestinal K-cells in response to nutrient ingestion, playing a crucial role in postprandial glucose homeostasis. While the full-length GIP (1-42) is the primary secreted form, a naturally occurring truncated version, GIP (1-39), has been identified and is reported to be more potent in stimulating insulin (B600854) secretion from pancreatic islets compared to its longer counterpart.[1] This enhanced bioactivity makes GIP (1-39) a molecule of significant interest for research in diabetes, obesity, and metabolic disorders.
Animal models are indispensable tools for elucidating the physiological and pharmacological actions of GIP (1-39). Genetically obese and diabetic models, such as the leptin-deficient ob/ob mouse, are particularly relevant as they exhibit characteristics of type 2 diabetes, including hyperglycemia, hyperinsulinemia, and insulin resistance, providing a robust system to evaluate the therapeutic potential of GIP (1-39) and its analogs.[2][3]
Animal Models for GIP (1-39) Research
Several animal models are employed to investigate the metabolic effects of GIP (1-39). The choice of model depends on the specific research question.
-
ob/ob Mice: These mice have a spontaneous mutation in the leptin gene, leading to hyperphagia, severe obesity, hyperglycemia, and insulin resistance.[2][3] They are a well-established model for studying the effects of anti-diabetic agents in the context of severe metabolic dysregulation.
-
Diet-Induced Obese (DIO) Mice: Wild-type mice fed a high-fat diet develop obesity, insulin resistance, and glucose intolerance, closely mimicking the progression of metabolic syndrome in humans.[4][5]
-
GIP Receptor Knockout (GIPR-/-) Mice: These mice lack the GIP receptor and are resistant to diet-induced obesity.[6] They are crucial for studying the GIPR-dependent mechanisms of action of GIP (1-39).
Quantitative Data Summary
The following tables summarize the reported effects of GIP analogs and antagonists in various mouse models. This data highlights the potential of modulating the GIP signaling pathway for therapeutic benefit.
Table 1: Effects of GIP Receptor Antagonism on Metabolic Parameters in High-Fat Diet-Fed Mice
| Parameter | Control (High-Fat Diet) | (Pro3)GIP Treatment (50 days) | % Change | p-value | Reference |
| Body Weight (g) | 60 ± 1 | 55 ± 1 | -8.3% | < 0.05 | [7] |
| Plasma Glucose (mmol/L) | ~14 | ~10 | ~-28.6% | < 0.05 | [7] |
| Plasma Insulin (ng/mL) | ~4.5 | ~2.5 | ~-44.4% | < 0.05 | [7] |
| Pancreatic Insulin Content | Elevated | Reduced by 39% | -39% | < 0.01 | [4][7] |
Table 2: Comparative Effects of GIP Receptor and GLP-1 Receptor Antagonism on Insulin Response in Mice
| Treatment | Reduction in Insulinogenic Index | p-value | Reference |
| mGIP(3-30) (GIPR Antagonist) | 67 ± 4% | < 0.001 | [8] |
| Exendin(9-39) (GLP-1R Antagonist) | 60 ± 14% | 0.007 | [8] |
| Combination | 61 ± 14% | 0.043 | [8] |
Experimental Protocols
Detailed methodologies for key in vivo and in vitro experiments are provided below.
Protocol 1: In Vivo Administration of GIP (1-39) and Glucose Tolerance Test (GTT) in ob/ob Mice
Objective: To assess the effect of GIP (1-39) on glucose tolerance in a model of type 2 diabetes.
Materials:
-
ob/ob mice (10-12 weeks old)
-
GIP (1-39) peptide
-
Sterile 0.9% saline
-
D-glucose solution (20% in sterile water)
-
Glucometer and test strips
-
Restraint device
-
Insulin syringes (for intraperitoneal injection)
-
Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22-24°C) with ad libitum access to food and water for at least one week before the experiment.
-
Fasting: Fast the mice for 5-6 hours (morning fast) with free access to water.[9]
-
Baseline Blood Glucose: Obtain a baseline blood sample (T=0 min) by nicking the tail vein.[9][10] Gently massage the tail to obtain a drop of blood and measure glucose using a glucometer.
-
GIP (1-39) Administration: Immediately after the baseline reading, administer GIP (1-39) via intraperitoneal (i.p.) injection. The typical dose is 25 nmol/kg body weight, dissolved in sterile saline.[3] A control group should receive a saline injection of the same volume.
-
Glucose Challenge: 5 minutes after the GIP (1-39) or saline injection, administer a glucose solution (1.5 g/kg body weight) via oral gavage (for OGTT) or i.p. injection (for IPGTT).[11]
-
Blood Glucose Monitoring: Collect blood from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure glucose levels.[9][11]
-
Data Analysis: Plot the mean blood glucose concentration at each time point for each group. Calculate the Area Under the Curve (AUC) for glucose to quantify the overall glucose excursion.
Protocol 2: Blood Sample Collection for Hormone Analysis
Objective: To collect plasma for the measurement of insulin and other hormones.
Materials:
-
Anesthetized or conscious restrained mice
-
EDTA-coated capillary tubes or microcentrifuge tubes
-
Centrifuge
-
Pipettes
-
Dry ice or -80°C freezer
Procedure:
-
Sample Collection: Collect blood (50-100 µL) from the retro-orbital plexus or tail vein into pre-chilled EDTA-coated tubes.[12] For GIP measurement, it is recommended to add a DPP-4 inhibitor to the collection tubes to prevent degradation.
-
Plasma Separation: Immediately centrifuge the blood samples at 3,500 g for 15-20 minutes at 4°C.[12]
-
Plasma Storage: Carefully collect the supernatant (plasma) and transfer it to fresh tubes. Snap-freeze the plasma on dry ice and store it at -80°C until analysis.
-
Hormone Measurement: Use commercially available ELISA kits for the quantification of insulin and GIP according to the manufacturer's instructions.[8][13]
Protocol 3: In Vitro Insulin Secretion from Isolated Pancreatic Islets
Objective: To directly assess the insulinotropic effect of GIP (1-39) on pancreatic β-cells.
Materials:
-
Pancreatic islets isolated from mice
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA
-
GIP (1-39) peptide
-
Glucose solutions (e.g., 2.8 mM and 16.7 mM)
-
Incubator (37°C, 5% CO2)
-
Insulin ELISA kit
Procedure:
-
Islet Isolation: Isolate pancreatic islets from mice using a collagenase digestion method.
-
Pre-incubation: Pre-incubate the isolated islets in KRB buffer with low glucose (2.8 mM) for 1 hour at 37°C to allow them to equilibrate.[14]
-
Stimulation: Transfer groups of islets (e.g., 5-10 islets per tube) to fresh KRB buffer containing:
-
Low glucose (2.8 mM) - Basal secretion
-
High glucose (16.7 mM) - Glucose-stimulated insulin secretion (GSIS)
-
High glucose (16.7 mM) + GIP (1-39) (e.g., 100 nM)[1]
-
-
Incubation: Incubate the islets for 45-60 minutes at 37°C.[14]
-
Sample Collection: After incubation, collect the supernatant (buffer containing secreted insulin).
-
Insulin Measurement: Measure the insulin concentration in the supernatant using an insulin ELISA kit.
-
Data Analysis: Express insulin secretion as a fold change over the basal condition.
Signaling Pathways and Experimental Workflows
GIP (1-39) Signaling Pathway in Pancreatic β-cells
GIP (1-39) exerts its effects by binding to the GIP receptor (GIPR), a G-protein coupled receptor on the surface of pancreatic β-cells.[15] This binding initiates a signaling cascade that potentiates glucose-stimulated insulin secretion.
Caption: GIP (1-39) signaling cascade in pancreatic β-cells.
General Experimental Workflow for In Vivo GIP (1-39) Research
The following diagram illustrates a typical workflow for conducting in vivo studies to evaluate the metabolic effects of GIP (1-39) in animal models.
Caption: In vivo experimental workflow for GIP (1-39) studies.
Conclusion
GIP (1-39) represents a promising area of research for the development of novel therapeutics for metabolic diseases. The use of appropriate animal models, such as the ob/ob mouse, combined with rigorous experimental protocols, is essential for advancing our understanding of its biological functions and therapeutic potential. These application notes provide a foundational framework for researchers to design and execute meaningful studies in this exciting field.
References
- 1. GIP1-39, a novel insulinotropic peptide form and aspects on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of a Dual Glucose-Dependent Insulinotropic Peptide (GIP)/Glucagon-like Peptide-1 Receptor Agonist (Twincretin) in Glycemic Control: From Pathophysiology to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. mdpi.com [mdpi.com]
- 9. olac.berkeley.edu [olac.berkeley.edu]
- 10. Standard operating procedures for describing and performing metabolic tests of glucose homeostasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Pharmacokinetics of exogenous GIP(1-42) in C57Bl/6 mice; Extremely rapid degradation but marked variation between available assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. s3.amazonaws.com [s3.amazonaws.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Physiology, Gastric Inhibitory Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Euglycemic-Hyperinsulinemic Clamp with GIP (1-39) Infusion
For Researchers, Scientists, and Drug Development Professionals
Introduction
The euglycemic-hyperinsulinemic clamp is the gold-standard method for assessing insulin (B600854) sensitivity in vivo.[1][2][3] This technique involves a continuous infusion of insulin to achieve a hyperinsulinemic state while maintaining euglycemia (normal blood glucose levels) through a variable glucose infusion.[1][4] The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of insulin-stimulated glucose disposal by peripheral tissues, primarily skeletal muscle.[1][2]
Glucose-dependent insulinotropic polypeptide (GIP) is an incretin (B1656795) hormone secreted from the gut in response to nutrient ingestion. It potentiates glucose-dependent insulin secretion from pancreatic β-cells.[5] Investigating the interplay between GIP and insulin is crucial for understanding glucose homeostasis and the pathophysiology of metabolic diseases like type 2 diabetes.
This document provides detailed application notes and protocols for performing a euglycemic-hyperinsulinemic clamp with a concomitant infusion of GIP (1-39), the active form of the hormone. This combined approach allows for the investigation of GIP's effects on insulin sensitivity and glucose metabolism under controlled hyperinsulinemic conditions.
Data Presentation
Table 1: Subject Characteristics (Illustrative Example)
| Characteristic | Mean | Standard Deviation |
| Age (years) | 60 | ± 5 |
| Body Mass Index ( kg/m ²) | 25.2 | ± 3.1 |
| Fasting Plasma Glucose (mg/dL) | 90 | ± 7 |
| Fasting Plasma Insulin (µU/mL) | 5.2 | ± 2.5 |
Table 2: Euglycemic-Hyperinsulinemic Clamp Parameters (Illustrative Example)
| Parameter | Value | Unit |
| Infusion Rates | ||
| Insulin | 1.0 | mU/kg/min |
| GIP (1-39) | Experiment-specific | pmol/kg/min |
| Clamp Conditions | ||
| Target Blood Glucose | 90 | mg/dL |
| Clamp Duration | 120 | minutes |
| Steady-State Measurements (Final 60 minutes) | ||
| Mean Blood Glucose | 91 | ± 4 mg/dL |
| Mean Plasma Insulin | 105 | ± 15 µU/mL |
| Mean Plasma GIP | Experiment-specific | pmol/L |
| Outcome Measures | ||
| Glucose Infusion Rate (GIR) | 8.5 | mg/kg/min |
| Glucose Disposal Rate (M) | 8.5 | mg/kg/min |
Experimental Protocols
The following protocols are a composite of established euglycemic-hyperinsulinemic clamp procedures and provide a framework for incorporating a GIP (1-39) infusion.[8][9]
Protocol 1: Subject Preparation and Catheterization
-
Subject Screening: Screen subjects for inclusion/exclusion criteria (e.g., health status, medication use, glucose tolerance).
-
Pre-study Instructions: Instruct subjects to refrain from strenuous exercise and alcohol for 24-48 hours prior to the study. Subjects should arrive at the clinical research unit in the morning after an overnight fast (8-12 hours).[4]
-
Catheter Placement:
-
Insert an intravenous (IV) catheter into an antecubital vein for the infusion of insulin, GIP (1-39), and glucose.
-
Insert a second IV catheter in a retrograde fashion into a dorsal hand vein of the contralateral arm for blood sampling. To obtain arterialized venous blood, the hand will be placed in a heating box at approximately 41°C.[10]
-
Protocol 2: Euglycemic-Hyperinsulinemic Clamp with GIP (1-39) Infusion
-
Basal Period (t = -60 to 0 min):
-
Collect baseline blood samples for the measurement of fasting glucose, insulin, C-peptide, and GIP concentrations.
-
-
Clamp Period (t = 0 to 120 min):
-
Insulin Infusion: Begin a primed-continuous infusion of human insulin. A common infusion rate is 1.0 mU/kg/min.[7] The priming dose is administered over the first 10 minutes to rapidly achieve the target insulin concentration.
-
GIP (1-39) Infusion: Simultaneously, begin a continuous infusion of synthetic human GIP (1-39) at the desired rate (e.g., 1-4 pmol/kg/min). The exact rate should be determined based on the study's objectives to achieve physiological or supraphysiological GIP levels.
-
Blood Glucose Monitoring: At time zero and every 5-10 minutes thereafter, measure blood glucose using a bedside glucose analyzer.
-
Variable Glucose Infusion: Begin a variable infusion of 20% dextrose. Adjust the infusion rate based on the blood glucose measurements to maintain the plasma glucose concentration at the target euglycemic level (e.g., 90 mg/dL).[10]
-
Steady State: The final 60 minutes of the clamp (t = 60 to 120 min) are typically considered the steady-state period. The average GIR during this period is used to quantify insulin sensitivity.[7]
-
Blood Sampling: Collect blood samples at regular intervals during the clamp (e.g., every 30 minutes) for subsequent analysis of plasma insulin, C-peptide, and GIP concentrations.
-
Visualizations
Experimental Workflow
Signaling Pathways
References
- 1. Glucose clamp technique: a method for quantifying insulin secretion and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. prosciento.com [prosciento.com]
- 5. researchgate.net [researchgate.net]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. The euglycemic hyperinsulinemic clamp examination: variability and reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mmpc.org [mmpc.org]
- 9. protocols.io [protocols.io]
- 10. Defining Insulin Resistance From Hyperinsulinemic-Euglycemic Clamps - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry for the Identification and Quantification of GIP (1-39): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose-dependent insulinotropic polypeptide (GIP) is an incretin (B1656795) hormone secreted from enteroendocrine K-cells in the small intestine in response to nutrient ingestion. The primary active form is GIP (1-42), which potentiates glucose-dependent insulin (B600854) secretion. However, various circulating forms of GIP exist, including the truncated GIP (1-39), which has also been shown to be a potent insulinotropic peptide.[1] Accurate identification and quantification of GIP (1-39) are crucial for understanding its physiological roles and for the development of novel therapeutics targeting the GIP receptor for metabolic diseases. Mass spectrometry (MS) coupled with liquid chromatography (LC) offers a highly specific and sensitive platform for the definitive identification and quantification of GIP (1-39) in complex biological matrices.
This document provides detailed application notes and protocols for the identification and quantification of GIP (1-39) using LC-MS/MS.
GIP Signaling Pathway
GIP exerts its effects by binding to the GIP receptor (GIPR), a G-protein coupled receptor, primarily on pancreatic β-cells. This binding initiates a signaling cascade that leads to enhanced insulin secretion in a glucose-dependent manner. The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which ultimately results in the exocytosis of insulin-containing granules.
GIP Signaling Pathway in Pancreatic β-cells.
Experimental Workflow for GIP (1-39) Quantification
A typical workflow for the quantification of GIP (1-39) from a biological matrix such as plasma involves sample preparation, LC separation, and MS/MS detection. A bottom-up proteomics approach is often employed for larger peptides, where the target peptide is enzymatically digested into smaller, more readily analyzable surrogate peptides.
LC-MS/MS Workflow for GIP (1-39) Quantification.
Experimental Protocols
The following protocols are based on established methods for the quantification of GIP (1-42) and can be adapted for GIP (1-39).[2][3][4][5]
Sample Preparation
Materials:
-
Plasma collected in EDTA tubes containing a DPP-4 inhibitor.
-
Stable isotope-labeled GIP (1-39) (as internal standard).
-
Acetonitrile (B52724) (ACN), LC-MS grade.
-
Formic Acid (FA), LC-MS grade.
-
Endoproteinase Asp-N.
-
Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0).
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or MCX).
-
SPE conditioning, wash, and elution solvents.
Protocol:
-
Internal Standard Spiking: To 200 µL of plasma, add the stable isotope-labeled GIP (1-39) internal standard to a final concentration appropriate for the expected endogenous levels.
-
Protein Precipitation: Add 600 µL of cold acetonitrile to the plasma sample. Vortex vigorously for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Enzymatic Digestion:
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 50 mM ammonium bicarbonate buffer (pH 8.0).
-
Add Endoproteinase Asp-N at an enzyme-to-estimated protein ratio of 1:50.
-
Incubate at 37°C for 4-16 hours. This step will generate the surrogate peptide GIP (1-8) from GIP (1-39).
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Acidify the digested sample with 10 µL of 10% formic acid.
-
Load the entire sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the peptides with 1 mL of methanol containing 0.1% formic acid.
-
Dry the eluate under nitrogen and reconstitute in 100 µL of the initial LC mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
-
LC-MS/MS Analysis
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
LC Parameters (Representative):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-40% B
-
15-16 min: 40-90% B
-
16-18 min: 90% B
-
18-19 min: 90-5% B
-
19-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
MS/MS Parameters (Theoretical for Surrogate Peptide GIP 1-8: YAEGTFIS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): The doubly charged ion of YAEGTFIS is predicted to be approximately 453.7. This should be empirically confirmed.
-
Product Ions (m/z): The most intense and specific fragment ions should be determined experimentally. Predicted major y- and b-ions are listed in the quantitative data table below.
Quantitative Data
The following tables provide representative quantitative parameters based on published data for GIP (1-42) and theoretical values for the GIP (1-8) surrogate peptide.[2][3][4] These values should be experimentally determined and validated for a specific GIP (1-39) assay.
Table 1: Assay Performance Characteristics (Based on GIP (1-42) Data)
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 1 pM |
| Upper Limit of Quantification (ULOQ) | 500 pM |
| Linearity (r²) | > 0.99 |
| Intra-assay Precision (%CV) | < 15% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (% Bias) | ± 15% |
Table 2: Theoretical MRM Transitions for GIP (1-8) Surrogate Peptide (YAEGTFIS)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Predicted Ion Type |
| Endogenous GIP (1-8) | ~453.7 (doubly charged) | ~743.3 | y6 |
| Endogenous GIP (1-8) | ~453.7 (doubly charged) | ~614.3 | y5 |
| Endogenous GIP (1-8) | ~453.7 (doubly charged) | ~294.1 | b3 |
| Stable Isotope-Labeled GIP (1-8) | Dependent on labeled amino acid | Shifted accordingly |
Note: The exact m/z values for precursor and product ions, as well as collision energies, must be optimized on the specific mass spectrometer being used.
Conclusion
The LC-MS/MS-based method described provides a robust and specific approach for the identification and quantification of GIP (1-39). By employing a bottom-up strategy with enzymatic digestion and the use of a stable isotope-labeled internal standard, this protocol can achieve the sensitivity and accuracy required for pharmacokinetic studies and the analysis of endogenous levels of this important incretin hormone. The provided protocols and data serve as a strong foundation for researchers to develop and validate their own GIP (1-39) quantification assays.
References
- 1. Optimization by infusion of multiple reaction monitoring transitions for sensitive quantification of peptides by liquid chromatography/mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantitative analytical method for determining the levels of gastric inhibitory polypeptides GIP1-42 and GIP3-42 in human plasma using LC-MS/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes: GIP (1-39) Receptor Binding and Functional Assays
Introduction
The Glucose-dependent Insulinotropic Polypeptide (GIP) receptor (GIPR) is a class B G-protein coupled receptor (GPCR) that plays a crucial role in glucose homeostasis and metabolism.[1][2] Its natural ligand, GIP, is an incretin (B1656795) hormone secreted from enteroendocrine K cells after nutrient ingestion.[3] Upon binding to GIPR, primarily on pancreatic β-cells, GIP potentiates glucose-stimulated insulin (B600854) secretion.[4] The GIPR is a key therapeutic target for type 2 diabetes and obesity. While the primary active form of GIP is GIP (1-42), a novel, more potent form, GIP (1-39), has been identified and characterized as a powerful insulinotropic peptide.[5] GIP (1-39) has been shown to significantly increase intracellular Ca2+ concentration and enhance exocytosis in pancreatic β-cells.[5][6]
These application notes provide detailed methodologies for characterizing the binding of ligands such as GIP (1-39) to the GIP receptor using radioligand binding assays and for assessing the functional consequences of this binding through cAMP accumulation assays.
GIPR Signaling Pathway
The GIPR is canonically coupled to the Gs alpha subunit of the heterotrimeric G-protein.[7] Ligand binding induces a conformational change in the receptor, promoting the exchange of GDP for GTP on the Gαs subunit. The activated Gαs-GTP complex dissociates and stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[2] The subsequent rise in intracellular cAMP activates Protein Kinase A (PKA) and other downstream effectors, leading to the physiological response, such as insulin secretion in pancreatic cells.[2][8]
Experimental Principles
1. Radioligand Binding Assays Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[9] They are robust, sensitive, and can be configured in two main formats:
-
Saturation Assays: Used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. This involves incubating a fixed amount of receptor preparation with increasing concentrations of a radioligand.[9]
-
Competition Assays: Used to determine the affinity (expressed as an inhibition constant, Ki) of an unlabeled test compound (e.g., GIP 1-39). This is achieved by incubating the receptor preparation with a fixed concentration of radioligand and varying concentrations of the unlabeled competitor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can be converted to a Ki value.[9]
2. Functional cAMP Assays These cell-based assays measure the downstream consequences of receptor activation. For Gs-coupled receptors like GIPR, agonist binding leads to an increase in intracellular cAMP.[10] Quantifying this cAMP production serves as a direct measure of receptor activation and ligand potency (EC50). Various detection methods exist, including luciferase reporter gene assays, time-resolved fluorescence resonance energy transfer (TR-FRET), and enzyme-fragment complementation.[11][12][13][14]
Experimental Protocols
Protocol 1: GIPR Radioligand Competition Binding Assay
This protocol details the methodology to determine the binding affinity (IC50, Ki) of GIP (1-39) for the human GIP receptor using membranes from HEK293 cells overexpressing GIPR and [¹²⁵I]-GIP as the radioligand.
Materials and Reagents:
-
Membranes: Frozen aliquots of membranes prepared from HEK293 cells stably expressing the human GIP Receptor (hGIPR).
-
Radioligand: [¹²⁵I]-GIP (human).
-
Test Compound: GIP (1-39), porcine or human.
-
Non-Specific Binding (NSB) Control: Unlabeled GIP (human, 1-42) at a high concentration (e.g., 1 µM).[15]
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4.[16]
-
Wash Buffer: 50 mM Tris-HCl, 125 mM NaCl, 0.05% BSA, pH 7.4.[16]
-
Filtration Plate: 96-well glass fiber (GF/C) filter plate, presoaked in 0.5% polyethyleneimine (PEI).[16]
-
Scintillation Cocktail and Microplate Scintillation Counter .
Procedure:
-
Reagent Preparation:
-
Thaw the hGIPR cell membranes on ice and dilute them in ice-cold Assay Buffer to the desired concentration (e.g., 2.5 µ g/well ).[16] Keep on ice.
-
Prepare serial dilutions of the test compound (GIP 1-39) in Assay Buffer. A typical range would be from 10⁻¹² M to 10⁻⁶ M.
-
Dilute the [¹²⁵I]-GIP radioligand in Assay Buffer to a final concentration near its Kd (e.g., 0.06 nM).[16]
-
Prepare the NSB control by diluting unlabeled GIP (1-42) to a final concentration of 1 µM.[15]
-
-
Assay Plate Setup (Total Volume 200 µL): [16]
-
Total Binding Wells: Add 25 µL Assay Buffer, 25 µL [¹²⁵I]-GIP, and 150 µL diluted membranes.
-
Competitor Wells: Add 25 µL of each GIP (1-39) dilution, 25 µL [¹²⁵I]-GIP, and 150 µL diluted membranes.
-
NSB Wells: Add 25 µL of 1 µM unlabeled GIP (1-42), 25 µL [¹²⁵I]-GIP, and 150 µL diluted membranes.
-
-
Incubation:
-
Seal the plate and incubate for 90 minutes at 27°C with gentle agitation.[16]
-
-
Filtration:
-
Rapidly harvest the contents of the wells onto the pre-soaked GF/C filter plate using a cell harvester.
-
Wash the filters multiple times (e.g., 9 times with 500 µL) with ice-cold Wash Buffer to remove unbound radioligand.[16]
-
-
Detection:
-
Allow the filter plate to dry completely.
-
Add scintillation cocktail to each well and count the radioactivity (counts per minute, CPM) using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the competitor (GIP 1-39).
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: GIPR Functional Cell-Based cAMP Assay
This protocol provides a general framework for measuring GIP (1-39) agonist activity by quantifying cAMP production in cells expressing hGIPR. This example uses a luciferase reporter system.
Materials and Reagents:
-
Cell Line: HEK293 or CHO-K1 cells stably co-expressing hGIPR and a cAMP-responsive element (CRE) coupled to a luciferase reporter gene.[10][13]
-
Cell Culture Medium: As recommended for the cell line (e.g., DMEM with 10% FBS).
-
Assay Medium: Serum-free medium (e.g., Opti-MEM™).[13]
-
Stimulation Buffer: Assay medium containing a phosphodiesterase inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.[11]
-
Test Compound: GIP (1-39), porcine or human.
-
Control Agonist: GIP (1-42) (human).
-
Assay Plate: White, clear-bottom 96- or 384-well cell culture plates.[11]
-
Luciferase Detection Reagent: Commercially available reagent (e.g., ONE-Step™ Luciferase reagent).[13]
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed the reporter cells into the white assay plate at a predetermined density (e.g., 5,000 cells/well) in culture medium.[11]
-
Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compound (GIP 1-39) and control agonist (GIP 1-42) in Stimulation Buffer.
-
-
Cell Stimulation:
-
Carefully remove the culture medium from the wells.
-
Add the prepared compound dilutions to the cells. Include wells with Stimulation Buffer only as an unstimulated control.
-
Incubate the plate at 37°C for a designated period (e.g., 40 minutes to 5 hours, depending on the assay kit and kinetics).[11][13]
-
-
Detection:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the luciferase detection reagent to each well according to the manufacturer's instructions.[13]
-
Incubate for 15-20 minutes at room temperature to allow for cell lysis and signal generation.[13]
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells).
-
Normalize the data, either as fold induction over the unstimulated control or as a percentage of the maximum response achieved with the control agonist.
-
Plot the response against the log concentration of the agonist (GIP 1-39).
-
Fit the data to a four-parameter logistic equation to determine the EC50 value and maximum efficacy (Emax).
-
Quantitative Data Summary
The following table summarizes binding affinity and potency data for various ligands at the human GIP receptor, as determined by methodologies similar to those described above.
| Ligand | Assay Type | Cell Line/System | Value | Reference |
| [¹²⁵I]-GIP (human) | Saturation Binding | HEK293 Membranes | Kd: 0.08 nM | [16] |
| GIP (human) | Competition Binding | Not Specified | IC50: 0.35 nM | [15] |
| Tirzepatide | Competition Binding | Not Specified | IC50: 29.9 nM | [15] |
| Retatrutide | Competition Binding | Not Specified | IC50: 73.6 nM | [15] |
| Gipg013 (Antibody) | Competition Binding | Not Specified | Ki: 7 nM | [17] |
| GIP(7-30) (Antagonist) | cAMP Assay | Not Specified | IC50: ~100 nM | [17] |
References
- 1. Molecular basis of signal transduction mediated by the human GIPR splice variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The evolution of the therapeutic concept ‘GIP receptor antagonism’ [frontiersin.org]
- 3. innoprot.com [innoprot.com]
- 4. researchgate.net [researchgate.net]
- 5. GIP1-39, a novel insulinotropic peptide form and aspects on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adooq.com [adooq.com]
- 7. GLP1R and GIPR expression and signaling in pancreatic alpha cells, beta cells and delta cells. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 8. glucagon.com [glucagon.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. An imbalanced GLP-1R/GIPR co-agonist peptide with a site-specific N-terminal PEGylation to maximize metabolic benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cAMP Hunter™ eXpress GIPR CHO-K1 GPCR Assay [discoverx.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. caymanchem.com [caymanchem.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. Structural and Pharmacological Characterization of Novel Potent and Selective Monoclonal Antibody Antagonists of Glucose-dependent Insulinotropic Polypeptide Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for cAMP Production Assay to Determine GIP (1-39) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose-dependent insulinotropic polypeptide (GIP) is an incretin (B1656795) hormone secreted by enteroendocrine K-cells in the proximal small intestine in response to nutrient ingestion. It plays a crucial role in glucose homeostasis by potentiating glucose-dependent insulin (B600854) secretion from pancreatic β-cells. The biological activity of GIP is mediated through its interaction with the GIP receptor (GIPR), a member of the Class B G protein-coupled receptor (GPCR) family.
The full-length, biologically active form of GIP is GIP (1-42). However, a truncated form, GIP (1-39), has also been identified and shown to be a potent agonist at the GIPR. This document provides detailed application notes and protocols for a cyclic adenosine (B11128) monophosphate (cAMP) production assay, a robust and common method to quantify the activity of GIP (1-39) and other GIPR agonists. This assay is fundamental for the screening and characterization of novel therapeutic agents targeting the GIPR for the treatment of type 2 diabetes and obesity.
GIP (1-39) is an endogenous truncated form of GIP and is a highly potent insulinotropic peptide. It has a molecular weight of 4633.21 g/mol and is commercially available from various suppliers for research purposes.[1][2][3]
GIP Receptor Signaling Pathway
Upon binding of an agonist like GIP (1-39), the GIP receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated Gsα subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates downstream effectors, primarily Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC). This signaling cascade ultimately results in the potentiation of glucose-stimulated insulin secretion. The measurement of intracellular cAMP is therefore a direct and reliable readout of GIPR activation.
Quantitative Data Summary
The following table summarizes the potency (EC50) of GIP and its analogues in stimulating cAMP production in various cell-based assays.
| Ligand | Cell Line | Assay Type | EC50 (nM) | Reference |
| Native GIP | RIN-m5F cells | TR-FRET | Comparable to a GIP analogue with an EC50 of 3.8 nM | |
| GIP (1-42) | HEK293 cells expressing GIPR | Luciferase Reporter | ~0.01 nM (10 pM) | [4] |
| GIP | HEK293 cells expressing GIPR | cAMP Induction | 0.0125 nM | [5] |
| GIP | RIN-m5F cells | Not Specified | 18.2 nM | [6] |
Note: EC50 values can vary depending on the specific cell line, receptor expression levels, and assay conditions.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This protocol provides a detailed methodology for measuring GIP (1-39)-induced cAMP production in a recombinant cell line (e.g., HEK293 or CHO-K1) stably expressing the human GIP receptor. This assay is based on a competitive immunoassay format using HTRF technology.
Materials and Reagents:
-
Cell Line: HEK293 or CHO-K1 cells stably expressing the human GIP receptor (e.g., from DiscoverX, Eurofins, or other commercial vendors).
-
GIP (1-39): Lyophilized powder, to be reconstituted in an appropriate buffer (e.g., sterile water or PBS with 0.1% BSA).
-
Culture Medium: DMEM or F-12K medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) if required.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (3-isobutyl-1-methylxanthine), pH 7.4. IBMX is a phosphodiesterase inhibitor used to prevent cAMP degradation.
-
HTRF cAMP Assay Kit: (e.g., from Cisbio, PerkinElmer, or similar). These kits typically include:
-
cAMP standard
-
Europium cryptate-labeled anti-cAMP antibody (donor)
-
d2-labeled cAMP (acceptor)
-
Lysis buffer
-
-
Positive Control: Forskolin (B1673556) (an adenylyl cyclase activator).
-
Negative Control: Assay buffer without agonist.
-
Plate: White, low-volume 384-well microplate.
-
Plate Reader: HTRF-compatible plate reader capable of reading emission at 620 nm and 665 nm with a time delay.
Procedure:
-
Cell Culture and Plating: a. Culture the GIPR-expressing cells in T75 flasks until they reach 80-90% confluency. b. On the day of the assay, wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution. c. Centrifuge the cells and resuspend them in assay buffer at a predetermined optimal concentration (typically 1,000 to 5,000 cells per well). d. Dispense 5 µL of the cell suspension into each well of the 384-well plate.
-
Compound Preparation and Stimulation: a. Prepare a stock solution of GIP (1-39) and create a serial dilution series in assay buffer to generate a dose-response curve (e.g., from 1 pM to 1 µM). b. Prepare a stock solution of forskolin for the positive control. c. Add 5 µL of the GIP (1-39) dilutions, forskolin, or assay buffer (negative control) to the respective wells. d. Seal the plate and incubate for 30 minutes at room temperature.
-
Cell Lysis and Detection: a. Following the manufacturer's instructions for the HTRF kit, prepare the working solutions of the d2-labeled cAMP and the Eu-cryptate labeled anti-cAMP antibody in the provided lysis buffer. b. Add 5 µL of the d2-labeled cAMP working solution to each well. c. Add 5 µL of the Eu-cryptate labeled anti-cAMP antibody working solution to each well. d. Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: a. Read the plate on an HTRF-compatible plate reader. Excite the sample at 320-340 nm and measure the fluorescence emission at 620 nm (cryptate) and 665 nm (d2). b. The HTRF signal is typically expressed as the ratio of the emission at 665 nm to that at 620 nm, multiplied by 10,000.
-
Data Analysis: a. Generate a cAMP standard curve using the provided cAMP standards in the kit. b. Convert the HTRF ratio values from the experimental wells to cAMP concentrations using the standard curve. c. Plot the cAMP concentration against the logarithm of the GIP (1-39) concentration. d. Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of GIP (1-39) that elicits a half-maximal response.
References
- 1. rndsystems.com [rndsystems.com]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. a2bchem.com [a2bchem.com]
- 4. Glucagon-Like Peptide-1 Receptor Ligand Interactions: Structural Cross Talk between Ligands and the Extracellular Domain | PLOS One [journals.plos.org]
- 5. An imbalanced GLP-1R/GIPR co-agonist peptide with a site-specific N-terminal PEGylation to maximize metabolic benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
Application Notes: Protocols for Stimulating Insulin Secretion with GIP (1-39) in Pancreatic Islets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for stimulating insulin (B600854) secretion from isolated pancreatic islets using the endogenous, truncated form of Glucose-Dependent Insulinotropic Polypeptide, GIP (1-39). This peptide is a potent insulinotropic agent, demonstrating greater efficacy in stimulating glucose-dependent insulin secretion from rat pancreatic β-cells than its full-length counterpart, GIP (1-42)[1][2][3][4].
Introduction
Glucose-Dependent Insulinotropic Polypeptide (GIP) is an incretin (B1656795) hormone released from enteroendocrine K-cells in the upper small intestine following nutrient ingestion[5]. It plays a crucial role in postprandial glucose homeostasis by potentiating glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells[5][6][7]. The primary circulating form of GIP is GIP (1-42), which is rapidly cleaved by the enzyme dipeptidyl peptidase-4 (DPP-4)[5]. GIP (1-39) is a naturally occurring truncated form that has been shown to be a more potent agonist at the GIP receptor, making it a molecule of significant interest for research into diabetes and metabolic disorders[1][4].
This document outlines two primary methodologies for assessing the insulinotropic effects of GIP (1-39) on isolated pancreatic islets: the static insulin secretion assay and the dynamic perifusion assay. It also details the key signaling pathways activated by GIP in pancreatic β-cells.
GIP (1-39) Signaling Pathway in Pancreatic β-Cells
GIP (1-39) exerts its effects by binding to the GIP receptor (GIPR), a G-protein coupled receptor on the surface of pancreatic β-cells[5][6]. This binding initiates a cascade of intracellular signaling events that augment glucose-stimulated insulin secretion. The primary pathway involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase[6][7]. This leads to an increase in intracellular cyclic AMP (cAMP) levels, which then activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2)[6]. These downstream effectors modulate ion channel activity and enhance the exocytosis of insulin-containing granules in a glucose-dependent manner[7]. Additionally, GIP has been shown to activate the PI3K/Akt signaling pathway, which is involved in promoting β-cell survival and proliferation[6][8].
A study utilizing GIP (1-39) at a concentration of 100 nM demonstrated a significant increase in intracellular Ca2+ concentration and enhanced exocytosis in rat pancreatic β-cells, underscoring its potent activity[1][9].
GIP (1-39) signaling pathway in pancreatic β-cells.
Data Presentation
Table 1: Dose-Dependent Effect of GIP (1-42) on Insulin Secretion in EndoC-βH5 Cells at High Glucose (20 mM)[8]
| GIP (1-42) Concentration (nM) | Increase in Insulin Secretion (%) | Statistical Significance (p-value) |
| 0.25 | 244% | <0.001 |
| 2.5 | 360% | <0.001 |
| 25 | 446% | <0.001 |
| 1000 | 398% | <0.001 |
Data adapted from a study on EndoC-βH5 cells, which demonstrated a robust, dose-dependent potentiation of glucose-stimulated insulin secretion by GIP[8].
Another study confirmed that 2.5 nM GIP (presumably 1-42) increased insulin secretion by 34.6% (p<0.001) in isolated human islets at high glucose (20 mM)[8].
Experimental Protocols
The following are generalized protocols for static and dynamic insulin secretion assays. Researchers should optimize these protocols for their specific experimental conditions (e.g., rodent vs. human islets).
Experimental Workflow: Static vs. Dynamic Assays
References
- 1. GIP1-39, a novel insulinotropic peptide form and aspects on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GIP (1-39) | GIP Receptor | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. biorxiv.org [biorxiv.org]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Oral Glucose Tolerance Test (OGTT) with GIP (1-39) Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose-Dependent Insulinotropic Polypeptide (GIP) is an incretin (B1656795) hormone secreted from enteroendocrine K-cells in the proximal small intestine in response to nutrient ingestion, particularly glucose and fat.[1][2] Along with Glucagon-Like Peptide-1 (GLP-1), GIP is a key mediator of the "incretin effect," the phenomenon whereby oral glucose elicits a greater insulin (B600854) response than an equivalent intravenous glucose load.[2] The primary form of GIP is GIP(1-42), however, a truncated form, GIP(1-39), has been identified and is reported to be a potent stimulator of glucose-dependent insulin secretion.
These application notes provide a detailed protocol for conducting an Oral Glucose Tolerance Test (OGTT) with the simultaneous administration of GIP(1-39). This experimental design is valuable for investigating the insulinotropic and metabolic effects of GIP(1-39) in a controlled setting, which is crucial for preclinical and clinical research in diabetes, obesity, and metabolic disorders.
Data Presentation
The following tables present illustrative quantitative data from a simulated study to demonstrate the expected outcomes of an OGTT with and without the administration of GIP(1-39). This data is based on the known physiological effects of GIP and is intended for comparative purposes.
Table 1: Plasma Glucose Levels During OGTT
| Time (minutes) | OGTT with Placebo (mg/dL) | OGTT with GIP(1-39) Administration (mg/dL) |
| -15 | 85 | 86 |
| 0 | 88 | 87 |
| 15 | 130 | 125 |
| 30 | 160 | 145 |
| 60 | 140 | 120 |
| 90 | 110 | 95 |
| 120 | 95 | 85 |
Table 2: Plasma Insulin Levels During OGTT
| Time (minutes) | OGTT with Placebo (µU/mL) | OGTT with GIP(1-39) Administration (µU/mL) |
| -15 | 5 | 6 |
| 0 | 7 | 8 |
| 15 | 30 | 55 |
| 30 | 60 | 95 |
| 60 | 45 | 70 |
| 90 | 25 | 40 |
| 120 | 10 | 15 |
Experimental Protocols
Protocol 1: Oral Glucose Tolerance Test (OGTT) with Intravenous GIP(1-39) Infusion
Objective: To assess the effect of GIP(1-39) on glucose tolerance and insulin secretion in response to an oral glucose challenge.
Materials:
-
75g glucose solution (dissolved in 250-300 mL of water)
-
GIP(1-39) peptide (research-grade, sterile)
-
Sterile saline solution (0.9% NaCl) for injection
-
Infusion pump
-
Intravenous catheters
-
Blood collection tubes (containing appropriate anticoagulants and preservatives, e.g., EDTA for plasma glucose and a DPP-4 inhibitor for incretin measurements)
-
Centrifuge
-
Equipment for plasma glucose and insulin analysis
Procedure:
-
Participant Preparation:
-
Participants should fast for at least 10-12 hours overnight prior to the test.
-
Water intake is permitted.
-
Participants should refrain from strenuous exercise for 24 hours before the test.
-
A detailed medical history should be obtained, and inclusion/exclusion criteria must be strictly followed.
-
-
Baseline Sampling:
-
An intravenous catheter is inserted into a forearm vein for blood sampling. A second catheter is placed in the contralateral arm for the infusion of GIP(1-39) or placebo.
-
At time -15 and 0 minutes, baseline blood samples are collected.
-
-
Initiation of Infusion and OGTT:
-
At time 0, the continuous intravenous infusion of GIP(1-39) (e.g., at a rate of 1.0-2.0 pmol/kg/min) or a matching placebo (saline) is initiated.
-
Immediately following the start of the infusion, the participant ingests the 75g glucose solution over a period of 5 minutes.
-
-
Blood Sampling:
-
Blood samples are collected at 15, 30, 60, 90, and 120 minutes after the glucose ingestion.
-
Collected blood samples should be immediately placed on ice and processed according to the requirements for the specific analytes. For instance, samples for active GIP measurement should be collected in tubes containing a DPP-4 inhibitor.
-
-
Sample Processing and Analysis:
-
Blood samples are centrifuged to separate plasma.
-
Plasma is aliquoted and stored at -80°C until analysis.
-
Plasma glucose, insulin, C-peptide, and GIP concentrations are measured using validated assays.
-
Visualizations
GIP Signaling Pathway
The insulinotropic effects of GIP are mediated through a G protein-coupled receptor (GIPR) on pancreatic β-cells.[3][4] Binding of GIP to its receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the potentiation of glucose-stimulated insulin secretion.[4]
Caption: GIP(1-39) signaling pathway in pancreatic β-cells.
Experimental Workflow
The experimental workflow for an OGTT with GIP(1-39) administration involves a series of timed events, including fasting, baseline sampling, infusion, glucose ingestion, and subsequent blood collections.
Caption: Experimental workflow for the OGTT with GIP(1-39) infusion.
References
Solid-Phase Peptide Synthesis of GIP (1-39): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase peptide synthesis (SPPS) of human Glucose-Dependent Insulinotropic Polypeptide (GIP) (1-39). GIP (1-39) is a potent insulinotropic peptide, making it a significant target for research in diabetes and metabolic disorders.[1] The following sections detail the synthesis, purification, and characterization of GIP (1-39), as well as an overview of its primary signaling pathway.
Introduction to GIP (1-39) and Solid-Phase Peptide Synthesis
Glucose-Dependent Insulinotropic Polypeptide (GIP) is an incretin (B1656795) hormone secreted from enteroendocrine K-cells in the upper small intestine in response to nutrient ingestion.[2] The primary biologically active form is GIP (1-42), however, the truncated form, GIP (1-39), has been shown to be a highly potent agonist of the GIP receptor, stimulating glucose-dependent insulin (B600854) secretion.[1]
Solid-phase peptide synthesis (SPPS), particularly using the Fmoc/tBu strategy, is the method of choice for synthesizing peptides of this length.[3][4] This methodology involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. The Fmoc (9-fluorenylmethoxycarbonyl) group, which protects the α-amino group of the incoming amino acid, is base-labile and removed at each cycle. The side-chain protecting groups are typically acid-labile (tert-butyl based) and are removed at the final cleavage step.[4][5]
Materials and Reagents
Amino Acid Derivatives and Resin
The synthesis of GIP (1-39) requires a selection of Fmoc-protected amino acids with appropriate side-chain protection to prevent unwanted side reactions.
Human GIP (1-39) Sequence: H-Tyr-Ala-Glu-Gly-Thr-Phe-Ile-Ser-Asp-Tyr-Ser-Ile-Ala-Met-Asp-Lys-Ile-Arg-Gln-Gln-Asp-Phe-Val-Asn-Trp-Leu-Leu-Ala-Gln-Lys-Gly-Lys-Lys-Ser-Asp-Trp-Lys-His-Asn-OH
Table 1: Recommended Fmoc-Amino Acids and Resin for GIP (1-39) Synthesis
| Amino Acid (Single Letter) | Fmoc-Amino Acid Derivative |
| Y | Fmoc-Tyr(tBu)-OH |
| A | Fmoc-Ala-OH |
| E | Fmoc-Glu(OtBu)-OH |
| G | Fmoc-Gly-OH |
| T | Fmoc-Thr(tBu)-OH |
| F | Fmoc-Phe-OH |
| I | Fmoc-Ile-OH |
| S | Fmoc-Ser(tBu)-OH |
| D | Fmoc-Asp(OtBu)-OH |
| M | Fmoc-Met-OH |
| K | Fmoc-Lys(Boc)-OH |
| R | Fmoc-Arg(Pbf)-OH |
| Q | Fmoc-Gln(Trt)-OH |
| V | Fmoc-Val-OH |
| N | Fmoc-Asn(Trt)-OH |
| W | Fmoc-Trp(Boc)-OH |
| L | Fmoc-Leu-OH |
| H | Fmoc-His(Trt)-OH |
| Resin | Rink Amide Resin (for C-terminal amide) or Wang Resin (for C-terminal carboxylic acid) |
Note: The selection of side-chain protecting groups is crucial for a successful synthesis. The groups listed are compatible with the standard Fmoc/tBu strategy and TFA cleavage.[3][6][7]
Solvents and Reagents
Table 2: Solvents and Reagents for SPPS, Cleavage, and Purification
| Reagent | Purpose | Grade |
| N,N-Dimethylformamide (DMF) | Main solvent for washing and reactions | Peptide synthesis grade |
| Dichloromethane (DCM) | Solvent for washing and resin swelling | ACS grade or higher |
| Piperidine (B6355638) | Fmoc deprotection | Peptide synthesis grade |
| Diisopropylethylamine (DIEA) | Base for coupling reaction | Peptide synthesis grade |
| HBTU/HATU | Coupling reagent | Peptide synthesis grade |
| Trifluoroacetic acid (TFA) | Cleavage and deprotection | Reagent grade |
| Triisopropylsilane (TIS) | Scavenger for cleavage | Reagent grade |
| 1,2-Ethanedithiol (EDT) | Scavenger for cleavage | Reagent grade |
| Water | Scavenger and HPLC mobile phase | Deionized, 18 MΩ·cm |
| Acetonitrile (ACN) | HPLC mobile phase | HPLC grade |
| Diethyl ether (cold) | Peptide precipitation | ACS grade or higher |
Experimental Protocols
Solid-Phase Peptide Synthesis Workflow
The overall workflow for the solid-phase synthesis of GIP (1-39) is depicted below.
Detailed Synthesis Protocol (0.1 mmol scale)
-
Resin Swelling: Swell the Rink Amide or Wang resin (0.1 mmol) in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain and repeat the piperidine treatment for another 10-15 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (4 equivalents, 0.4 mmol), HBTU (3.9 equivalents, 0.39 mmol) in DMF.
-
Add DIEA (8 equivalents, 0.8 mmol) and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Perform a Kaiser test to ensure complete coupling (a negative result is indicated by a yellow color). If the test is positive (blue), recouple for another hour.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the GIP (1-39) sequence from the C-terminus to the N-terminus.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Final Washing: Wash the peptide-resin with DMF (3 times), followed by DCM (3 times), and dry the resin under vacuum.
Table 3: Quantitative Parameters for SPPS (0.1 mmol scale)
| Parameter | Value |
| Resin Substitution | ~0.5 mmol/g |
| Amount of Resin | ~200 mg |
| Fmoc-Amino Acid | 4 equivalents |
| HBTU | 3.9 equivalents |
| DIEA | 8 equivalents |
| Deprotection Time | 2 x (5-15) minutes |
| Coupling Time | 1-2 hours |
Cleavage and Deprotection
Cleavage Cocktail: A standard cleavage cocktail for peptides containing sensitive residues like Trp, Met, and Arg is recommended.
Table 4: Cleavage Cocktail Composition
| Reagent | Percentage (v/v) | Purpose |
| Trifluoroacetic acid (TFA) | 92.5% | Cleavage and deprotection |
| Water | 2.5% | Scavenger |
| Triisopropylsilane (TIS) | 2.5% | Scavenger |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger for Trp |
Protocol:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the cleavage cocktail (10 mL per 0.1 mmol of peptide).
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates.
Peptide Precipitation and Work-up
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a 50 mL centrifuge tube containing cold diethyl ether (40-50 mL).
-
A white precipitate should form.
-
Centrifuge the mixture and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Purification and Characterization
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the standard method for purifying synthetic peptides.[8][9][10] The separation is based on the hydrophobicity of the peptide.
Table 5: Typical RP-HPLC Conditions for GIP (1-39) Purification
| Parameter | Condition |
| Column | Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Gradient | 20-50% B over 30 minutes (example, may require optimization) |
| Flow Rate | 10-20 mL/min |
| Detection | UV at 214 nm and 280 nm |
Protocol:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A (with a small amount of ACN or acetic acid if solubility is an issue).
-
Filter the solution through a 0.45 µm filter.
-
Inject the sample onto the equilibrated HPLC column.
-
Run the purification gradient.
-
Collect fractions corresponding to the main peptide peak.
-
Analyze the purity of the fractions by analytical RP-HPLC.
-
Pool the fractions with >95% purity.
-
Lyophilize the pooled fractions to obtain the pure peptide as a white, fluffy powder.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the identity of the synthesized peptide by determining its molecular weight.[11][12][13]
Table 6: Expected Mass of Human GIP (1-39)
| Parameter | Value |
| Molecular Formula | C210H316N56O61S |
| Average Molecular Weight | 4633.2 g/mol |
| Monoisotopic Molecular Weight | 4630.3 g/mol |
Note: In ESI-MS, peptides typically exhibit multiple charge states (e.g., [M+nH]n+), which can be used to calculate the molecular weight of the intact peptide.[12][13]
GIP Signaling Pathway
GIP exerts its biological effects by binding to the GIP receptor (GIPR), a class B G protein-coupled receptor (GPCR). The primary signaling cascade involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[14][15][16][17]
References
- 1. bio-techne.com [bio-techne.com]
- 2. GIP, human - SB PEPTIDE [sb-peptide.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. agilent.com [agilent.com]
- 11. Analysis of peptide synthesis products by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mass Spectrometry of Peptides – Techniques and Analysis [genosphere-biotech.com]
- 13. Electrospray Mass Spectrometry | Proteomics [medicine.yale.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: GIP Receptor [pdb101.rcsb.org]
- 17. Physiology, Gastric Inhibitory Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing GIP (1-39) in Incretin-Based Therapies Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Glucose-Dependent Insulinotropic Polypeptide (1-39) [GIP (1-39)] in the study of incretin-based therapies. This document outlines the peptide's mechanism of action, presents key quantitative data, and offers detailed protocols for essential in vitro and in vivo experiments.
Introduction
Glucose-Dependent Insulinotropic Polypeptide (GIP) is an incretin (B1656795) hormone secreted from enteroendocrine K-cells in the upper small intestine in response to nutrient ingestion. It plays a crucial role in glucose homeostasis by potentiating glucose-dependent insulin (B600854) secretion from pancreatic β-cells. GIP (1-39) is an endogenously truncated form of the full-length GIP (1-42) and has been shown to be a more potent insulinotropic agent, making it a molecule of significant interest in the development of novel therapeutics for type 2 diabetes and obesity.
Studies have indicated that GIP (1-39) exhibits a stronger ability to modulate intracellular calcium concentrations, leading to a more robust insulinotropic effect compared to its full-length counterpart, GIP (1-42). Understanding the distinct pharmacological properties of GIP (1-39) is critical for the design and evaluation of next-generation incretin mimetics, including dual GIP/GLP-1 receptor agonists.
Mechanism of Action and Signaling Pathway
GIP (1-39) exerts its effects by binding to the GIP receptor (GIPR), a class B G protein-coupled receptor (GPCR) located on pancreatic β-cells and other tissues. Upon binding, the GIPR undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein. This initiates a downstream signaling cascade that ultimately enhances glucose-stimulated insulin secretion.
The primary signaling pathway involves:
-
Activation of Adenylyl Cyclase: The activated α-subunit of the Gs protein stimulates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).
-
PKA and Epac2 Activation: The increase in intracellular cAMP activates two key downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).
-
Potentiation of Insulin Exocytosis: PKA and Epac2 phosphorylate various substrates involved in insulin granule exocytosis, leading to an amplification of the insulin secretion triggered by elevated glucose levels.
This signaling cascade results in a glucose-dependent enhancement of insulin release, meaning that GIP (1-39) primarily stimulates insulin secretion in the presence of hyperglycemia, thereby minimizing the risk of hypoglycemia.
GIP (1-39) Signaling Pathway Diagram
Caption: GIP (1-39) signaling cascade in pancreatic β-cells.
Quantitative Data
The following tables summarize key in vitro parameters for GIP analogs. While direct head-to-head comparative data for GIP (1-39) and GIP (1-42) is limited in single studies, the available information on related truncated forms provides valuable context for its enhanced potency.
Table 1: GIP Receptor Binding Affinity
| Peptide | Cell Line | Radioligand | IC50 (nM) | Citation |
| GIP (1-42) | COS-7 (human GIPR) | 125I-GIP | 5.2 | [1] |
| GIP (3-42) | COS-7 (human GIPR) | 125I-GIP | 22 | [1] |
| GIP (1-30)NH2 | COS-7 (human GIPR) | 125I-GIP (1-42) | 0.75 (Ki) | [2][3] |
Table 2: In Vitro Potency for cAMP Production
| Peptide | Cell Line | EC50 | Citation |
| GIP (1-42) | COS-7 (human GIPR) | 6.0 pM | [2][3] |
| GIP (1-30)NH2 | COS-7 (human GIPR) | 11.2 pM | [2][3] |
| GIP (1-42) | CHL (GIPR-transfected) | 18.2 nM | [4][5] |
| Rat GIP (1-42) | COS-7 (rat GIPR) | 11 pM | [4][6] |
| Human GIP (1-42) | COS-7 (rat GIPR) | 58 pM | [4][6] |
| Rat GIP (1-30)NH2 | COS-7 (rat GIPR) | 18 pM | [4][6] |
| Human GIP (1-30)NH2 | COS-7 (rat GIPR) | 38 pM | [4][6] |
Table 3: In Vitro Potency for Insulin Secretion
| Peptide | Cell/Islet Type | Glucose Condition | EC50 / Effective Concentration | Citation |
| GIP (1-30)amide | Pancreatic β-cell line | Glucose-dependent | Dose-dependent (10-9 - 10-6 M) | |
| GIP (1-42) | BRIN-BD11 cells | Glucose-dependent | Dose-dependent stimulation | [5] |
| GIP (3-42) | BRIN-BD11 cells | Glucose-dependent | No significant insulinotropic activity | [5] |
Note: The potency of GIP analogs can vary significantly depending on the cell line, receptor expression levels, and assay conditions.
Experimental Protocols
Experimental Workflow for In Vitro Screening of GIP (1-39)
Caption: Workflow for in vitro characterization of GIP (1-39).
Protocol 1: GIP Receptor Binding Assay (Competitive)
Objective: To determine the binding affinity (IC50) of GIP (1-39) for the GIP receptor.
Materials:
-
Cells expressing the GIP receptor (e.g., CHO-K1 or COS-7 cells transiently or stably transfected with the human GIPR).
-
Radiolabeled GIP (e.g., 125I-GIP (1-42)).
-
Unlabeled GIP (1-39) and GIP (1-42) (for standard curve and comparison).
-
Binding Buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash Buffer (e.g., ice-cold PBS).
-
96-well plates.
-
Gamma counter.
Procedure:
-
Cell Preparation: Culture GIPR-expressing cells to confluency. Prepare cell membranes by homogenization and centrifugation, or use whole cells.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of cell suspension/membranes + 50 µL of radiolabeled GIP in binding buffer.
-
Non-specific Binding: 50 µL of cell suspension/membranes + 50 µL of radiolabeled GIP + a high concentration of unlabeled GIP (1-42) (e.g., 1 µM).
-
Competitive Binding: 50 µL of cell suspension/membranes + 50 µL of radiolabeled GIP + serial dilutions of unlabeled GIP (1-39) or GIP (1-42).
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation.
-
Termination and Washing: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
Protocol 2: cAMP Accumulation Assay
Objective: To determine the potency (EC50) of GIP (1-39) in stimulating intracellular cAMP production.
Materials:
-
GIPR-expressing cells (e.g., HEK293 or CHO cells).
-
GIP (1-39) and GIP (1-42).
-
Forskolin (B1673556) (positive control).
-
Stimulation Buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
96-well or 384-well plates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Seeding: Seed GIPR-expressing cells into 96- or 384-well plates and culture overnight.
-
Compound Preparation: Prepare serial dilutions of GIP (1-39), GIP (1-42), and forskolin in stimulation buffer.
-
Cell Stimulation: Remove the culture medium and add the prepared compound dilutions to the cells.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response model to determine the EC50 and Emax values.
Protocol 3: In Vitro Insulin Secretion from Isolated Pancreatic Islets
Objective: To assess the ability of GIP (1-39) to potentiate glucose-stimulated insulin secretion (GSIS) from isolated pancreatic islets.
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and HEPES.
-
Low glucose KRB (e.g., 2.8 mM glucose).
-
High glucose KRB (e.g., 16.7 mM glucose).
-
GIP (1-39) and GIP (1-42).
-
Insulin ELISA kit.
Procedure:
-
Islet Isolation: Isolate pancreatic islets using collagenase digestion followed by density gradient centrifugation.[6][7][8][9]
-
Islet Culture: Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS and antibiotics to allow for recovery.
-
Pre-incubation: Hand-pick islets of similar size and place them in groups of 5-10 islets per well of a 24-well plate. Pre-incubate the islets in low glucose KRB for 60-120 minutes at 37°C to establish a basal insulin secretion rate.
-
Stimulation: Replace the pre-incubation buffer with the following solutions (in triplicate):
-
Basal secretion: Low glucose KRB.
-
Glucose-stimulated secretion: High glucose KRB.
-
GIP-potentiated secretion: High glucose KRB containing various concentrations of GIP (1-39) or GIP (1-42).
-
-
Incubation: Incubate the islets for 60 minutes at 37°C.
-
Supernatant Collection: Collect the supernatant from each well for insulin measurement.
-
Insulin Quantification: Measure the insulin concentration in the supernatants using an insulin ELISA kit.
-
Data Analysis: Normalize the insulin secretion to the number of islets per well. Compare the insulin secretion in the presence of GIP (1-39) to that with high glucose alone to determine the potentiation of GSIS.
Protocol 4: In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To evaluate the effect of GIP (1-39) on glucose tolerance in vivo.
Materials:
-
Mice (e.g., C57BL/6J or a diabetic mouse model like db/db mice).
-
GIP (1-39) or vehicle (saline).
-
Glucose solution (e.g., 20% D-glucose in sterile water).
-
Glucometer and test strips.
-
Blood collection tubes (e.g., EDTA-coated capillaries).
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize the mice to handling. Fast the mice for 6 hours (overnight fasting is also common) with free access to water.
-
Baseline Blood Sample: At time t = -30 min, administer GIP (1-39) or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. At t = 0 min, take a baseline blood sample from the tail vein to measure blood glucose.
-
Glucose Administration: Immediately after the baseline blood sample, administer a glucose bolus (e.g., 2 g/kg body weight) via oral gavage.
-
Blood Sampling: Collect blood samples from the tail vein at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Blood Glucose Measurement: Measure blood glucose levels at each time point using a glucometer.
-
Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance. Statistical analysis (e.g., t-test or ANOVA) should be used to compare the treatment group with the vehicle control group.
Conclusion
GIP (1-39) represents a promising avenue for the development of highly effective incretin-based therapies. Its enhanced insulinotropic activity compared to the native GIP (1-42) warrants further investigation. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the therapeutic potential of GIP (1-39) and its analogs in the context of type 2 diabetes and obesity. Careful and standardized experimental procedures are essential for generating reliable and reproducible data in this exciting field of research.
References
- 1. Static insulin secretion analysis of isolated islets [protocols.io]
- 2. N‐terminally and C‐terminally truncated forms of glucose‐dependent insulinotropic polypeptide are high‐affinity competitive antagonists of the human GIP receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. researchgate.net [researchgate.net]
- 7. A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Method for Mouse Pancreatic Islet Isolation and Intracellular cAMP Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Revisiting pancreatic islet isolation in murine models: A practical and effective technical protocol - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GIP (1-39) Peptide Stability and Degradation in Plasma: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability and degradation of the GIP (1-39) peptide in plasma.
Frequently Asked Questions (FAQs)
Q1: What is the typical half-life of active GIP (1-39) in human plasma?
A1: The circulating half-life of biologically active GIP in humans is approximately 5 to 7 minutes.[1][2] This rapid degradation is a critical factor to consider in experimental design and data interpretation.
Q2: What is the primary mechanism of GIP (1-39) degradation in plasma?
A2: The primary degradation pathway for GIP (1-39) is enzymatic cleavage by dipeptidyl peptidase-4 (DPP-IV).[1][3][4] DPP-IV is a serine protease that removes the N-terminal two amino acids, resulting in the inactive metabolite GIP (3-42).[1][3]
Q3: What are the major degradation products of GIP (1-39) in plasma?
A3: The major degradation product of GIP (1-39) is the N-terminally truncated and inactive metabolite GIP (3-42).[3] The presence of this metabolite can be used as an indicator of GIP degradation in experimental samples.
Q4: How can I prevent the degradation of GIP (1-39) in plasma samples during collection and processing?
A4: To prevent ex vivo degradation, blood samples should be collected in tubes containing a DPP-IV inhibitor and other protease inhibitors.[5] Commercial tubes, such as BD™ P800 tubes, are specifically designed for this purpose and have been shown to preserve the integrity of GIP for extended periods, with half-lives exceeding 96 hours at room temperature.[5] If specialized tubes are unavailable, a cocktail of protease inhibitors, including a specific DPP-IV inhibitor, should be added to the collection tubes immediately.
Q5: What analytical methods are suitable for quantifying intact GIP (1-39) and its degradation products?
A5: Several methods can be used, each with its own advantages. Enzyme-linked immunosorbent assays (ELISAs) are available for detecting total and active GIP.[6][7] However, it is crucial to use an ELISA kit specific for the intact N-terminus of GIP (1-39) to distinguish it from the inactive GIP (3-42) metabolite.[8] Mass spectrometry-based methods, such as MALDI-TOF MS, provide a more detailed analysis, allowing for the direct identification and quantification of the intact peptide and its degradation fragments.[5][9][10]
Troubleshooting Guides
Issue 1: Inconsistent or Low GIP (1-39) Measurements in ELISA
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | Ensure blood samples are collected in tubes containing a DPP-IV inhibitor (e.g., BD™ P800 tubes). Process samples on ice and minimize freeze-thaw cycles.[5][8] |
| Incorrect ELISA Kit | Verify that the ELISA kit is specific for the active, intact form of GIP (1-39) and does not cross-react with the inactive GIP (3-42) metabolite.[8] |
| Improper Sample Handling | Thaw samples on ice and keep them cold throughout the assay procedure. Avoid prolonged incubation at room temperature unless specified in the protocol.[8] |
| Reagent Issues | Ensure all reagents are prepared correctly and are not expired. Allow reagents to come to room temperature before use if required by the protocol.[11][12] |
| Washing Steps | Ensure adequate and consistent washing between steps to remove unbound reagents. Check for clogged washer ports if using an automated system.[11][13] |
Issue 2: Rapid Degradation of GIP (1-39) in In Vitro Plasma Stability Assays
| Possible Cause | Troubleshooting Step |
| High DPP-IV Activity | Confirm the use of plasma collected with appropriate anticoagulants (e.g., EDTA). Consider using plasma from different donors as enzymatic activity can vary.[10] |
| Suboptimal Incubation Conditions | Perform incubations at a controlled temperature (typically 37°C). Ensure proper mixing during incubation.[9][10] |
| Inadequate Protease Inhibition (for control experiments) | If testing the effect of inhibitors, ensure the inhibitor concentration is sufficient to block DPP-IV activity. Run a control with a known potent DPP-IV inhibitor. |
| Sample Analysis Delay | Immediately stop the reaction at each time point by adding a precipitation agent (e.g., acetonitrile (B52724) or trichloroacetic acid) and placing the sample on ice or freezing it.[9][14] |
| Analytical Method Sensitivity | Use a highly sensitive analytical method like LC-MS or a specific ELISA to accurately detect the remaining intact peptide, especially at later time points.[9][10] |
Quantitative Data Summary
Table 1: Half-life of GIP in Plasma under Different Conditions
| Peptide | Matrix | Condition | Half-life | Reference |
| Active GIP | Human Plasma (in vivo) | - | 5 - 7 minutes | [1] |
| Intact GIP | Healthy Control Subjects (in vivo) | Intravenous Infusion | 5.0 ± 1.2 minutes | [15] |
| Intact GIP | Chronic Renal Insufficiency Patients (in vivo) | Intravenous Infusion | 6.9 ± 1.4 minutes | [15] |
| GIP (1-42) | P800 Plasma (ex vivo) | Room Temperature | > 96 hours | [5] |
| GIP (1-42) | EDTA Plasma (ex vivo) | Room Temperature | < 24 hours | [6] |
Experimental Protocols
Protocol 1: In Vitro GIP (1-39) Stability Assay in Plasma
-
Sample Preparation:
-
Thaw pooled human EDTA plasma on ice.
-
Prepare a stock solution of GIP (1-39) in an appropriate buffer (e.g., PBS).
-
Spike the GIP (1-39) stock solution into the plasma to a final concentration of 10 µM.[10]
-
-
Incubation:
-
Incubate the plasma-peptide mixture in a thermomixer at 37°C with gentle agitation (e.g., 500 rpm).[10]
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
-
Reaction Quenching and Protein Precipitation:
-
Immediately mix the aliquot with an equal volume of ice-cold acetonitrile or 3% (w/v) trichloroacetic acid (TCA) to stop the enzymatic reaction and precipitate plasma proteins.[14]
-
Incubate on ice for 10 minutes.
-
-
Sample Clarification:
-
Centrifuge the samples at high speed (e.g., 12,000 x g) for 5 minutes to pellet the precipitated proteins.[14]
-
-
Analysis:
-
Data Analysis:
Visualizations
Caption: GIP (1-39) signaling pathway in pancreatic β-cells.
Caption: Experimental workflow for GIP (1-39) plasma analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]
- 4. mdpi.com [mdpi.com]
- 5. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens | PLOS One [journals.plos.org]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. academic.oup.com [academic.oup.com]
- 8. sceti.co.jp [sceti.co.jp]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 12. hycultbiotech.com [hycultbiotech.com]
- 13. arp1.com [arp1.com]
- 14. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 15. diabetesjournals.org [diabetesjournals.org]
GIP (1-39) Technical Support Center: Your Guide to Solubility and Reconstitution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the solubility and reconstitution of GIP (1-39). Below you will find frequently asked questions (FAQs) and troubleshooting guides designed to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized GIP (1-39)?
A1: For initial reconstitution, sterile, distilled water is the recommended solvent. GIP (1-39) is soluble in water up to a concentration of 10 mg/mL.[1] For cell-based assays, it is common to first dissolve the peptide in a small amount of an organic solvent like DMSO and then dilute it with the appropriate cell culture medium or buffer.
Q2: What are the recommended storage conditions for GIP (1-39)?
A2: Proper storage is crucial to maintain the stability and activity of GIP (1-39).
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 3 years | Keep away from moisture. |
| In Solution (Solvent) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
Q3: How should I handle lyophilized GIP (1-39) before reconstitution?
A3: To ensure the integrity of the peptide, follow these handling guidelines:
-
Before opening, allow the vial of lyophilized GIP (1-39) to equilibrate to room temperature in a desiccator. This prevents condensation from forming inside the vial, which can affect the stability of the peptide.
-
Weigh the required amount of peptide quickly in a clean, controlled environment to minimize exposure to air and moisture.
Troubleshooting Guide
Problem 1: The GIP (1-39) powder is difficult to dissolve or the solution appears cloudy.
Possible Causes and Solutions:
-
Incomplete Dissolution: The peptide may require more time or gentle agitation to fully dissolve. After adding the solvent, allow the vial to sit at room temperature for a few minutes, then gently swirl or roll the vial. Avoid vigorous shaking or vortexing, as this can cause the peptide to aggregate or denature.
-
Peptide Aggregation: Aggregation can occur, especially at high concentrations or in certain buffers. If cloudiness persists, sonication in a water bath for a short period may help to break up aggregates.
-
Incorrect Solvent: While water is the primary recommended solvent, the solubility of GIP (1-39) can be influenced by its amino acid composition. If solubility in water is poor, consider the following:
-
For peptides with a net positive charge (basic peptides), using a dilute aqueous solution of acetic acid (e.g., 10%) can improve solubility.
-
For peptides with a net negative charge (acidic peptides), a dilute aqueous solution of ammonium (B1175870) hydroxide (B78521) (e.g., 10%) or ammonium bicarbonate can be used.
-
For highly hydrophobic peptides, dissolving in a small amount of a polar organic solvent such as DMSO, DMF, or acetonitrile, followed by slow dilution with an aqueous buffer, is recommended.
-
Problem 2: I am observing reduced biological activity of my reconstituted GIP (1-39) in my experiments.
Possible Causes and Solutions:
-
Improper Storage: Repeated freeze-thaw cycles can degrade the peptide. It is crucial to aliquot the reconstituted GIP (1-39) into single-use volumes before freezing.
-
Contamination: The use of non-sterile water or buffers, or improper handling, can introduce contaminants that may degrade the peptide. Always use sterile reagents and maintain aseptic techniques.
-
Adsorption to Surfaces: Peptides can adsorb to the surfaces of storage vials. Using low-protein-binding tubes can help to minimize this issue.
Experimental Protocols
Detailed Reconstitution Protocol for In Vitro Bioassays
This protocol provides a step-by-step guide for reconstituting lyophilized GIP (1-39) for use in cell-based assays, such as insulin (B600854) secretion studies with pancreatic β-cells.
Materials:
-
Lyophilized GIP (1-39)
-
Sterile, high-purity water
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, low-protein-binding polypropylene (B1209903) tubes
-
Sterile pipette tips
Procedure:
-
Equilibrate: Allow the vial of lyophilized GIP (1-39) to warm to room temperature before opening.
-
Initial Dissolution: Add the appropriate volume of sterile water to the vial to achieve a stock concentration of 1-10 mg/mL. Gently swirl the vial to dissolve the peptide. Avoid shaking.
-
Intermediate Dilution (if necessary): For many cell-based assays, an intermediate stock in DMSO is useful. Based on your final desired concentration, you may choose to make a high-concentration stock in DMSO. Note that high concentrations of DMSO can be toxic to cells, so the final concentration in your assay should typically be less than 0.1%.
-
Aliquoting: Dispense the reconstituted peptide solution into single-use, low-protein-binding polypropylene tubes.
-
Storage: Store the aliquots at -80°C until use.
Quantitative Data Summary
| Parameter | Value | Reference |
| Solubility in Water | Up to 10 mg/mL | [1] |
| Molecular Weight | 4633.21 g/mol | [1] |
Visualizing Key Processes
To aid in understanding the mechanisms of action and experimental procedures, the following diagrams have been generated.
Caption: GIP (1-39) signaling pathway in pancreatic β-cells.
Caption: Recommended workflow for GIP (1-39) reconstitution.
References
Optimizing GIP (1-39) concentration for in vitro experiments
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of GIP (1-39) in in vitro experiments. It includes frequently asked questions, troubleshooting advice, experimental protocols, and key data to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is GIP (1-39) and how does it differ from GIP (1-42)?
GIP (1-39) is an endogenous, truncated form of the full-length Gastric Inhibitory Polypeptide, GIP (1-42).[1] While both are active, GIP (1-39) has been shown to be more potent in stimulating glucose-dependent insulin (B600854) secretion from rat pancreatic islets compared to the full-length GIP (1-42).[1][2] The C-terminal truncation to 39 amino acids does not negatively impact, and may even enhance, its primary insulinotropic activity.[3]
Q2: What is the primary mechanism of action for GIP (1-39) in vitro?
GIP (1-39) exerts its effects by binding to the GIP receptor (GIPR), a class B G protein-coupled receptor (GPCR).[4][5] Upon binding, the receptor primarily couples to the Gαs protein, which activates adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC).[6][7] This signaling cascade is central to its biological effects, including the potentiation of glucose-dependent insulin secretion.[7]
Q3: What is a good starting concentration for my in vitro experiment?
A concentration of 100 nM is a well-documented effective concentration for GIP (1-39) to elicit significant biological responses, such as increasing intracellular calcium concentration ([Ca2+]i) and enhancing exocytosis in rat pancreatic beta-cells.[2][8][9] However, the optimal concentration can vary depending on the cell type and the specific endpoint being measured. A dose-response experiment ranging from 1 pM to 1 µM is recommended to determine the optimal concentration for your specific experimental system.
Q4: How should I prepare and store GIP (1-39) solutions?
-
Reconstitution: GIP (1-39) is typically supplied as a lyophilized powder. It is soluble in water. For stock solutions, reconstitute the peptide in sterile, nuclease-free water or a buffer appropriate for your experiment (e.g., PBS).
-
Storage of Powder: Store the lyophilized powder at -20°C for long-term stability (up to 3 years).[9]
-
Storage of Stock Solutions: Aliquot the reconstituted stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to one year.[9]
Troubleshooting Guide
Issue 1: I am not observing any biological response after treating my cells with GIP (1-39).
| Potential Cause | Troubleshooting Step |
| Low GIP Receptor (GIPR) Expression | Confirm that your chosen cell line expresses a sufficient level of GIPR. Check literature for characterization of the cell line or perform qPCR/Western blot to verify GIPR expression. Consider using a cell line known to be responsive, such as RIN-m5F or BRIN-BD11 cells, or a GIPR-transfected cell line.[3][10] |
| Peptide Degradation | Peptides are susceptible to degradation. Ensure the peptide has been stored correctly at -20°C (powder) or -80°C (solution).[9] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment. |
| Incorrect Glucose Concentration | The insulin-secreting effect of GIP is glucose-dependent.[6][11] Ensure your experimental buffer contains an appropriate, stimulatory concentration of glucose (e.g., high glucose conditions) if you are measuring insulin secretion. |
| Suboptimal Peptide Concentration | The effective concentration can be cell-type specific. Perform a dose-response curve (e.g., 1 pM to 1 µM) to determine the EC50 in your system. |
Issue 2: My experimental results are highly variable between replicates.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Health/Density | Ensure consistent cell seeding density and that cells are healthy and within a low passage number. Variability in cell number can significantly impact results. |
| Peptide Instability in Media | GIP peptides can be degraded by proteases like Dipeptidyl Peptidase IV (DPP-IV) present in serum or secreted by cells.[3][12] Consider using serum-free media for the treatment period or including a DPP-IV inhibitor if degradation is suspected. |
| Pipetting Inaccuracy | Inaccurate pipetting of the peptide, especially when preparing serial dilutions, can lead to significant variability. Use calibrated pipettes and ensure thorough mixing. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for GIP peptides from in vitro studies.
Table 1: Effective Concentrations and Potency (EC50/IC50)
| Peptide | Assay | Cell System | Parameter | Value | Reference |
|---|---|---|---|---|---|
| GIP (1-39) | Intracellular Ca2+ Increase | Rat Pancreatic β-cells | Effective Concentration | 100 nM | [2][8] |
| GIP (1-42) | cAMP Production | GIPR-transfected CHL cells | EC50 | 18.2 nM | [3] |
| GIP (1-42) | Receptor Binding | COS-7 cells (human GIPR) | IC50 | 5.2 nM | [13] |
| GIP (3-42) | Receptor Binding | COS-7 cells (human GIPR) | IC50 | 22 nM | [13] |
| GIP (3-42) | Antagonism of GIP (1-42) | GIPR-transfected CHL cells | IC50 | 92 nM |[13] |
Experimental Protocols & Workflows
Protocol 1: In Vitro cAMP Production Assay
This protocol is adapted for use with GIP receptor-expressing cells, such as GIPR-transfected cell lines.
-
Cell Seeding: Seed cells (e.g., GIPR-transfected CHL cells) in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture in appropriate media (e.g., DMEM with 10% FCS).[3]
-
Pre-incubation: On the day of the experiment, wash the cells with a serum-free medium or a Krebs-Ringer buffer. Pre-incubate the cells in this buffer, often containing a phosphodiesterase inhibitor like IBMX, for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Treatment: Remove the pre-incubation buffer and add fresh buffer containing various concentrations of GIP (1-39) (e.g., 1 pM to 1 µM). Include a vehicle control (buffer only) and a positive control (e.g., 10 µM Forskolin).[3]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Lysis and Detection: Terminate the reaction by aspirating the medium and lysing the cells. Measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
-
Data Analysis: Plot the cAMP concentration against the log of the GIP (1-39) concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is for use with pancreatic beta-cell lines like BRIN-BD11 or isolated pancreatic islets.
-
Cell Seeding: Seed BRIN-BD11 cells in a 24-well plate and culture to an appropriate confluency.[3]
-
Pre-incubation (Starvation): Wash cells with a Krebs-Ringer Bicarbonate (KRB) buffer containing a basal glucose concentration (e.g., 2-3 mM). Pre-incubate in this buffer for 1-2 hours at 37°C to allow insulin secretion to return to a basal level.
-
Treatment: Aspirate the pre-incubation buffer. Add fresh KRB buffer containing a stimulatory concentration of glucose (e.g., 11-16.7 mM) along with different concentrations of GIP (1-39). Include controls: basal glucose alone, stimulatory glucose alone, and positive controls if available.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well. Centrifuge the supernatant to remove any detached cells and store it at -20°C or -80°C for later analysis.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA or radioimmunoassay (RIA) kit.
-
Data Normalization: After collecting the supernatant, lyse the cells in the plate to measure total protein or DNA content. Normalize the insulin secretion data to the total protein/DNA per well to account for any variations in cell number.
Visualizations
Caption: GIP (1-39) signaling pathway in pancreatic β-cells.
References
- 1. bio-techne.com [bio-techne.com]
- 2. researchgate.net [researchgate.net]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. Frontiers | The evolution of the therapeutic concept ‘GIP receptor antagonism’ [frontiersin.org]
- 5. Frontiers | The Location of Missense Variants in the Human GIP Gene Is Indicative for Natural Selection [frontiersin.org]
- 6. GIP and GLP‐1, the two incretin hormones: Similarities and differences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucose‐dependent insulinotropic polypeptide signaling in pancreatic β‐cells and adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GIP (1-39) acetate | TargetMol [targetmol.com]
- 10. A novel long-acting glucose-dependent insulinotropic peptide analogue: enhanced efficacy in normal and diabetic rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]
- 12. portlandpress.com [portlandpress.com]
- 13. journals.physiology.org [journals.physiology.org]
Technical Support Center: Improving GIP (1-39) In Vivo Study Design for Metabolic Research
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in designing and executing robust in vivo studies with GIP (1-39) for metabolic research.
Frequently Asked Questions (FAQs)
Q1: What is GIP (1-39) and how does it differ from GIP (1-42)?
A1: GIP (1-39) is an endogenous, C-terminally truncated form of the full-length GIP (1-42) incretin (B1656795) hormone. Both are secreted by K-cells of the intestine in response to nutrient intake. Some studies suggest that GIP (1-39) may be a more potent stimulator of glucose-dependent insulin (B600854) secretion from pancreatic β-cells compared to GIP (1-42).[1][2]
Q2: What is the primary mechanism of action for GIP (1-39) in metabolic regulation?
A2: GIP (1-39) exerts its effects by binding to the GIP receptor (GIPR), a G protein-coupled receptor. This binding primarily activates the Gαs subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). In pancreatic β-cells, this signaling cascade potentiates glucose-stimulated insulin secretion.
Q3: What is the main challenge when working with GIP (1-39) in vivo?
A3: The primary challenge is its short biological half-life. Native GIP peptides are rapidly degraded and inactivated by the enzyme dipeptidyl peptidase-IV (DPP-IV), which cleaves the N-terminal dipeptide.[3][4][5] This results in a half-life of only a few minutes in circulation.[4][5]
Q4: How can the short half-life of GIP (1-39) be addressed in experimental design?
A4: There are several strategies to mitigate the short half-life of GIP (1-39):
-
Use of DPP-IV inhibitors: Co-administration of a DPP-IV inhibitor can prevent the degradation of GIP (1-39) and prolong its activity.
-
Frequent administration or continuous infusion: To maintain effective plasma concentrations, multiple injections or continuous infusion via osmotic pumps may be necessary for longer-term studies.
-
Use of stabilized analogs: While this guide focuses on GIP (1-39), researchers can also consider using synthetic GIP analogs that have been modified to be resistant to DPP-IV degradation.[3]
Q5: What are the typical routes of administration for GIP (1-39) in rodent studies?
A5: Common routes of administration for peptides like GIP (1-39) in mice and rats include intraperitoneal (IP), subcutaneous (SC), and intravenous (IV) injections. The choice of route depends on the desired pharmacokinetic profile and the specific research question.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or weak biological response to GIP (1-39) administration | 1. Peptide degradation: GIP (1-39) may have been degraded by DPP-IV in vivo or during storage and preparation. 2. Suboptimal dosage: The administered dose may be too low to elicit a significant response. 3. Insulin resistance in the animal model: In models of type 2 diabetes, there can be a reduced responsiveness to GIP. 4. Improper peptide handling: The peptide may have lost activity due to incorrect storage or multiple freeze-thaw cycles. | 1. Consider co-administering a DPP-IV inhibitor. Ensure proper storage of the peptide at -20°C and prepare fresh solutions for each experiment. 2. Perform a dose-response study to determine the optimal effective dose for your specific animal model and endpoint. 3. Increase the dose of GIP (1-39) or consider a different animal model. It has been shown that improving glycemic control can partially restore GIP sensitivity. 4. Aliquot the peptide upon receipt to minimize freeze-thaw cycles. Reconstitute in a suitable sterile buffer immediately before use. |
| High variability in animal responses | 1. Inconsistent administration: Variations in injection volume or technique can lead to different absorption rates. 2. Stress-induced hyperglycemia: Improper handling of animals can cause stress, which can affect blood glucose levels and confound results. 3. Differences in fasting times: Inconsistent fasting periods can lead to variations in baseline glucose and insulin levels. | 1. Ensure all personnel are properly trained in the chosen administration technique to ensure consistency. 2. Handle animals gently and allow for an acclimatization period before the experiment. Consider using less stressful administration methods where possible. 3. Strictly adhere to a consistent fasting protocol for all animals in the study. |
| Precipitation of GIP (1-39) in solution | 1. Incorrect solvent: The peptide may not be fully soluble in the chosen vehicle. 2. pH of the solution: The pH of the vehicle may not be optimal for peptide solubility. 3. Concentration is too high: The desired concentration may exceed the solubility limit of the peptide in the chosen vehicle. | 1. GIP (1-39) is soluble in water.[1] For in vivo use, sterile saline or phosphate-buffered saline (PBS) are common vehicles. 2. Check the pH of your vehicle and adjust if necessary. Most peptides are stable in a slightly acidic to neutral pH range. 3. Prepare a more dilute solution. If a high dose is required, you may need to increase the injection volume (within acceptable limits for the animal). |
| Unexpected adverse effects in animals | 1. Contamination of the peptide solution: The solution may be contaminated with bacteria or endotoxins. 2. High dose of the peptide: The administered dose may be in the toxic range. 3. Reaction to the vehicle: The animal may be having a reaction to the vehicle itself. | 1. Use sterile techniques for peptide reconstitution and administration. Use pyrogen-free water or saline. 2. Review the literature for reported toxic doses and consider reducing the administered dose. 3. Run a control group that receives only the vehicle to rule out any vehicle-specific effects. |
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of GIP Peptides
| Parameter | GIP (1-39) | GIP (1-42) (Native) | Reference(s) |
| Molecular Weight | 4633.21 g/mol | ~4983 g/mol | [1] |
| Amino Acid Sequence | YAEGTFISDYSIAMDKIRQQDFVNWLLAQKGKKSDWKHN | YAEGTFISDYSIAMDKIRQQDFVNWLLAQKGKKNDWKHNITQ | [1][4] |
| Solubility | Soluble to 10 mg/ml in water | Soluble in water | [1] |
| In Vivo Half-life (Humans) | Not specifically reported, but expected to be short | ~5-7 minutes | [4][5] |
| Primary Degrading Enzyme | Dipeptidyl peptidase-IV (DPP-IV) | Dipeptidyl peptidase-IV (DPP-IV) | [3][4] |
Table 2: Recommended Dose Ranges for GIP Analogs in Rodent Metabolic Studies
| Animal Model | Route of Administration | Effective Dose Range | Observed Effect | Reference(s) |
| Normal Mice | Intraperitoneal (IP) | 1 - 100 nmol/kg | Improved glucose tolerance | [3] |
| ob/ob Mice | Subcutaneous (SC) | 25 nmol/kg (chronic) | Improved glycemic control | |
| Diet-Induced Obese Mice | Intraperitoneal (IP) | 80 nmol/kg | Glucose lowering | [3] |
| Rats | Intravenous (IV) Infusion | 10 - 100 pmol/kg/min | Potentiation of insulin secretion | [3] |
Note: These doses are for various GIP analogs and should be used as a starting point for optimizing the dose of GIP (1-39) in your specific study.
Experimental Protocols
Detailed Methodology: Oral Glucose Tolerance Test (OGTT) with GIP (1-39) Administration in Mice
This protocol describes an OGTT in mice with the acute administration of GIP (1-39) to assess its impact on glucose tolerance.
Materials:
-
GIP (1-39) peptide
-
Sterile, pyrogen-free water or 0.9% saline for reconstitution
-
Sterile 0.9% saline (for vehicle control)
-
D-glucose solution (20% w/v in sterile water)
-
Glucometer and test strips
-
Blood collection tubes (e.g., EDTA-coated capillaries)
-
Insulin syringes for administration
-
Animal scale
-
Timer
Procedure:
-
Animal Preparation:
-
House mice under standard conditions with ad libitum access to food and water.
-
Fast the mice for 6 hours prior to the experiment. Ensure free access to water during the fasting period.
-
-
GIP (1-39) Preparation:
-
On the day of the experiment, reconstitute GIP (1-39) in sterile water or saline to the desired stock concentration. For example, to prepare a 1 mg/ml solution, dissolve 1 mg of GIP (1-39) in 1 ml of sterile saline.
-
Further dilute the stock solution with sterile saline to the final desired concentration for injection. The final injection volume should be appropriate for the route of administration (e.g., 5-10 µl/g body weight for IP injection).
-
Prepare a vehicle control solution (sterile saline).
-
-
Experimental Procedure:
-
t = -30 min: Weigh each mouse and record the body weight.
-
t = -15 min: Administer the prepared GIP (1-39) solution or vehicle control via the chosen route (e.g., IP injection).
-
t = 0 min: Take a baseline blood sample from the tail vein (~10-20 µl). Measure blood glucose using a glucometer. This is the 0-minute time point.
-
Immediately after the baseline blood sample, administer D-glucose solution orally via gavage at a dose of 2 g/kg body weight.
-
t = 15, 30, 60, 90, 120 min: Collect blood samples from the tail vein at these time points and measure blood glucose.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion for each animal.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the glucose tolerance between the GIP (1-39) treated group and the vehicle control group.
-
Visualizations
References
- 1. rndsystems.com [rndsystems.com]
- 2. GIP (1-39) | GIP Receptor | Tocris Bioscience [tocris.com]
- 3. A novel long-acting glucose-dependent insulinotropic peptide analogue: enhanced efficacy in normal and diabetic rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US8404637B2 - GIP analog and hybrid polypeptides with selectable properties - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
Common issues with GIP (1-39) ELISA kits and how to solve them
Welcome to the technical support center for GIP (1-39) ELISA kits. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during GIP (Gastric Inhibitory Polypeptide) ELISA assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered with GIP (1-39) ELISA kits?
The most frequently reported issues include high background, low or no signal, a poor standard curve, and high variability between replicate wells. These problems can arise from various factors such as improper sample handling, procedural errors, or reagent issues.
Q2: How should I collect and store samples for a GIP ELISA?
Proper sample collection and storage are critical for accurate GIP measurement. GIP is susceptible to degradation by proteases like dipeptidyl peptidase-IV (DPP-IV).
-
Serum: Collect whole blood in a serum separator tube and allow it to clot for 30 minutes at room temperature before centrifuging at 1000 x g for 15 minutes. Assay the serum immediately or aliquot and store at -20°C or -80°C.[1][2]
-
Plasma: Collect whole blood into tubes containing EDTA as an anticoagulant. It is highly recommended to add a DPP-IV inhibitor to the collection tube. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[3][4] Assay the plasma immediately or aliquot and store at -20°C or -80°C.[3]
-
Storage: For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles.[1][2][3]
Q3: What can cause a poor standard curve and how can I fix it?
A poor standard curve is a common problem that can be caused by several factors:
-
Improper reconstitution of the standard: Ensure the lyophilized standard is fully dissolved in the correct diluent as per the kit protocol. Briefly centrifuge the vial before opening to ensure all powder is at the bottom.
-
Pipetting errors: Use calibrated pipettes and new tips for each dilution to avoid inaccuracies.
-
Incorrect dilution series: Double-check the dilution calculations and follow the protocol precisely.
-
Degraded standard: Ensure the standard has been stored correctly and has not expired.
Q4: Does the GIP (1-39) ELISA kit cross-react with other peptides?
Most commercially available GIP ELISA kits are designed to be highly specific. For instance, some kits show no significant cross-reactivity with glucagon-like peptide-1 (GLP-1), glucagon-like peptide-2 (GLP-2), and glucagon.[1] However, it is crucial to check the cross-reactivity data provided in the manual for the specific kit you are using, as some "total" GIP kits may detect both active GIP (1-42) and its inactive metabolite GIP (3-42).[1]
Troubleshooting Guides
This section provides a detailed breakdown of common problems, their potential causes, and step-by-step solutions.
Problem 1: High Background
High background can mask the true signal and reduce the dynamic range of the assay.
| Potential Cause | Solution |
| Insufficient Washing | Increase the number of wash cycles and ensure complete aspiration of wash buffer between steps. Soaking the wells with wash buffer for a minute can also help. |
| Contaminated Reagents or Buffers | Prepare fresh wash and dilution buffers for each assay. Ensure that pipette tips and reagent reservoirs are not cross-contaminated. |
| Inadequate Blocking | Increase the blocking incubation time or try a different blocking buffer. Common blocking agents include Bovine Serum Albumin (BSA) and non-fat dry milk. Some commercially available blocking buffers are specifically formulated to reduce background.[5][6][7][8] |
| High Concentration of Detection Antibody | Titrate the detection antibody to determine the optimal concentration that provides a good signal without increasing the background. |
| Substrate Solution Exposed to Light | Keep the substrate solution protected from light and prepare it just before use. |
| Extended Incubation Times | Adhere strictly to the incubation times recommended in the protocol. |
Problem 2: Low or No Signal
A weak or absent signal can be frustrating and may indicate a problem with one or more assay components or steps.
| Potential Cause | Solution |
| Expired or Improperly Stored Reagents | Check the expiration dates of all kit components and ensure they have been stored at the recommended temperatures. |
| Incorrect Reagent Preparation | Double-check all dilution calculations and ensure that all reagents were prepared according to the kit manual. |
| Insufficient Incubation Time or Temperature | Ensure that all incubation steps are carried out for the specified duration and at the correct temperature. |
| Inadequate Antigen in the Sample | The concentration of GIP in the sample may be below the detection limit of the assay. Consider concentrating the sample or using a more sensitive kit. |
| Inactive Enzyme Conjugate | The enzyme conjugate (e.g., HRP) may have lost its activity. Test its activity separately with its substrate. |
| Use of Sodium Azide (B81097) | Sodium azide is an inhibitor of horseradish peroxidase (HRP) and should not be present in any of the buffers or samples. |
Problem 3: Poor Standard Curve
An unreliable standard curve will lead to inaccurate sample quantification.
| Potential Cause | Solution |
| Pipetting Inaccuracy | Calibrate pipettes regularly and use proper pipetting techniques. Pre-wetting the pipette tip can improve accuracy. |
| Improper Standard Dilution | Prepare fresh standard dilutions for every assay. Ensure thorough mixing at each dilution step. |
| Degraded Standard | Aliquot the reconstituted standard and store it at -80°C to avoid multiple freeze-thaw cycles. |
| Incorrect Curve Fitting | Use the appropriate curve-fitting model for your data. A four-parameter logistic (4PL) or five-parameter logistic (5PL) curve fit is often recommended for ELISA data.[9] |
| Contamination of the Blank Wells | Be careful to avoid splashing or cross-contamination of the blank wells. |
Problem 4: High Coefficient of Variation (CV)
High CV between replicate wells indicates poor precision and can compromise the reliability of the results.
| Potential Cause | Solution |
| Pipetting Inconsistency | Ensure consistent pipetting technique and timing across all wells. Using a multichannel pipette can help improve consistency. |
| Inadequate Mixing | Gently mix the plate after adding reagents to ensure a homogenous solution in each well. Avoid splashing. |
| Temperature Gradients Across the Plate | Ensure the plate is incubated in a stable temperature environment. Avoid stacking plates during incubation. |
| Edge Effects | To minimize edge effects, avoid using the outer wells of the plate or fill them with buffer. Ensure the plate is properly sealed during incubations to prevent evaporation. |
| Bubbles in Wells | Inspect the plate for bubbles after adding reagents and gently pop them with a clean pipette tip if necessary. |
Experimental Protocols
Standard GIP (1-39) ELISA Protocol (Sandwich ELISA)
This is a generalized protocol and should be adapted based on the specific instructions of your ELISA kit.
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit manual. Allow all reagents to reach room temperature before use.
-
Coating (if applicable): If not using a pre-coated plate, add the capture antibody diluted in coating buffer to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the wells 3-5 times with wash buffer.
-
Blocking: Add blocking buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample/Standard Incubation: Add the prepared standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.[10]
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add the biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add the streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark.[3]
-
Washing: Repeat the washing step.
-
Substrate Development: Add the TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.[3]
-
Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Read Plate: Read the absorbance of each well at 450 nm using a microplate reader. It is also recommended to measure at a reference wavelength of 570 nm or 620 nm to correct for optical imperfections in the plate.
Visualizations
GIP Signaling Pathway
Caption: GIP signaling pathway in pancreatic β-cells.
General ELISA Workflow
Caption: A typical workflow for a sandwich ELISA.
Troubleshooting Logic Flowchart
Caption: A logical approach to troubleshooting common ELISA issues.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sceti.co.jp [sceti.co.jp]
- 3. file.elabscience.com [file.elabscience.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. arp1.com [arp1.com]
- 6. researchgate.net [researchgate.net]
- 7. resources.biomol.com [resources.biomol.com]
- 8. antibodiesinc.com [antibodiesinc.com]
- 9. How to Optimize an ELISA Standard Curve [synapse.patsnap.com]
- 10. alpco-docs.s3.amazonaws.com [alpco-docs.s3.amazonaws.com]
Preventing non-specific binding in GIP (1-39) receptor assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in GIP (1-39) receptor assays, with a specific focus on preventing non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high non-specific binding in GIP (1-39) receptor assays?
High non-specific binding (NSB) can obscure specific binding signals, leading to inaccurate affinity and potency measurements. The primary causes include:
-
Hydrophobic Interactions: The GIP (1-39) peptide or the radioligand may hydrophobically interact with plasticware (tubes, plates) or components of the cell membrane other than the receptor.
-
Electrostatic Interactions: Charged residues on the ligand can interact non-specifically with charged surfaces on the assay plate or cell membranes.
-
Suboptimal Blocking: Inadequate or inappropriate blocking agents can leave sites on the plate or cell membrane exposed, allowing for non-specific adherence of the ligand.
-
Incorrect Buffer Composition: The pH and salt concentration of the assay buffer can significantly influence the charge and conformation of both the ligand and the receptor, potentially promoting non-specific interactions.[1]
-
Ligand Concentration Too High: Using an excessively high concentration of the radiolabeled ligand can lead to increased binding to low-affinity, non-saturable sites.
Q2: How do I choose the right blocking agent for my GIPR assay?
The choice of blocking agent is critical for minimizing NSB. The ideal blocking agent should saturate non-specific sites without interfering with the specific ligand-receptor interaction.
-
Bovine Serum Albumin (BSA): BSA is the most commonly used blocking agent in GPCR binding assays.[2][3][4] It is a protein that can coat surfaces and prevent the non-specific adsorption of the peptide ligand.[2][5] A concentration of 0.1% to 1% is typically effective.[2][3][5]
-
Casein: Derived from milk, casein is another effective protein-based blocking agent, particularly in ELISA formats.[6] For incretin (B1656795) assays, 0.1% casein has been used in assay buffers.[7]
-
Non-Protein Blocking Agents: In some instances, synthetic polymers like polyethylene (B3416737) glycol (PEG) or polyvinylpyrrolidone (B124986) (PVP) can be used, especially if protein-based blockers interfere with the assay.[8]
It is crucial to empirically test different blocking agents and concentrations to determine the optimal condition for your specific assay system.
Q3: Can the pH of my assay buffer affect non-specific binding?
Yes, the pH of the assay buffer is a critical parameter. The overall charge of both the GIP (1-39) peptide and the GIP receptor can be altered by pH, which can in turn affect non-specific electrostatic interactions.[1] For GIP receptor binding assays, a physiological pH of 7.4 is commonly recommended and used.[9] Altering the pH away from the isoelectric point of the peptide or receptor can help to minimize charge-based NSB. However, significant deviations from physiological pH can also impact specific binding and receptor integrity.[10][11]
Q4: What is the role of salt concentration in the assay buffer?
Increasing the salt concentration (e.g., with NaCl) in the assay buffer can help to reduce non-specific binding that is driven by electrostatic interactions.[1][4] The ions in the salt solution can shield charges on the peptide and the binding surfaces, thereby preventing non-specific adherence.[2] A wash buffer containing a high salt concentration, such as 500mM NaCl, is often used to effectively remove non-specifically bound ligands.[9]
Troubleshooting Guides
Issue: High Background Signal / High Non-Specific Binding
High non-specific binding is often indicated when the signal in the presence of a saturating concentration of unlabeled competitor is more than 10-20% of the total binding signal.
Troubleshooting Decision Workflow
Caption: Troubleshooting workflow for high non-specific binding.
Quantitative Data Summary: Buffer Components to Reduce NSB
| Parameter | Recommended Range/Value | Rationale | Source(s) |
| pH | 7.4 | Maintains physiological conditions and optimal receptor binding. | [9] |
| Blocking Agent (BSA) | 0.1% - 1% (w/v) | Coats surfaces to prevent non-specific adsorption of the peptide. | [2][3][5][9] |
| Blocking Agent (Casein) | ~0.1% (w/v) | An alternative protein-based blocker, effective in some incretin assays. | [3][7] |
| Salt (NaCl) in Wash Buffer | ~500 mM | High salt concentration disrupts non-specific electrostatic interactions during wash steps. | [9] |
| Surfactant (Tween-20) | 0.01% - 0.05% (v/v) | A non-ionic detergent that can disrupt hydrophobic interactions. | [5] |
Experimental Protocols
Protocol: Radioligand Competition Binding Assay for GIP (1-39) Receptor
This protocol outlines a standard procedure for determining the affinity of a test compound for the GIP receptor using a radiolabeled GIP ligand (e.g., ¹²⁵I-GIP).
Experimental Workflow Diagram
Caption: Workflow for a GIPR radioligand competition binding assay.
Materials:
-
Cell Membranes: Crude membrane preparations from a cell line stably expressing the human GIP receptor.
-
Radioligand: ¹²⁵I-GIP (e.g., PerkinElmer NEX402).
-
Unlabeled Ligand: GIP (1-39) or GIP (1-42) for determining non-specific binding.
-
Test Compounds: Compounds to be evaluated.
-
Binding Buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA.[9]
-
Wash Buffer: 50 mM HEPES, pH 7.4, 500 mM NaCl, 0.1% BSA.[9]
-
Assay Plates: 96-well non-binding plates.
-
Filter Plates: 96-well glass fiber filter plates (e.g., Millipore MAHF C1H), pre-coated with 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation Counter.
Procedure:
-
Preparation:
-
Thaw the GIPR membrane preparation on ice and resuspend in ice-cold Binding Buffer to the desired concentration (e.g., 5-15 µg protein per well).
-
Prepare serial dilutions of the unlabeled test compound in Binding Buffer.
-
Prepare a solution of the unlabeled GIP ligand at a high concentration (e.g., 1 µM) to determine non-specific binding.
-
Prepare the ¹²⁵I-GIP radioligand in Binding Buffer at a concentration at or below its Kd (e.g., 50-100 pM).
-
-
Assay Setup (in a 96-well non-binding plate):
-
Total Binding Wells: Add membrane suspension, ¹²⁵I-GIP, and Binding Buffer.
-
Non-Specific Binding (NSB) Wells: Add membrane suspension, ¹²⁵I-GIP, and the high concentration of unlabeled GIP ligand.
-
Competition Wells: Add membrane suspension, ¹²⁵I-GIP, and the serial dilutions of the test compound.
-
The final assay volume is typically 200-250 µL.
-
-
Incubation:
-
Incubate the plate for 60-120 minutes at room temperature or 4°C with gentle agitation to allow the binding to reach equilibrium.[9] Incubation at 4°C can help minimize receptor internalization and degradation.
-
-
Filtration and Washing:
-
Rapidly transfer the contents of the assay plate to the PEI-coated filter plate using a cell harvester.
-
Wash the filters 3-4 times with ice-cold Wash Buffer to separate bound from free radioligand.[9]
-
-
Counting:
-
Dry the filter plate completely.
-
Add scintillation cocktail (if required for the counter) and measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression analysis to determine the IC₅₀ value, which can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
GIPR Signaling Pathway
The GIP receptor (GIPR) is a class B G-protein coupled receptor (GPCR). Its primary signaling pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).
GIPR Signaling Diagram
Caption: Canonical Gs-protein signaling pathway of the GIP receptor.
References
- 1. mdpi.com [mdpi.com]
- 2. nicoyalife.com [nicoyalife.com]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. nicoyalife.com [nicoyalife.com]
- 6. Pharmacokinetics of exogenous GIP(1-42) in C57Bl/6 mice; Extremely rapid degradation but marked variation between available assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Effect of pH on binding kinetics and biological effect of insulin in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Low pH accelerates dissociation of receptor-bound insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N‐terminally and C‐terminally truncated forms of glucose‐dependent insulinotropic polypeptide are high‐affinity competitive antagonists of the human GIP receptor - PMC [pmc.ncbi.nlm.nih.gov]
GIP (1-39) Dose-Response Curve Technical Support Center
Welcome to the technical support center for GIP (1-39) dose-response curve troubleshooting. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during in vitro cell-based assays with GIP (1-39).
Frequently Asked Questions (FAQs)
Q1: What is GIP (1-39) and how does it differ from GIP (1-42)?
A1: Glucose-dependent insulinotropic polypeptide (GIP) is an incretin (B1656795) hormone involved in the regulation of glucose homeostasis. GIP (1-39) is an endogenous, C-terminally truncated form of the full-length GIP (1-42). Both forms are biologically active; however, some studies suggest that GIP (1-39) can be more potent than GIP (1-42) in stimulating insulin (B600854) secretion from pancreatic β-cells.[1] Truncation of GIP at the C-terminus to GIP(1–39) has been shown to produce fragments with comparable activity to the native peptide.[2]
Q2: What is the primary signaling pathway activated by GIP (1-39)?
A2: GIP (1-39) primarily signals through the GIP receptor (GIPR), a class B G-protein-coupled receptor (GPCR). Upon binding of GIP to its receptor, the receptor couples to the Gαs subunit, which activates adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including the cAMP response element-binding protein (CREB), leading to various cellular responses.[3][4][5][6]
Q3: Which cell lines are suitable for GIP (1-39) dose-response assays?
A3: Several cell lines endogenously or recombinantly expressing the GIP receptor are suitable for these assays. Commonly used cell lines include:
-
RIN-m5F: A rat insulinoma cell line that endogenously expresses the GIP receptor.
-
HEK293: Human embryonic kidney cells that can be transiently or stably transfected with the GIP receptor.
-
CHO: Chinese hamster ovary cells, which are also commonly used for recombinant GIP receptor expression.
-
INS-1: A rat insulinoma cell line that is responsive to GIP.
The choice of cell line can influence the observed potency (EC50) of GIP (1-39).
Q4: What are typical EC50 values for GIP (1-39) in a cAMP assay?
A4: The EC50 value for GIP (1-39) can vary depending on the cell line, receptor expression level, and specific assay conditions. It is important to establish a baseline in your own system. For GIP (1-42), EC50 values in cAMP assays have been reported in the picomolar to nanomolar range.[7][8] For instance, in GIPR-transfected CHL cells, an EC50 of 18.2 nM for GIP (1-42) in a cAMP production assay has been documented.[2] In HEK293 cells expressing the GIPR, tirzepatide, a GIPR agonist, showed an EC50 of 0.379 nM, while GIP (1-42) had an EC50 of 1.43 nM in a GTPγS binding assay.[7]
Troubleshooting Guide
Problem 1: Flat or low-signal dose-response curve.
A flat or low-signal curve indicates a lack of response to GIP (1-39).
| Possible Cause | Troubleshooting Steps |
| Inactive GIP (1-39) Peptide | - Verify Peptide Integrity: Ensure the peptide has been stored correctly (lyophilized at -20°C or colder) and has not undergone multiple freeze-thaw cycles. Prepare fresh aliquots from a new stock. - Check for Aggregation: Peptide aggregation can lead to a loss of activity.[9][10][11] Prepare fresh solutions and consider using a brief sonication to aid dissolution. |
| Low GIP Receptor Expression | - Confirm Receptor Expression: Use qPCR or Western blotting to confirm the expression of the GIP receptor in your chosen cell line. - Select a Different Cell Line: If expression is low, consider using a cell line known for higher GIP receptor expression or a stably transfected cell line. |
| Incorrect Assay Conditions | - Optimize Incubation Time: Run a time-course experiment to determine the optimal incubation time for GIP (1-39) stimulation. - Check Assay Buffer Components: Ensure the assay buffer composition is appropriate and does not contain interfering substances. |
| Detection Reagent Issues | - Verify Reagent Functionality: Check the expiration dates and proper storage of all detection reagents (e.g., cAMP assay kits). Prepare fresh reagents and test with a positive control (e.g., forskolin (B1673556) for cAMP assays). |
Problem 2: High background signal in the dose-response curve.
High background can obscure the specific signal and reduce the assay window.
| Possible Cause | Troubleshooting Steps |
| Constitutive Receptor Activity | - Use an Inverse Agonist: If the GIP receptor shows high basal activity in your cell line, consider using an inverse agonist to reduce the baseline signal. |
| Non-specific Binding | - Include Controls: Incorporate a non-specific binding control in your assay by adding a high concentration of an unlabeled GIP receptor antagonist. |
| Assay Reagent Interference | - Check Reagent Compatibility: Ensure that components of your cell culture medium or assay buffer are not interfering with the detection reagents. Phenol red in media can sometimes be a culprit in fluorescence-based assays. |
| Cell Health Issues | - Monitor Cell Viability: Poor cell health can lead to leaky cells and a high background signal. Ensure cells are healthy and in the logarithmic growth phase. |
Problem 3: High variability between replicate wells.
High variability can make it difficult to obtain a reliable EC50 value.
| Possible Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | - Calibrate Pipettes: Ensure all pipettes are properly calibrated. - Consistent Technique: Use consistent pipetting techniques, such as reverse pipetting for viscous solutions and consistent speed and tip immersion depth. |
| Uneven Cell Seeding | - Homogenize Cell Suspension: Gently mix the cell suspension before and during plating to ensure a uniform cell distribution in each well. - Avoid Edge Effects: To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate or fill them with sterile media or PBS. |
| Incomplete Reagent Mixing | - Ensure Thorough Mixing: After adding reagents, gently tap the plate or use a plate shaker at a low speed to ensure the contents of each well are well-mixed. |
Quantitative Data Summary
The following table summarizes reported EC50 and IC50 values for GIP and related compounds in various in vitro assays. Note that values can vary significantly based on experimental conditions.
| Compound | Assay Type | Cell Line | Reported EC50/IC50 |
| GIP (1-42) | cAMP Production | GIPR-transfected CHL cells | EC50: 18.2 nM[2] |
| GIP (1-42) | GTPγS Binding | HEK293 cells with GIPR | EC50: 1.43 nM[7] |
| Tirzepatide | GTPγS Binding | HEK293 cells with GIPR | EC50: 0.379 nM[7] |
| GIP (1-42) | cAMP Accumulation | Cells with varying GIPR density | pM to nM range[7] |
| GIP | cAMP Signaling | Cells with GIPR | EC50: 33.4 pM[8] |
| NNC0090-2746 | cAMP Signaling | Cells with GIPR | EC50: 3 pM[8] |
| Maridebart cafraglutide | Functional Assay | Human cells with GIPR | IC50: 42.4 nM[8] |
Experimental Protocols
Detailed Methodology: GIP (1-39) cAMP Accumulation Assay
This protocol is a generalized procedure for measuring GIP (1-39)-induced cAMP accumulation in a cell line expressing the GIP receptor.
Materials:
-
GIP (1-39) peptide
-
Cell line expressing GIP receptor (e.g., RIN-m5F, GIPR-transfected HEK293)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 5.6 mM glucose, 0.1% BSA, 5 mM HEPES, pH 7.4)
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX)
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based)
-
White, opaque 384-well microplates (for luminescence/HTRF) or appropriate plates for other detection methods
-
Positive control (e.g., Forskolin)
Procedure:
-
Cell Culture and Plating:
-
Culture cells to ~80-90% confluency.
-
Wash cells with PBS and lift them using a non-enzymatic cell dissociation solution.
-
Centrifuge the cells and resuspend them in the assay buffer.
-
Plate the cells in a 384-well plate at a density of approximately 1000-5000 cells per well.
-
-
Ligand Preparation:
-
Prepare a stock solution of GIP (1-39) in an appropriate solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of GIP (1-39) in assay buffer to create a range of concentrations for the dose-response curve (e.g., 1 pM to 1 µM).
-
-
Cell Stimulation:
-
Add the PDE inhibitor (e.g., IBMX) to the cells in the microplate and incubate for a short period as recommended by the assay kit.
-
Add the various concentrations of GIP (1-39) and the positive control (Forskolin) to the respective wells.
-
Incubate the plate at 37°C for a predetermined optimal time (e.g., 30 minutes).
-
-
cAMP Detection:
-
Following stimulation, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit. Follow the manufacturer's instructions for the specific kit.
-
-
Data Analysis:
-
Plot the measured signal (e.g., luminescence, fluorescence ratio) against the logarithm of the GIP (1-39) concentration.
-
Fit the data to a sigmoidal dose-response curve (e.g., four-parameter logistic regression) to determine the EC50 value.
-
Visualizations
Caption: GIP (1-39) signaling pathway.
Caption: GIP (1-39) dose-response assay workflow.
References
- 1. GIP1-39, a novel insulinotropic peptide form and aspects on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. researchgate.net [researchgate.net]
- 4. Glucose‐dependent insulinotropic polypeptide signaling in pancreatic β‐cells and adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GLP-1 and GIP receptors signal through distinct β-arrestin 2-dependent pathways to regulate pancreatic β cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. JCI Insight - Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist [insight.jci.org]
- 8. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: GIP (1-39) Peptide Handling for Optimal Bioactivity
This guide provides researchers, scientists, and drug development professionals with essential information for handling Glucose-Dependent Insulinotropic Polypeptide (1-39) to ensure its stability and biological activity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized GIP (1-39) peptide upon receipt?
A: Lyophilized GIP (1-39) should be stored at -20°C in a desiccated environment, protected from bright light.[1][2][3] Under these conditions, the peptide can be stable for several years.[3] Peptides with certain amino acids can be hygroscopic (absorb moisture), so keeping the vial tightly sealed and in a desiccator is recommended.[3]
Q2: What is the best way to reconstitute GIP (1-39)?
A: Before opening the vial, allow it to warm to room temperature to prevent condensation.[3] The peptide is soluble in water. For reconstitution, use a sterile, high-purity solvent such as sterile distilled water or a buffer appropriate for your experiment. Briefly vortex to ensure the peptide is fully dissolved.
Q3: How should I store the GIP (1-39) peptide once it is in solution?
A: The shelf-life of peptides in solution is limited.[3] It is highly recommended to aliquot the reconstituted peptide into single-use volumes to avoid multiple freeze-thaw cycles, which can lead to degradation.[1][3] These aliquots should be stored at -20°C and ideally used within one month to prevent loss of potency.[1] For longer-term storage in solution, using a buffer at pH 5-6 is advisable.[3]
Q4: What is the primary cause of GIP (1-39) bioactivity loss?
A: The primary cause of bioactivity loss, particularly in biological samples, is enzymatic degradation. GIP is rapidly cleaved at its N-terminus by the enzyme dipeptidyl peptidase IV (DPP-IV).[4][5] This cleavage results in the formation of GIP (3-39), which is inactive and may even act as a weak antagonist at the GIP receptor.[6] The half-life of active GIP in circulation is very short, estimated to be between 5 and 7 minutes.[7]
Q5: Is GIP (1-39) biologically active?
A: Yes, GIP (1-39) is an endogenous, truncated form of the full-length GIP (1-42) and is a potent agonist of the GIP receptor.[8] Some studies have shown it to be even more potent than GIP (1-42) at stimulating glucose-dependent insulin (B600854) secretion from pancreatic β-cells.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no biological activity in vitro. | 1. Peptide Degradation: Multiple freeze-thaw cycles or improper storage of the stock solution.[1][3] 2. Incorrect Concentration: Errors in weighing or dilution calculations. 3. Enzymatic Degradation: Presence of proteases (like DPP-IV) in serum-containing culture media.[7] | 1. Use a fresh aliquot for each experiment. Ensure stock solutions are stored correctly at -20°C for no longer than one month.[1] 2. Re-calculate the required mass and dilution volumes. Use a calibrated microbalance for weighing. 3. If using serum, consider heat-inactivating it or using a serum-free medium for the duration of the peptide treatment. Alternatively, add a DPP-IV inhibitor to the culture medium. |
| Inconsistent results between experiments. | 1. Peptide Instability: Degradation of the peptide over the course of the experiment or between experiments. 2. Variable Aliquots: Inconsistent concentrations between aliquots. 3. Cellular Response Variability: Changes in cell passage number or health. | 1. Prepare fresh dilutions of the peptide from a new aliquot immediately before each experiment. 2. When first reconstituting, ensure the lyophilized peptide is fully dissolved before aliquoting to ensure homogeneity. 3. Maintain consistent cell culture practices. Use cells within a defined passage number range for all related experiments. |
| Unexpected antagonistic effects observed. | 1. Peptide Degradation: The degradation product, GIP (3-39), can act as a GIP receptor antagonist. 2. Contamination: The peptide stock may be contaminated. | 1. Minimize the time the peptide is kept at room or physiological temperatures before and during the assay. Use a DPP-IV inhibitor if applicable. 2. Verify the purity of the peptide using a fresh vial. Consider analytical methods like HPLC if purity is a major concern. |
Experimental Protocols & Data
Peptide Storage and Stability Summary
The following table summarizes the recommended storage conditions for GIP (1-39).
| Form | Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C | Several years[3] | Store in a desiccator, protected from light.[1][3] |
| Reconstituted Solution | -20°C | Up to 1 month[1] | Aliquot into single-use volumes to avoid freeze-thaw cycles.[1][3] |
| Reconstituted Solution | 4°C | 1-2 weeks[10] | Not recommended for long-term storage. Prone to bacterial degradation.[3] |
Protocol: In Vitro Bioactivity Assay (cAMP Production)
This protocol describes how to assess the bioactivity of GIP (1-39) by measuring cyclic AMP (cAMP) production in cells expressing the GIP receptor.
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) or similar cells stably transfected with the human GIP receptor in an appropriate growth medium.
-
Cell Seeding: Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate for 24 hours.
-
Assay Preparation:
-
Warm the GIP (1-39) peptide aliquot to room temperature.
-
Prepare a serial dilution of GIP (1-39) in serum-free assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
Peptide Stimulation:
-
Wash the cell monolayer once with warm assay buffer.
-
Add the diluted GIP (1-39) solutions to the respective wells. Include a buffer-only control.
-
Incubate the plate at 37°C for 20-30 minutes.[11]
-
-
Cell Lysis and cAMP Measurement:
-
Aspirate the stimulation buffer and lyse the cells according to the manufacturer's instructions for your chosen cAMP assay kit (e.g., HTRF, ELISA).
-
Measure the intracellular cAMP concentration.
-
-
Data Analysis: Plot the cAMP concentration against the log of the GIP (1-39) concentration and use a non-linear regression to determine the EC₅₀ value.
Visualizations
GIP (1-39) Handling Workflow
Caption: Workflow for proper handling of GIP (1-39) peptide.
GIP Receptor Signaling Pathway
Caption: Simplified GIP receptor signaling pathway in pancreatic β-cells.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low GIP (1-39) bioactivity.
References
- 1. adooq.com [adooq.com]
- 2. bio-techne.com [bio-techne.com]
- 3. genscript.com [genscript.com]
- 4. A novel long-acting glucose-dependent insulinotropic peptide analogue: enhanced efficacy in normal and diabetic rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 7. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GIP (1-39) | GIP Receptor | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 11. N‐terminally and C‐terminally truncated forms of glucose‐dependent insulinotropic polypeptide are high‐affinity competitive antagonists of the human GIP receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating the Specificity of GIP (1-39) Antibodies
Welcome to the technical support center for GIP (1-39) antibody validation. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of ensuring the specificity of antibodies targeting the truncated form of Gastric Inhibitory Polypeptide, GIP (1-39). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in validating antibodies for GIP (1-39)?
A1: The primary challenges stem from the high degree of homology between different forms of GIP and other related peptides. GIP (1-39) is an endogenously truncated form of the full-length GIP (1-42).[1] The biologically inactive metabolite, GIP (3-42), is also prevalent in circulation.[2] Therefore, a key challenge is to ensure the antibody specifically recognizes the 1-39 fragment and does not cross-react with GIP (1-42), GIP (3-42), or other incretin (B1656795) hormones like Glucagon-Like Peptide-1 (GLP-1).[3][4]
Q2: What are the essential first steps before using a new GIP (1-39) antibody?
A2: Before embarking on extensive experiments, it is crucial to:
-
Thoroughly review the manufacturer's datasheet: Pay close attention to the immunogen sequence, validated applications, and any provided cross-reactivity data.
-
Perform a sequence alignment: Compare the immunogen sequence with GIP (1-42), GIP (3-42), and other related peptides to predict potential cross-reactivity.
-
Conduct a titration experiment: Determine the optimal antibody concentration for your specific application (e.g., Western Blot, ELISA, IHC) to maximize signal-to-noise ratio.
Q3: How can I be sure my antibody is specific to GIP (1-39) and not other GIP forms?
A3: A multi-pronged validation approach is recommended:
-
Peptide Competition/Adsorption: Pre-incubate the antibody with a molar excess of the GIP (1-39) peptide. A specific antibody will show a significant reduction or complete loss of signal in your assay. As a control, perform the same experiment with GIP (1-42) and GIP (3-42) peptides. No signal reduction with these peptides indicates specificity for the 1-39 form.
-
Western Blotting: Use recombinant GIP (1-39), GIP (1-42), and GIP (3-42) proteins. A specific antibody should only detect a band corresponding to the molecular weight of GIP (1-39).
-
Genetic Validation: The gold standard is to use samples from GIP knockout (KO) animals or cell lines.[5][6] A specific antibody should show no signal in KO samples compared to wild-type controls.[5]
-
Orthogonal Methods: Compare your antibody-based results with a non-antibody-based method, such as mass spectrometry, to confirm the presence and identity of the GIP (1-39) peptide.[7][8]
Troubleshooting Guides
ELISA (Enzyme-Linked Immunosorbent Assay)
| Problem | Potential Cause | Recommended Solution |
| High Background | 1. Antibody concentration too high.2. Insufficient washing.3. Inadequate blocking.4. Cross-reactivity with other sample components. | 1. Perform an antibody titration to find the optimal concentration.2. Increase the number of wash steps and ensure complete removal of wash buffer.3. Increase blocking time or try a different blocking agent (e.g., 5% BSA or non-fat dry milk).4. Use a more specific antibody; consider sample purification. |
| No Signal or Weak Signal | 1. Antibody concentration too low.2. Inactive antibody (improper storage or handling).3. Incorrect secondary antibody.4. Insufficient incubation time. | 1. Increase the primary antibody concentration.2. Ensure antibodies are stored at the recommended temperature and avoid repeated freeze-thaw cycles.3. Use a secondary antibody that is specific to the host species of your primary antibody.4. Increase incubation times for the primary antibody, secondary antibody, or substrate. |
| Poor Reproducibility | 1. Inconsistent pipetting.2. Temperature fluctuations during incubation.3. "Edge effects" on the plate. | 1. Use calibrated pipettes and ensure consistent technique.2. Use a temperature-controlled incubator.3. Ensure the plate is properly sealed during incubations and that all wells are brought to room temperature before adding reagents.[9] |
Western Blotting (WB)
| Problem | Potential Cause | Recommended Solution |
| Multiple Bands | 1. Non-specific antibody binding.2. Protein degradation.3. Post-translational modifications. | 1. Increase the stringency of washes (e.g., higher salt or detergent concentration).2. Add protease inhibitors to your lysis buffer.3. Consult literature for known modifications of GIP that might alter its molecular weight. |
| No Band | 1. Low protein expression in the sample.2. Poor protein transfer to the membrane.3. Antibody does not recognize the denatured protein. | 1. Use a positive control (e.g., recombinant GIP (1-39) protein or a cell line known to express GIP).2. Verify transfer efficiency using a Ponceau S stain.3. If the antibody was raised against a conformational epitope, it might not work in WB. Check the datasheet for validated applications. |
Immunohistochemistry (IHC)
| Problem | Potential Cause | Recommended Solution |
| High Background Staining | 1. Non-specific antibody binding.2. Endogenous peroxidase activity.3. Hydrophobic interactions. | 1. Perform an antigen retrieval optimization; titrate the primary antibody.2. Include a peroxidase quenching step (e.g., with 3% H2O2) before primary antibody incubation.3. Use a high-quality blocking buffer containing serum from the same species as the secondary antibody. |
| Weak or No Staining | 1. Inadequate antigen retrieval.2. Low antibody concentration.3. Tissue over-fixation. | 1. Optimize the antigen retrieval method (heat-induced or enzymatic).2. Increase the primary antibody concentration or incubation time.3. Adjust fixation time and ensure proper tissue processing. |
Experimental Protocols
Peptide Competition Assay for Specificity Validation
This protocol is a crucial step to confirm that the antibody's binding is specific to the GIP (1-39) peptide.
-
Prepare Peptide Solutions: Reconstitute GIP (1-39), GIP (1-42), and GIP (3-42) peptides in an appropriate buffer (e.g., PBS) to a stock concentration of 1 mg/mL.
-
Antibody-Peptide Incubation:
-
For the competition sample, dilute the GIP (1-39) antibody to its optimal working concentration. Add a 100-fold molar excess of the GIP (1-39) peptide.
-
For the negative control samples, prepare the antibody at the same concentration and add a 100-fold molar excess of GIP (1-42) and GIP (3-42) peptides in separate tubes.
-
For the positive control, prepare the antibody at its working concentration without any peptide.
-
-
Incubation: Incubate all tubes at room temperature for 1-2 hours with gentle agitation.
-
Application: Use these antibody-peptide mixtures as the primary antibody solution in your chosen application (ELISA, WB, or IHC).
-
Analysis: A specific GIP (1-39) antibody will show a significantly reduced or absent signal only in the sample pre-incubated with the GIP (1-39) peptide.
Western Blot Protocol for GIP (1-39)
-
Sample Preparation: Prepare lysates from cells or tissues known to express GIP. Include positive controls of recombinant GIP (1-39), GIP (1-42), and GIP (3-42) peptides.
-
SDS-PAGE: Separate the proteins on a 15% Tris-Glycine gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane with the GIP (1-39) antibody (typically at 1-2 µg/mL) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the bands.
Immunohistochemistry Protocol for GIP (1-39)
-
Deparaffinization and Rehydration: Deparaffinize paraffin-embedded tissue sections and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Blocking: Block with 5% normal goat serum in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with the GIP (1-39) antibody (typically at 5-10 µg/mL) overnight at 4°C.
-
Secondary Antibody and Detection: Use a commercial IHC detection kit (e.g., HRP-polymer-based system) according to the manufacturer's instructions.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a permanent mounting medium.
Data Presentation
Table 1: Cross-Reactivity Profile of a Hypothetical GIP (1-39) Specific Antibody
| Peptide | Cross-Reactivity (%) in ELISA | Binding in Western Blot |
| GIP (1-39) | 100% | Strong |
| GIP (1-42) | < 1% | None |
| GIP (3-42) | < 0.1% | None |
| GLP-1 (7-36) | < 0.1% | None |
| Glucagon | < 0.1% | None |
Table 2: Recommended Starting Concentrations for GIP (1-39) Antibody Applications
| Application | Recommended Concentration | Typical Incubation Time |
| ELISA | 0.5 - 2 µg/mL | 2 hours at RT or overnight at 4°C |
| Western Blot | 1 - 2 µg/mL | Overnight at 4°C |
| IHC-P | 5 - 15 µg/mL | Overnight at 4°C |
Visualizations
GIP Receptor Signaling Pathway
References
- 1. novusbio.com [novusbio.com]
- 2. glucagon.com [glucagon.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Vaccination against GIP for the Treatment of Obesity | PLOS One [journals.plos.org]
- 5. Reagents and models for detecting endogenous GLP1R and GIPR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GIPR antagonist antibodies conjugated to GLP-1 peptide are bispecific molecules that decrease weight in obese mice and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. rapidnovor.com [rapidnovor.com]
- 9. Cell line - GIP - The Human Protein Atlas [proteinatlas.org]
Cross-reactivity issues in GIP (1-39) immunoassays
Welcome to the technical support center for GIP (1-39) immunoassays. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of GIP (1-39) quantification. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly those related to assay cross-reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the different forms of GIP, and why is this important for my immunoassay?
A1: Glucose-dependent insulinotropic polypeptide (GIP) exists in several forms. The primary biologically active form is GIP (1-42). However, in circulation, it is rapidly cleaved by the enzyme dipeptidyl peptidase-4 (DPP-4) into the inactive metabolite GIP (3-42).[1][2] GIP (1-39) is a truncated form of the hormone. The majority of circulating GIP is the inactive GIP (3-42) metabolite.[3] Therefore, it is crucial to use an immunoassay that can specifically detect the form of GIP you are interested in. "Total" GIP assays will detect both active and inactive forms, while "active" or "intact" GIP assays are designed to be specific for the N-terminus of the active form.
Q2: My experiment involves the use of DPP-4 inhibitors. How will this affect my GIP measurements?
A2: DPP-4 inhibitors prevent the degradation of active GIP (1-42) and GIP (1-39) to their inactive GIP (3-42) form.[4] Consequently, using DPP-4 inhibitors will lead to a significant increase in the measured concentrations of active GIP in your samples.[5][6] When using a "total" GIP assay, the overall measured concentration may not change as dramatically, but the ratio of active to inactive GIP will be significantly altered. It is essential to be aware of this effect when interpreting your data.
Q3: What is the expected cross-reactivity of a GIP (1-39) assay with other GIP fragments and GLP-1?
A3: An ideal GIP (1-39) specific immunoassay should have high specificity for GIP (1-39) and minimal cross-reactivity with its inactive metabolite, GIP (3-42), as well as with other related peptides like GLP-1 and GLP-2. While specific data for GIP (1-39) kits is limited, data from GIP (1-42) kits can provide a benchmark. High-quality "active" GIP (1-42) ELISAs often report less than 0.1% cross-reactivity with GIP (3-42).[2] Conversely, "total" GIP assays are designed to have 100% cross-reactivity with both GIP (1-42) and GIP (3-42).[7][8] Cross-reactivity with GLP-1 or GLP-2 is typically reported to be negligible in most commercially available GIP ELISA kits.[9]
Q4: How should I collect and handle my samples to ensure accurate GIP (1-39) measurements?
A4: Proper sample handling is critical for accurate results. Due to the rapid degradation of active GIP by DPP-4, it is recommended to collect blood samples in tubes containing a DPP-4 inhibitor.[10] EDTA plasma is a commonly used sample type.[11] Samples should be kept on ice and centrifuged at low temperatures (2-8°C) shortly after collection.[11][12] For long-term storage, it is advisable to aliquot the plasma and store it at -80°C to avoid repeated freeze-thaw cycles.[13][14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | - Insufficient washing- Non-specific antibody binding- Contaminated reagents | - Increase the number of wash steps or the soaking time during washes.- Ensure the use of an appropriate blocking buffer.- Prepare fresh buffers and reagents.[15] |
| Low Signal or Poor Sensitivity | - Inactive reagents (improper storage)- Suboptimal incubation times or temperatures- Incorrect antibody concentrations | - Ensure all kit components are stored according to the manufacturer's instructions.- Strictly adhere to the incubation parameters specified in the protocol.- Verify the correct dilution of antibodies.[2] |
| High Inter-assay or Intra-assay Variability | - Inconsistent pipetting technique- Temperature variations across the plate ("edge effects")- Reagent degradation due to repeated freeze-thaw cycles | - Use calibrated pipettes and ensure consistent technique.- Equilibrate the plate to room temperature before use and use a plate sealer during incubations.- Aliquot reagents to minimize freeze-thaw cycles. |
| Results are Unexpectedly Low (Suspected Cross-reactivity Issue) | - The assay is specific for active GIP, but the majority of GIP in the sample is the inactive GIP (3-42) form. | - If you need to measure the total GIP concentration, use a "total" GIP assay that detects both active and inactive forms. |
| Results are Unexpectedly High (Suspected Cross-reactivity Issue) | - The "total" GIP assay is detecting both the active GIP (1-39) and the accumulated inactive GIP (3-42).- Potential cross-reactivity with other molecules in the sample matrix. | - To measure only the biologically active form, switch to an "active" or "intact" GIP assay.- Perform a spike and recovery experiment to assess matrix interference.[16][17] |
Quantitative Data Summary
The following tables summarize typical cross-reactivity data for commercially available GIP immunoassays. Note that most of this data is for GIP (1-42) assays, but it provides a useful reference for what to expect from a GIP (1-39) assay.
Table 1: Cross-Reactivity in "Active" GIP Immunoassays
| Cross-Reactant | Typical Cross-Reactivity (%) |
| GIP (3-42) | < 0.1%[2] |
| GLP-1 | < 0.1% |
| GLP-2 | < 0.1% |
| Glucagon | < 0.1% |
Table 2: Cross-Reactivity in "Total" GIP Immunoassays
| Cross-Reactant | Typical Cross-Reactivity (%) |
| GIP (1-42) | 100%[7][8] |
| GIP (3-42) | 100%[7][8] |
| GLP-1 | Not significant |
| GLP-2 | Not significant |
Experimental Protocols
Protocol for Validating GIP (1-39) Immunoassay Specificity using Peptide Competition
This protocol allows you to determine the specificity of your GIP (1-39) antibody and assay for potential cross-reactivity with the inactive GIP (3-42) fragment.
Materials:
-
Your GIP (1-39) immunoassay kit (ELISA, RIA, etc.)
-
GIP (1-39) peptide standard
-
GIP (3-42) peptide
-
Assay buffer
-
Samples to be tested
Procedure:
-
Prepare a dilution series of your GIP (1-39) standard according to the kit protocol to generate a standard curve.
-
Prepare a high concentration of the potentially cross-reacting peptide , GIP (3-42), in assay buffer. A concentration at least 1000-fold higher than the highest concentration of your GIP (1-39) standard is recommended.
-
Create a dilution series of the GIP (3-42) peptide in your assay buffer.
-
Run the immunoassay with the GIP (3-42) dilution series in the same way as you would for your samples.
-
To perform a competition assay:
-
Prepare a constant, mid-range concentration of your GIP (1-39) standard.
-
Prepare a dilution series of the GIP (3-42) peptide.
-
In separate tubes, pre-incubate the constant concentration of GIP (1-39) with each dilution of GIP (3-42) for a set period (e.g., 1-2 hours at room temperature).
-
Run the immunoassay on these pre-incubated mixtures.
-
-
Analyze the results:
-
If the GIP (3-42) dilution series alone gives a signal, this indicates direct cross-reactivity. Calculate the percentage of cross-reactivity at the 50% binding point relative to your GIP (1-39) standard curve.
-
In the competition assay, if increasing concentrations of GIP (3-42) lead to a decrease in the signal from the constant GIP (1-39) concentration, it confirms that GIP (3-42) is competing for the antibody binding sites.
-
Visualizations
Caption: GIP metabolism and immunoassay detection principle.
Caption: Simplified GIP receptor signaling pathway.
Caption: Troubleshooting workflow for GIP immunoassays.
References
- 1. Pharmacokinetics of exogenous GIP(1-42) in C57Bl/6 mice; Extremely rapid degradation but marked variation between available assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GIP and GLP‐1, the two incretin hormones: Similarities and differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peptide Competition Assay (PCA) Protocol | Rockland [rockland.com]
- 7. researchgate.net [researchgate.net]
- 8. sceti.co.jp [sceti.co.jp]
- 9. Physiology, Gastric Inhibitory Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. DOT Language | Graphviz [graphviz.org]
- 11. researchgate.net [researchgate.net]
- 12. raybiotech.com [raybiotech.com]
- 13. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 14. researchgate.net [researchgate.net]
- 15. Peptide immunoarrays for rationale development of vaccines with enhanced cross-reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 17. arborassays.com [arborassays.com]
Interpreting unexpected results in GIP (1-39) experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Glucose-Dependent Insulinotropic Polypeptide (1-39), or GIP (1-39).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that may arise during in vitro experiments with GIP (1-39).
General Handling and Storage
Question: My GIP (1-39) peptide has been stored at -20°C. How should I properly reconstitute it for my experiments?
Answer: To ensure the integrity and activity of your GIP (1-39) peptide, follow these steps for reconstitution:
-
Bring to Room Temperature: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial, which can affect the peptide's stability.
-
Reconstitution Solvent: GIP (1-39) is soluble in water.[1] For cell-based assays, it is recommended to use sterile, nuclease-free water or a buffer appropriate for your specific experiment (e.g., PBS).
-
Concentration: Reconstitute the peptide to a concentration of 10 mg/ml in water.[1] From this stock solution, you can make further dilutions into your assay buffer.
-
Mixing: Gently vortex or swirl the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause the peptide to aggregate or degrade.
-
Storage of Stock Solution: Aliquot the reconstituted stock solution into smaller, single-use volumes and store at -20°C or colder. Repeated freeze-thaw cycles should be avoided as they can degrade the peptide.
In Vitro Assays: cAMP Accumulation
Question: I am observing a lower-than-expected potency (higher EC50) for GIP (1-39) in my cAMP accumulation assay. What are the potential causes?
Answer: Inconsistent potency in cAMP assays can stem from several factors. If your results deviate significantly from expected values, consider the following:
-
Reagent Integrity:
-
GIP (1-39) Peptide: Ensure the peptide has been stored correctly (lyophilized at -20°C, protected from light) and was properly reconstituted. Repeated freeze-thaw cycles can degrade the peptide. Prepare fresh dilutions from a concentrated stock for each experiment.
-
Cell Culture: Use cells with a healthy morphology and within a consistent, low passage number. GIP receptor expression can decrease with excessive passaging.
-
-
Assay Conditions:
-
Cell Density: Ensure consistent cell seeding density. Overly confluent or sparse cells can lead to variable responses.
-
Serum Starvation: If applicable, ensure the duration of serum starvation is consistent.
-
Agonist Incubation Time: Optimize and maintain a consistent incubation time with GIP (1-39). A typical incubation time is 30 minutes.[2]
-
Assay Buffer: Check the pH and composition of your assay buffer. The presence of interfering substances can affect the assay.
-
Phosphodiesterase (PDE) Inhibition: The inclusion of a PDE inhibitor, such as IBMX (250 µM), is often necessary to prevent the degradation of cAMP and enhance the signal.[2]
-
-
Detection System:
-
Reagent Quality: Verify the quality and expiration date of your cAMP detection kit reagents.
-
Instrument Settings: Ensure the plate reader or detection instrument is calibrated and settings are optimized for your assay format.
-
Question: There is high variability between replicate wells in my cAMP assay. What could be the cause?
Answer: High well-to-well variability can compromise the reliability of your data. Common culprits include:
-
Inconsistent Cell Seeding: An uneven distribution of cells across the plate is a major source of variability. Ensure your cell suspension is homogenous before and during plating.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, GIP (1-39), or assay reagents will lead to variable results.
-
Edge Effects: Wells on the outer edges of the plate are prone to evaporation, leading to changes in reagent concentrations. To mitigate this, you can fill the outer wells with sterile water or PBS and not use them for experimental data.[3]
-
Temperature Gradients: Uneven temperature across the plate during incubation can affect enzymatic reactions in the assay. Ensure the plate is incubated on a flat, evenly heated surface.
In Vitro Assays: Insulin (B600854) Secretion
Question: My GIP (1-39) is not stimulating insulin secretion in my pancreatic beta-cell line as expected. What should I check?
Answer: A lack of insulinotropic effect of GIP (1-39) can be due to several factors related to the cells, the peptide, and the assay conditions:
-
Cell Health and Responsiveness:
-
Cell Line: Ensure you are using a cell line known to express the GIP receptor and respond to GIP, such as RIN-m5F cells or primary pancreatic islets.[2]
-
Glucose Concentration: The insulinotropic effect of GIP is glucose-dependent. Ensure you are stimulating the cells with an appropriate glucose concentration (e.g., high glucose) in your assay buffer.
-
Cell Viability: Confirm that your cells are viable and healthy.
-
-
GIP (1-39) Activity:
-
Peptide Integrity: As with cAMP assays, ensure the GIP (1-39) has been handled and stored correctly to maintain its biological activity. GIP (1-39) is known to be more potent than GIP (1-42) in stimulating insulin secretion.[4]
-
-
Assay Protocol:
-
Pre-incubation: A pre-incubation step in low glucose buffer before stimulation is often necessary to establish a baseline.
-
Stimulation Time: Optimize the incubation time with GIP (1-39) and high glucose.
-
Insulin Detection: Verify that your insulin detection method (e.g., ELISA, RIA) is sensitive and working correctly.
-
Data Presentation
Table 1: Comparative in vitro activity of GIP peptides
| Peptide | Receptor | Assay | Cell Line | Potency (EC50/IC50/Ki) | Reference |
| GIP (1-42) | GIPR | cAMP Accumulation | CHL cells | 18.2 nM (EC50) | [5] |
| GIP (3-42) | GIPR | cAMP Accumulation | CHL cells | Weak agonist activity | [5] |
| GIP (1-42) (rat) | GIPR | cAMP Accumulation | COS-7 cells | 11 pM (EC50) | [6] |
| GIP (1-42) (human) | GIPR | cAMP Accumulation | COS-7 cells | 58 pM (EC50) | [6] |
| GIP (3-30)NH2 (rat) | GIPR | Receptor Binding | COS-7 cells | 17 nM (Ki) | [6] |
| GIP (3-30)NH2 (human) | GIPR | Receptor Binding | COS-7 cells | 250 nM (Ki) | [6] |
| GIP (human) | GIPR | Receptor Binding | - | 0.35 nM (IC50) | [7] |
| Tirzepatide | GIPR | Receptor Binding | - | 29.9 nM (IC50) | [7] |
| Retatrutide | GIPR | Receptor Binding | - | 73.6 nM (IC50) | [7] |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol is a general guideline for measuring GIP (1-39)-induced cAMP accumulation in a cell line expressing the GIP receptor (e.g., RIN-m5F).
Materials:
-
RIN-m5F cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
GIP (1-39) peptide
-
IBMX (phosphodiesterase inhibitor)
-
cAMP detection kit (e.g., HTRF, ELISA)
-
96-well white opaque plates
-
Plate reader
Methodology:
-
Cell Seeding: Seed RIN-m5F cells into a 96-well white opaque plate at an appropriate density and culture overnight.
-
Serum Starvation (Optional): The following day, replace the culture medium with serum-free medium and incubate for a defined period if required by your specific protocol.
-
Preparation of Reagents:
-
Prepare a stock solution of IBMX in DMSO. Dilute to a final concentration of 250 µM in assay buffer.[2]
-
Prepare a serial dilution of GIP (1-39) in assay buffer containing IBMX.
-
-
Cell Stimulation:
-
Remove the culture medium from the cells.
-
Add the GIP (1-39) dilutions (in assay buffer with IBMX) to the respective wells.
-
Incubate the plate for 30 minutes at 37°C.[2]
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate a dose-response curve and calculate the EC50 value for GIP (1-39).
-
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol outlines a general procedure for assessing the effect of GIP (1-39) on insulin secretion from pancreatic beta-cells (e.g., primary islets or a beta-cell line).
Materials:
-
Pancreatic beta-cells (e.g., isolated rat islets)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA
-
Glucose solutions (low and high concentrations, e.g., 2.8 mM and 16.7 mM)
-
GIP (1-39) peptide
-
Insulin detection kit (ELISA or RIA)
-
24-well plates
Methodology:
-
Cell Preparation: Isolate and culture pancreatic islets according to standard protocols.
-
Pre-incubation:
-
Gently pick a defined number of islets (e.g., 10-15) and place them into each well of a 24-well plate.
-
Wash the islets with KRBH buffer containing low glucose (2.8 mM).
-
Pre-incubate the islets in KRBH with low glucose for 30-60 minutes at 37°C to establish a basal insulin secretion rate.
-
-
Stimulation:
-
Carefully remove the pre-incubation buffer.
-
Add KRBH buffer containing high glucose (16.7 mM) with or without different concentrations of GIP (1-39) to the islets.
-
Incubate for 30-60 minutes at 37°C.
-
-
Sample Collection:
-
Collect the supernatant from each well. This contains the secreted insulin.
-
-
Insulin Measurement:
-
Measure the insulin concentration in the collected supernatants using an insulin ELISA or RIA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the secreted insulin levels to the number of islets or total protein content.
-
Compare the insulin secretion in the presence of GIP (1-39) to the control (high glucose alone).
-
Visualizations
Caption: GIP (1-39) signaling pathway in pancreatic beta-cells.
Caption: Workflow for a typical cAMP accumulation assay.
Caption: Workflow for a glucose-stimulated insulin secretion (GSIS) assay.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. A novel long-acting glucose-dependent insulinotropic peptide analogue: enhanced efficacy in normal and diabetic rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. GIP1-39, a novel insulinotropic peptide form and aspects on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Technical Support Center: Enhancing the Half-life of GIP (1-39) for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the in vivo half-life of Glucose-dependent Insulinotropic Polypeptide (GIP) (1-39).
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments aimed at extending the half-life of GIP (1-39).
Question: Why does my chemically modified GIP (1-39) analog show low bioactivity in vivo?
Answer: Low in vivo bioactivity of a modified GIP (1-39) analog can stem from several factors:
-
Steric Hindrance: The modification (e.g., PEGylation, acylation) may sterically hinder the peptide's interaction with the GIP receptor. The size and attachment site of the modification are critical. For instance, N-terminal modification of GIP (1-30) with a 40 kDa polyethylene (B3416737) glycol (PEG) can abrogate functional activity, whereas C-terminal PEGylation can maintain full agonism.[1]
-
Altered Receptor Binding Affinity: The modification could inadvertently alter the conformation of the peptide, reducing its binding affinity for the GIP receptor. It is crucial to perform in vitro receptor binding assays to assess the impact of the modification.
-
Suboptimal Pharmacokinetics: While the goal is to extend half-life, the modification might lead to unfavorable distribution or tissue penetration, preventing the analog from reaching its target receptors in sufficient concentrations.
-
Instability in Circulation: Although designed for stability, the analog might be susceptible to degradation by enzymes other than DPP-4. Stability assays in plasma and relevant tissue homogenates (e.g., kidney membranes) are recommended.[2]
Question: My GIP (1-39) analog is resistant to DPP-4 cleavage in vitro, but its in vivo half-life is not significantly extended. What could be the reason?
Answer: While DPP-4 is a primary enzyme for GIP inactivation, other degradation pathways and clearance mechanisms contribute to its short half-life in vivo.[3][4]
-
Renal Clearance: Peptides and small proteins are subject to rapid renal filtration. To reduce renal clearance, strategies like increasing the hydrodynamic size of the molecule through PEGylation or promoting binding to serum albumin via acylation are effective.[5][6]
-
Other Proteases: Neutral endopeptidase 24.11 (NEP) has been implicated in the degradation of incretin (B1656795) hormones.[4] The stability of the analog against a panel of relevant proteases should be evaluated.
-
Receptor-Mediated Clearance: Binding to the GIP receptor can lead to internalization and subsequent degradation of the ligand.
Question: I am observing high variability in the in vivo efficacy of my long-acting GIP (1-39) analog between different animal models. Why?
Answer: The observed variability in efficacy can be attributed to several factors:
-
Species-Specific Differences in GIP Receptor: The amino acid sequence and structure of the GIP receptor can vary between species, potentially affecting the binding and activity of your analog.
-
Differences in Drug Metabolism: The expression and activity of degrading enzymes and the rate of renal clearance can differ significantly between species.
-
Pathophysiological State of the Animal Model: The responsiveness to GIP can be altered in disease states. For example, the insulinotropic effect of GIP is blunted in some models of type 2 diabetes.[7][8]
Frequently Asked Questions (FAQs)
1. What is the native half-life of GIP (1-39) and why is it so short?
The native, biologically active form of GIP has a very short half-life in circulation, estimated to be between 2 to 7 minutes.[2][9][10][11] This rapid clearance is primarily due to two mechanisms:
-
Enzymatic Degradation: The enzyme dipeptidyl peptidase-4 (DPP-4) quickly cleaves the two N-terminal amino acids, resulting in the inactive GIP (3-42) metabolite.[2][4][9][10]
-
Renal Clearance: As a small peptide, GIP is rapidly filtered and eliminated by the kidneys.[12][13]
2. What are the main strategies to enhance the half-life of GIP (1-39)?
The primary strategies to prolong the in vivo half-life of GIP (1-39) focus on preventing enzymatic degradation and reducing renal clearance. These include:
-
Modification of the N-terminus: Substituting the alanine (B10760859) at position 2 with a D-amino acid (e.g., D-Ala²) or other non-natural amino acids like aminoisobutyric acid (Aib) confers resistance to DPP-4 cleavage.[2][3][5]
-
Acylation (Fatty Acid Derivatization): Attaching a fatty acid chain to the GIP peptide promotes binding to serum albumin.[5][14][15][16] This increases the molecule's size, thereby reducing renal filtration and protecting it from enzymatic degradation.[6]
-
PEGylation: Covalently attaching polyethylene glycol (PEG) chains to the peptide increases its hydrodynamic volume, which in turn reduces renal clearance. Site-specific PEGylation is crucial to maintain biological activity.[1][3]
-
C-terminal Modifications: Extending the C-terminus with sequences from other stable peptides, such as the 'Trp-cage' motif from exenatide (B527673), can enhance stability.[2]
-
Development of Dual Agonists: Creating unimolecular peptides that can activate both the GIP and GLP-1 receptors has been a successful strategy. These dual agonists often incorporate modifications for extended half-life, such as acylation.[17][18]
3. How does acylation extend the half-life of GIP (1-39)?
Acylation involves the covalent attachment of a fatty acid moiety to the GIP peptide, often at a lysine (B10760008) residue.[17][19] This modification allows the peptide to non-covalently bind to serum albumin, a long-lived plasma protein.[5][16] The resulting complex is too large for glomerular filtration, significantly prolonging the peptide's circulation time.[6] The length of the fatty acid chain and the point of attachment are critical for optimizing albumin binding and retaining receptor affinity.[5]
4. What is the role of DPP-4 in GIP (1-39) degradation?
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that is widely distributed in the body.[7] It specifically cleaves dipeptides from the N-terminus of polypeptides that have a proline or alanine residue at the second position.[2] Since native GIP has alanine at position 2, it is a prime substrate for DPP-4. The resulting cleavage product, GIP (3-42), is inactive and may even act as a weak antagonist at the GIP receptor.[9][15]
Quantitative Data Summary
Table 1: Half-life of Native GIP and Long-Acting Analogs
| Peptide | Modification | Half-life | Species | Citation(s) |
| Native GIP (1-42) | None | ~7 minutes | Healthy Subjects | [9] |
| Native GIP (1-42) | None | ~5 minutes | Diabetic Subjects | |
| Tirzepatide | Dual GIP/GLP-1 receptor agonist with C20 fatty diacid acylation | ~5 days | Humans | [15] |
| Semaglutide | GLP-1 analog with Aib substitution and C18 fatty acid acylation | ~1 week | Humans | [17] |
| Liraglutide | GLP-1 analog with C16 fatty acid acylation | 13-15 hours (subcutaneous) | Humans | [5] |
Table 2: In Vitro Potency of GIP Analogs
| Peptide | Receptor | Assay | EC50 / IC50 | Citation(s) |
| Tirzepatide | GIPR | cAMP Production | Lower affinity than native GIP but similar cAMP activity | [5] |
| Tirzepatide | GLP-1R | cAMP Production | Higher affinity than native GLP-1 but lower cAMP activity | [5] |
| AC163794 ([D-Ala²]GIP(1-30) with exenatide C-terminus) | GIPR | Receptor Binding | Comparable to native GIP | [2] |
Experimental Protocols
Protocol 1: Site-Specific Acylation of a GIP (1-39) Analog
This protocol provides a general methodology for the fatty acid acylation of a GIP analog at a specific lysine residue using solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Fmoc-Lys(Mtt)-OH
-
Fatty acid (e.g., palmitic acid, C16)
-
Coupling reagents (e.g., HBTU, DIC)
-
Bases (e.g., DIPEA)
-
Deprotection reagents (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Solvents (DMF, DCM)
-
HPLC system for purification
-
Mass spectrometer for characterization
Methodology:
-
Peptide Synthesis: The GIP analog is synthesized on Rink Amide resin using standard Fmoc-based SPPS. For site-specific acylation, an orthogonally protected lysine residue, Fmoc-Lys(Mtt)-OH, is incorporated at the desired position.
-
Selective Deprotection: Once the peptide chain is fully assembled, the Mtt protecting group on the lysine side chain is selectively removed using a mild acid solution (e.g., 1% TFA in DCM), leaving the other protecting groups intact.
-
Fatty Acid Coupling: The free amino group on the lysine side chain is then acylated. The fatty acid is activated with coupling reagents and reacted with the resin-bound peptide. A spacer (e.g., γ-glutamic acid) can be introduced between the lysine and the fatty acid to optimize activity.
-
Cleavage and Global Deprotection: The acylated peptide is cleaved from the resin, and all remaining protecting groups are removed using a strong acid cocktail.
-
Purification and Characterization: The crude peptide is purified by reverse-phase HPLC. The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.
Protocol 2: In Vitro DPP-4 Resistance Assay
This protocol describes a method to assess the stability of GIP analogs against DPP-4 cleavage.
Materials:
-
GIP analog and native GIP (1-39) as a control
-
Recombinant human DPP-4 enzyme
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
HPLC system with a C18 column
-
Mass spectrometer
Methodology:
-
Incubation: The GIP analog and native GIP are incubated with recombinant DPP-4 in the assay buffer at 37°C. Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: The enzymatic reaction in the aliquots is stopped by adding a quenching solution (e.g., 1% TFA).
-
Analysis: The samples are analyzed by reverse-phase HPLC to separate the intact peptide from its cleavage products. The identity of the peaks can be confirmed by mass spectrometry.
-
Data Interpretation: The percentage of intact peptide remaining at each time point is calculated. A DPP-4 resistant analog will show significantly less degradation over time compared to the native GIP control.
Visualizations
Caption: GIP signaling pathway in pancreatic β-cells.[20][21][22][23][24]
Caption: Experimental workflow for developing long-acting GIP analogs.
References
- 1. Contribution of site-specific PEGylation to the dipeptidyl peptidase IV stability of glucose-dependent insulinotropic polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel long-acting glucose-dependent insulinotropic peptide analogue: enhanced efficacy in normal and diabetic rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US8404637B2 - GIP analog and hybrid polypeptides with selectable properties - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. Acylation of the Incretin Peptide Exendin-4 Directly Impacts Glucagon-Like Peptide-1 Receptor Signaling and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic stimulation of GLP-1 and GIP protein with DPP-4 inhibitors for type-2 diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Frontiers | The evolution of the therapeutic concept ‘GIP receptor antagonism’ [frontiersin.org]
- 10. GIP and GLP‐1, the two incretin hormones: Similarities and differences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucose-dependent insulinotropic polypeptide (GIP) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 16. pimr.pl [pimr.pl]
- 17. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. WO2018220123A1 - Long-acting gip peptide analogues - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: GIP Receptor [pdb101.rcsb.org]
Troubleshooting poor signal in GIP (1-39) western blot
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering poor signal in GIP (1-39) western blot experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am not seeing any signal for GIP (1-39) on my western blot. What are the possible causes and solutions?
A: No signal is a common issue when working with a small peptide like GIP (1-39). Here are the most likely reasons and how to troubleshoot them:
-
Inefficient Protein Transfer: Due to its small size (~4.5 kDa), GIP (1-39) can easily pass through the membrane during transfer ("over-transfer").[1][2]
-
Solution: Use a PVDF membrane with a small pore size (0.2 µm) to improve retention.[3][4] Shorten the transfer time and reduce the voltage or amperage.[1][3] For wet transfer, a condition of 200mA for 30-45 minutes is a good starting point.[3] Consider using a semi-dry transfer system which is often better for small peptides.[1]
-
-
Poor Antibody Binding: The primary antibody may not be binding efficiently to the GIP (1-39) peptide.
-
Solution: Optimize the primary antibody concentration; a good starting point is often provided on the antibody datasheet, but you may need to perform a titration.[5][6] Ensure the antibody is validated for western blotting and is specific to the GIP (1-39) fragment. Incubate the primary antibody overnight at 4°C to increase binding time.[7]
-
-
Low Protein Abundance: The concentration of GIP (1-39) in your sample may be below the detection limit of the assay.
-
Inactive Reagents: The primary or secondary antibody, or the detection substrate, may have lost activity.
-
Solution: Use fresh antibody dilutions for each experiment.[5] Test the activity of your HRP-conjugated secondary antibody and ECL substrate to ensure they are working correctly.[2] Sodium azide (B81097) is a potent inhibitor of HRP, so ensure it is not present in your wash buffers.[2][5]
-
Q2: My GIP (1-39) signal is very weak. How can I enhance it?
A: A weak signal suggests that some aspects of the protocol could be further optimized. Here are some key areas to focus on:
-
Optimize Gel Electrophoresis: For small peptides, standard Tris-glycine gels may not provide adequate resolution.
-
Solution: Use a Tris-Tricine gel system, which is specifically designed for the separation of small proteins and peptides.[4] A high percentage acrylamide (B121943) gel (e.g., 15-16.5%) will also improve the resolution of low molecular weight bands.[4]
-
-
Improve Transfer Efficiency: As mentioned above, ensuring the peptide is captured on the membrane is critical.
-
Solution: In addition to using a 0.2 µm PVDF membrane and optimizing transfer time/voltage, you can try adding a low concentration of SDS (0.01-0.05%) to the transfer buffer to aid in the elution of the peptide from the gel.[3][5] Soaking the gel in transfer buffer for 10-20 minutes before transfer can also help.[8]
-
-
Enhance Antibody Incubation:
-
Boost Signal Detection:
Q3: I am observing high background on my GIP (1-39) western blot, which is obscuring my results. What can I do to reduce it?
A: High background can be caused by several factors, from insufficient blocking to improper antibody concentrations.
-
Inadequate Blocking: If the membrane is not properly blocked, the primary and secondary antibodies can bind non-specifically.
-
Antibody Concentration Too High: Using too much primary or secondary antibody can lead to non-specific binding.
-
Solution: Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background.[5]
-
-
Insufficient Washing: Inadequate washing will leave unbound antibodies on the membrane.
-
Solution: Increase the number and duration of your wash steps. Use a wash buffer containing a detergent like Tween-20 (e.g., TBST) to help remove non-specifically bound antibodies.[10]
-
-
Contamination: Contaminated buffers or equipment can also contribute to high background.
-
Solution: Use freshly prepared, filtered buffers. Ensure all equipment is clean.[2]
-
Q4: I see multiple bands on my blot in addition to the expected GIP (1-39) band. How can I troubleshoot these non-specific bands?
A: Non-specific bands can arise from several sources, including antibody cross-reactivity and protein degradation.
-
Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins in your sample.
-
Solution: Ensure your primary antibody is highly specific for GIP (1-39). Consider using a monoclonal antibody if you are currently using a polyclonal one.[11] You can also try increasing the stringency of your washes by increasing the salt or detergent concentration.
-
-
Protein Degradation: GIP (1-39) can be susceptible to degradation by proteases in your sample.
-
Solution: Always prepare your samples on ice and add a protease inhibitor cocktail to your lysis buffer.[6]
-
-
Too Much Protein Loaded: Overloading the gel can lead to protein aggregation and non-specific antibody binding.
-
Solution: Reduce the amount of protein loaded per lane.[5]
-
-
Secondary Antibody Issues: The secondary antibody may be binding non-specifically.
-
Solution: Run a control lane with only the secondary antibody to see if it is the source of the non-specific bands.[12]
-
Quantitative Data Summary
Table 1: Recommended Antibody Dilutions for GIP Western Blotting
| Antibody Type | Supplier Example | Catalog # | Recommended Dilution Range |
| Rabbit Polyclonal | Novus Biologicals | NBP3-04865 | 1:100 - 1:500 |
| HRP-conjugated Goat Anti-Rabbit IgG (H+L) | Novus Biologicals | (Varies) | 1:10000 |
Note: Optimal dilutions should be determined empirically by the end-user.[13]
Table 2: Key Experimental Parameters for GIP (1-39) Western Blotting
| Parameter | Recommendation |
| Gel Type | Tris-Tricine |
| Acrylamide % | 15-16.5% for resolving gel |
| Protein Load | 10-50 µg of total protein per lane (may need to be optimized) |
| Membrane Type | PVDF |
| Membrane Pore Size | 0.2 µm |
| Transfer Method | Semi-dry or Wet |
| Wet Transfer Conditions | 200mA for 30-45 minutes (optimization required) |
| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST |
| Blocking Time | 1 hour at room temperature or overnight at 4°C |
| Primary Antibody Incubation | Overnight at 4°C with gentle agitation |
| Washing | 3 x 5-10 minute washes with TBST |
Experimental Protocols
Detailed Methodology for GIP (1-39) Western Blot
-
Sample Preparation:
-
Harvest cells and wash with ice-cold PBS.[14]
-
Lyse cells in ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.[15]
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[16]
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Mix the desired amount of protein (10-50 µg) with an equal volume of 2X Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).[14]
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[14]
-
-
Gel Electrophoresis:
-
Prepare or purchase a 15-16.5% Tris-Tricine polyacrylamide gel.[4]
-
Load the denatured protein samples and a low molecular weight protein ladder into the wells.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Activate a 0.2 µm PVDF membrane by briefly immersing it in methanol, followed by a rinse in deionized water and then equilibration in transfer buffer.[3]
-
Assemble the transfer stack (gel, membrane, filter papers) ensuring no air bubbles are trapped.
-
Perform a wet transfer at a constant current of 200mA for 30-45 minutes in a cold room or on ice. Alternatively, use a semi-dry transfer apparatus according to the manufacturer's recommendations for small proteins.[1][3]
-
-
Immunodetection:
-
After transfer, wash the membrane briefly with TBST.
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[9]
-
Wash the membrane three times for 5-10 minutes each with TBST.[10]
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[7]
-
Wash the membrane three times for 5-10 minutes each with TBST.[10]
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[17]
-
Wash the membrane three times for 10 minutes each with TBST.[9]
-
-
Signal Detection:
Visualizations
References
- 1. bioradiations.com [bioradiations.com]
- 2. Western blot troubleshooting guide! [jacksonimmuno.com]
- 3. researchgate.net [researchgate.net]
- 4. Western blot protocol for low molecular weight proteins [abcam.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. research.fredhutch.org [research.fredhutch.org]
- 9. bosterbio.com [bosterbio.com]
- 10. Western blot blocking: Best practices | Abcam [abcam.com]
- 11. Western Blot Troubleshooting: Why Does The Observed Protein Molecular Weight (MW) Differ From The Calculated One? | Proteintech Group [ptglab.com]
- 12. genscript.com [genscript.com]
- 13. bio-rad.com [bio-rad.com]
- 14. Western Blot Sample Preparation Protocol [novusbio.com]
- 15. nsjbio.com [nsjbio.com]
- 16. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. bio-rad.com [bio-rad.com]
Optimizing storage conditions for long-term GIP (1-39) stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions and troubleshooting experimental variables for the long-term stability of Gastric Inhibitory Polypeptide (GIP) (1-39).
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for long-term storage of lyophilized GIP (1-39)? A1: For long-term stability, lyophilized GIP (1-39) should be stored at -20°C or colder, in a desiccated environment.[1] Some suppliers recommend storage at -20°C to -80°C.[2] Under these conditions, the lyophilized peptide is stable for up to 36 months.[1]
Q2: How should I store GIP (1-39) after reconstitution? A2: Once reconstituted in a solution, GIP (1-39) is significantly less stable than in its lyophilized form. It is recommended to store solutions at -20°C and use them within one month to avoid loss of potency.[1] For longer-term storage of solutions (up to 3 months), -20°C to -80°C is advisable.[2] To minimize degradation from repeated freeze-thaw cycles, it is crucial to aliquot the peptide solution into single-use volumes before freezing.[1][2]
Q3: What is the recommended solvent for reconstituting GIP (1-39)? A3: GIP (1-39) is soluble in water up to 10 mg/mL. For reconstitution, sterile, distilled water is a suitable solvent.[2] Depending on the experimental requirements, buffered solutions at a pH of 5-7 may also be used, as this range is generally optimal for peptide stability.[3]
Q4: What are the primary degradation pathways for GIP (1-39)? A4: The main cause of GIP (1-39) inactivation is enzymatic degradation. The enzyme dipeptidyl peptidase 4 (DPP-4) rapidly cleaves the two N-terminal amino acids, yielding an inactive metabolite.[4][5][6] The half-life of active GIP in circulation is very short, estimated to be between 5 and 7 minutes.[6][7][8] Peptides containing amino acids like Cysteine, Methionine, Tryptophan, Asparagine, Glutamine, and Tyrosine can also be prone to oxidation and deamidation, affecting stability.[3]
Q5: How does GIP (1-39) exert its biological effect? A5: GIP (1-39) is a potent insulinotropic peptide.[9][10][11] It acts by binding to the GIP receptor, a G protein-coupled receptor (GPCR), primarily on pancreatic β-cells.[7][8] This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[7][8][12] The rise in cAMP activates Protein Kinase A (PKA) and other downstream effectors, which increases intracellular calcium levels and promotes the exocytosis of insulin-containing granules in a glucose-dependent manner.[8][11]
Data Summary Tables
Table 1: Recommended Storage Conditions for GIP (1-39)
| Form | Temperature | Duration | Key Considerations |
| Lyophilized | -20°C to -80°C | Up to 3 years[1] | Keep in a desiccated environment to prevent hydrolysis. Protect from light.[1][3] |
| In Solution | 4°C | 1-2 weeks | For short-term use only.[3] |
| -20°C | Up to 1-3 months[1][2] | Aliquot into single-use volumes to avoid freeze-thaw cycles.[1] | |
| -80°C | Up to 1 year[3] | Recommended for longer-term storage of stock solutions. |
Table 2: Factors Affecting GIP (1-39) Stability in Solution
| Factor | Effect on Stability | Recommendation |
| Freeze-Thaw Cycles | Can cause peptide degradation and aggregation. | Aliquot solutions into single-use volumes immediately after reconstitution.[1][2] |
| Enzymatic Degradation | DPP-4 rapidly cleaves and inactivates the peptide. | When working with biological samples (e.g., plasma, serum), add a DPP-4 inhibitor.[13] Keep samples on ice.[13] |
| pH | Sub-optimal pH can lead to hydrolysis or modifications. | Maintain solution pH between 5 and 7 for best stability.[3] A patent for GIP analogs suggests a formulation pH of 3.0 to 8.0.[14] |
| Adsorption | Peptides can adsorb to plastic or glass surfaces, reducing the effective concentration. | For dilute solutions, consider using low-adsorption tubes or adding a carrier protein (e.g., 0.1% BSA).[2] |
| Oxidation | Residues like Methionine and Tryptophan are susceptible to oxidation. | Protect from light and consider using buffers degassed with nitrogen or argon for sensitive experiments.[3] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of Biological Activity | 1. Improper Storage: The peptide was stored at room temperature or 4°C for too long, or the reconstituted solution was not used within the recommended timeframe.[1][3] 2. Multiple Freeze-Thaw Cycles: The stock solution was repeatedly frozen and thawed.[1][2] 3. Enzymatic Degradation: The peptide was degraded by proteases (e.g., DPP-4) present in the experimental system (e.g., serum-containing media).[4][5] | 1. Verify Storage: Always store lyophilized peptide at -20°C or colder. Use reconstituted solutions promptly or store aliquots at -80°C.[1][3] 2. Aliquot: Prepare single-use aliquots immediately after reconstitution to avoid freeze-thaw damage.[1][2] 3. Use Inhibitors: If applicable, add a DPP-4 inhibitor to your experimental buffer or media. |
| Inconsistent or Non-Reproducible Results | 1. Inaccurate Peptide Concentration: Errors in weighing the lyophilized powder or loss of peptide due to adsorption to the vial surface. 2. Peptide Instability: The peptide is degrading during the course of the experiment. 3. Solvent/Buffer Incompatibility: The chosen solvent or buffer is affecting peptide structure or activity. | 1. Proper Reconstitution: Briefly centrifuge the vial before opening to collect all powder at the bottom.[2] For accurate quantification, consider performing amino acid analysis or using a validated ELISA. 2. Minimize Incubation Time: Design experiments to minimize the time the peptide spends in solution at physiological temperatures. Keep solutions on ice whenever possible.[13] 3. Test Buffers: Ensure the pH of your buffer is optimal (pH 5-7).[3] If using organic solvents, verify they do not negatively impact peptide conformation. |
| Precipitation or Cloudiness in Solution | 1. Poor Solubility: The concentration of the peptide exceeds its solubility limit in the chosen solvent. 2. Aggregation: The peptide is self-associating and forming aggregates, possibly due to sub-optimal pH or repeated freeze-thaw cycles. | 1. Check Solubility: Do not exceed the recommended solubility of 10 mg/mL in water. If higher concentrations are needed, a different solvent system may be required. 2. Optimize Conditions: Ensure the solution pH is appropriate. Avoid vigorous vortexing; mix by gentle pipetting or inversion.[2] Use freshly prepared solutions and avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Reconstitution and Aliquoting of Lyophilized GIP (1-39)
-
Preparation: Before opening, centrifuge the vial of lyophilized GIP (1-39) at low speed (e.g., 1000 x g for 1 minute) to ensure all the powder is collected at the bottom of the tube.
-
Solvent Addition: Carefully add the required volume of sterile, cold distilled water or a suitable buffer (e.g., PBS, pH 7.4) to achieve the desired stock concentration. Do not exceed 10 mg/mL.
-
Dissolution: Mix gently by pipetting up and down or by inverting the tube several times. Avoid vigorous vortexing, as this can cause aggregation. Ensure the peptide is fully dissolved.
-
Aliquoting: Immediately dispense the stock solution into single-use, low-adsorption polypropylene (B1209903) tubes. The volume per aliquot should be sufficient for one experiment.
-
Storage: Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to one year).[1][3]
Protocol 2: Assessment of GIP (1-39) Stability by RP-HPLC
-
Sample Preparation: Reconstitute GIP (1-39) to a known concentration (e.g., 1 mg/mL) in the buffer or matrix to be tested (e.g., PBS, human plasma with DPP-4 inhibitor).
-
Incubation: Incubate the sample at a relevant temperature (e.g., 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample. Immediately stop any enzymatic reaction by adding a quenching solution (e.g., 0.1% Trifluoroacetic Acid - TFA) or by snap-freezing in liquid nitrogen. Store samples at -80°C until analysis.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient appropriate for peptide separation, for example, 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV absorbance at 214 nm or 280 nm.
-
-
Data Analysis: Quantify the peak area of the intact GIP (1-39) at each time point. Calculate the percentage of peptide remaining relative to the T=0 time point to determine its stability over time.
Protocol 3: In Vitro Bioactivity Assay (cAMP Accumulation)
-
Cell Culture: Plate cells expressing the GIP receptor (e.g., RIN-m5F or transfected HEK293 cells) in a suitable multi-well plate and grow to ~80-90% confluency.
-
Assay Preparation: On the day of the assay, aspirate the growth medium and wash the cells once with a serum-free assay buffer (e.g., HBSS with 0.1% BSA).
-
Inhibitor Addition: Add assay buffer containing a phosphodiesterase (PDE) inhibitor, such as 250 µM IBMX, to each well.[15] Incubate for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Peptide Stimulation: Add varying concentrations of GIP (1-39) (e.g., 1 fM to 1 µM) to the wells.[15] Include a negative control (buffer only) and a positive control (e.g., 10 µM Forskolin, a direct adenylyl cyclase activator).[15]
-
Incubation: Incubate the plate for 30 minutes at 37°C.[15]
-
Cell Lysis and Detection: Terminate the stimulation by aspirating the buffer and lysing the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Quantification: Measure the intracellular cAMP levels using a suitable commercial assay kit (e.g., HTRF, ELISA, or fluorescence-based). Plot the cAMP concentration against the log of the GIP (1-39) concentration to generate a dose-response curve and calculate the EC50 value.
Visualizations
Caption: GIP (1-39) signaling pathway in pancreatic β-cells.
Caption: Experimental workflow for assessing GIP (1-39) stability.
References
- 1. adooq.com [adooq.com]
- 2. GIP Protein, Mouse, Recombinant (His) | TargetMol [targetmol.com]
- 3. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The evolution of the therapeutic concept ‘GIP receptor antagonism’ [frontiersin.org]
- 8. Physiology, Gastric Inhibitory Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bio-techne.com [bio-techne.com]
- 10. iscabiochemicals.com [iscabiochemicals.com]
- 11. GIP1-39, a novel insulinotropic peptide form and aspects on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. ec.bioscientifica.com [ec.bioscientifica.com]
- 14. US8404637B2 - GIP analog and hybrid polypeptides with selectable properties - Google Patents [patents.google.com]
- 15. A novel long-acting glucose-dependent insulinotropic peptide analogue: enhanced efficacy in normal and diabetic rodents - PMC [pmc.ncbi.nlm.nih.gov]
Pipetting accuracy for reliable GIP (1-39) assay results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve accurate and reliable results in GIP (1-39) assays by focusing on proper pipetting techniques.
Frequently Asked Questions (FAQs)
Q1: Why is pipetting accuracy so critical for GIP (1-39) assay results?
A1: Pipetting accuracy is fundamental to the reliability of GIP (1-39) assays, which are typically enzyme-linked immunosorbent assays (ELISAs).[1] Inaccurate pipetting can introduce significant variability at multiple stages, including the preparation of standards and controls, sample dilution, and the addition of antibodies and substrates.[2][3] Even small errors can be amplified throughout the assay, leading to skewed standard curves, high coefficients of variation (CVs), and ultimately, unreliable sample concentration measurements.[4][5]
Q2: What are the most common pipetting errors that affect GIP (1-39) assays?
A2: The most common pipetting errors include:
-
Inaccurate volume setting: Incorrectly adjusting the pipette's micrometer.
-
Poor tip immersion depth: Immersing the tip too deep or too shallow in the liquid can lead to inaccurate aspiration.[6][7][8]
-
Inconsistent pipetting rhythm: Varying the speed and smoothness of plunger operation introduces variability.[7][8]
-
Pipetting at an angle: Holding the pipette at an angle greater than 20 degrees can affect accuracy.[6][9]
-
Reusing tips inappropriately: Using the same tip for different reagents or samples causes cross-contamination.
-
Ignoring temperature equilibrium: Pipetting liquids at different temperatures than the pipette and environment can lead to volume inaccuracies.[8][9]
-
Not pre-wetting the pipette tip: Failure to pre-wet the tip can cause the first dispensed volume to be lower than subsequent ones.[6][7][8]
Q3: How often should I calibrate my pipettes for GIP (1-39) assays?
A3: For assays as sensitive as GIP (1-39) ELISAs, it is recommended to have your pipettes professionally calibrated at least annually.[4] However, routine in-house checks should be performed more frequently, such as every three months for pipettes that are used daily.[4] A simple way to check accuracy is by weighing a known volume of distilled water, where 1 µL should equal 1 mg.[4]
Q4: What is the "reverse pipetting" technique, and when should I use it for my GIP (1-39) assay?
A4: Reverse pipetting is a technique where the plunger is depressed completely to the second stop before aspirating the liquid and then depressed only to the first stop to dispense. This method is particularly useful for viscous or volatile liquids to minimize the risk of splashing and bubble formation.[8][9] In a GIP (1-39) assay, you might consider using reverse pipetting when handling viscous sample matrices or certain buffers to improve dispensing accuracy.[3][8]
Troubleshooting Guide
| Problem | Potential Cause Related to Pipetting | Recommended Solution |
| High Coefficient of Variation (CV%) between replicate wells | Inconsistent pipetting volume between wells. | Ensure a consistent pipetting technique for all wells. Use a multi-channel pipette for adding common reagents to reduce well-to-well variability. Pre-wet all pipette tips before dispensing.[7][8] |
| Bubbles in wells. | Dispense liquid against the side of the well and check for bubbles before proceeding. If bubbles are present, they can be carefully removed with a clean pipette tip. Consider using the reverse pipetting technique to avoid bubble formation.[1][3] | |
| Poor Standard Curve (Low R² value) | Inaccurate serial dilutions of the standard. | Use calibrated pipettes and fresh, properly fitting tips for each dilution step.[10][11][12] Ensure thorough mixing of the standard at each dilution step by gently vortexing or pipetting up and down. |
| Pipetting error in adding standard to the wells. | Pipette standards in ascending order of concentration to minimize carryover. Change pipette tips between each standard concentration. | |
| Weak or No Signal | Omission or insufficient volume of a critical reagent (e.g., primary antibody, conjugate, substrate). | Double-check the assay protocol and ensure all reagents are added in the correct order and volume.[1] A checklist can be helpful during the assay. |
| Reagents not at room temperature. | Allow all kit components, including samples and buffers, to reach room temperature before use to ensure accurate pipetting volumes.[8][9] | |
| High Background Signal | Cross-contamination between wells. | Use a new pipette tip for each sample and reagent.[5] Be careful not to touch the pipette tip to the contents of other wells. |
| Inaccurate dispensing of wash buffer. | Ensure that the correct volume of wash buffer is added to each well and that the wells are completely aspirated between washes.[13] |
Pipetting Best Practices for GIP (1-39) Assays
| Parameter | Recommendation | Impact on Assay |
| Pipette Selection | Use a pipette with a nominal volume as close as possible to the volume being dispensed.[7] | Improves accuracy and precision, especially for small volumes. |
| Tip Immersion Depth | Immerse tips just 2-3 mm below the liquid surface during aspiration.[6][7][9] | Minimizes liquid clinging to the outside of the tip, preventing inaccurate dispensing. |
| Aspiration Speed | Aspirate and dispense liquids at a slow and consistent speed.[7][8] | Prevents splashing, bubble formation, and inaccurate volume aspiration. |
| Dispensing Technique | Dispense against the wall of the well or into the liquid already in the well. "Touch off" the tip on the wall to ensure the full volume is dispensed.[6][9] | Ensures complete transfer of the liquid and prevents droplets from remaining in the tip. |
| Ergonomics | Hold the pipette loosely and return it to a stand when not in use.[7][8] | Minimizes heat transfer from your hand to the pipette, which can affect accuracy. |
Experimental Protocols
Protocol 1: Preparation of GIP (1-39) Standard Curve
-
Reconstitute the Standard: Carefully reconstitute the lyophilized GIP (1-39) standard with the specified volume of reconstitution buffer provided in the kit to create the stock concentration.[10][11] Mix gently by inverting the vial several times and allow it to sit for 5-10 minutes to ensure complete dissolution.
-
Label Dilution Tubes: Label a series of microcentrifuge tubes for the serial dilutions (e.g., S1 through S7).
-
Prepare Diluent: Aliquot the appropriate volume of the assay diluent buffer into each labeled tube.
-
Perform Serial Dilutions:
-
Transfer the calculated volume from the stock concentration to the first dilution tube (S1).
-
Change the pipette tip.
-
Mix the contents of S1 thoroughly by gently vortexing or pipetting up and down 10 times.
-
Using a new pipette tip, transfer the same volume from S1 to S2.
-
Repeat this process for all subsequent dilutions, ensuring a fresh tip is used for each transfer.
-
Protocol 2: Pipetting Assay Reagents into a 96-Well Plate
-
Pre-wet Pipette Tips: Before dispensing any reagent, pre-wet the pipette tip by aspirating and dispensing the reagent back into the reservoir three times.[6][7][8]
-
Adding Samples and Standards:
-
Using a calibrated single-channel pipette, carefully add the prepared standards and samples to their designated wells.
-
Change the pipette tip between each standard and sample to prevent cross-contamination.
-
-
Adding Common Reagents (e.g., Detection Antibody, Substrate):
-
Use a multi-channel pipette to add reagents that are common to all wells to improve consistency and reduce the time the plate sits (B43327) before all wells are filled.
-
Ensure all channels of the multi-channel pipette are aspirating and dispensing equal volumes.
-
-
Dispensing Technique:
Visualizations
References
- 1. mabtech.com [mabtech.com]
- 2. Assessing variations in manual pipetting: An under-investigated requirement of good laboratory practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sartorius.com [sartorius.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. ethosbiosciences.com [ethosbiosciences.com]
- 6. biocompare.com [biocompare.com]
- 7. biosistemika.com [biosistemika.com]
- 8. 精度アップ 10の秘訣 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. integra-biosciences.com [integra-biosciences.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sceti.co.jp [sceti.co.jp]
- 12. merckmillipore.com [merckmillipore.com]
- 13. drg-international.com [drg-international.com]
Validation & Comparative
GIP (1-39) vs. GIP (1-42): A Comparative Analysis of Insulin Secretion Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the insulinotropic potency of two endogenous forms of Glucose-Dependent Insulinotropic Polypeptide (GIP): GIP (1-39) and the full-length GIP (1-42). This analysis is supported by available experimental data to assist researchers and drug development professionals in their evaluation of these peptides.
Executive Summary
Glucose-Dependent Insulinotropic Polypeptide (GIP) is a key incretin (B1656795) hormone that potentiates glucose-stimulated insulin (B600854) secretion from pancreatic β-cells. While GIP (1-42) is the full-length, traditionally studied form, a truncated version, GIP (1-39), has been identified and characterized. Experimental evidence indicates that GIP (1-39) is a more potent stimulator of insulin secretion from rat pancreatic islets compared to GIP (1-42).[1] This guide will delve into the available data comparing these two peptides, provide detailed experimental methodologies for their assessment, and illustrate the key signaling pathways involved in their mechanism of action.
Quantitative Data Comparison
| Parameter | GIP (1-39) | GIP (1-42) | Source |
| Insulin Secretion Potency | More Potent | Potent | [1] |
| Effect on Intracellular Ca2+ | Significant increase at 100 nM | - | [1] |
| Effect on Exocytosis | Enhances exocytosis | - | [1] |
Note: A direct quantitative comparison of EC50 values for insulin secretion is not available in the cited literature. The increased potency of GIP (1-39) is stated qualitatively.
Experimental Protocols
The following is a representative protocol for an in vitro static insulin secretion assay using isolated rodent pancreatic islets, a common method to evaluate the insulinotropic effects of peptides like GIP (1-39) and GIP (1-42).
Objective: To determine the dose-dependent effect of GIP (1-39) and GIP (1-42) on glucose-stimulated insulin secretion from isolated rat pancreatic islets.
Materials:
-
Collagenase P
-
Hanks' Balanced Salt Solution (HBSS)
-
Ficoll-Paque density gradient
-
RPMI-1640 culture medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Krebs-Ringer Bicarbonate (KRB) buffer containing:
-
115 mM NaCl
-
5 mM KCl
-
2.5 mM CaCl2
-
1.2 mM MgCl2
-
24 mM NaHCO3
-
1.2 mM KH2PO4
-
10 mM HEPES
-
0.5% Bovine Serum Albumin (BSA)
-
pH adjusted to 7.4
-
-
GIP (1-39) and GIP (1-42) peptides
-
Glucose solutions (e.g., 2.8 mM and 16.7 mM in KRB buffer)
-
Insulin ELISA kit
Procedure:
-
Islet Isolation:
-
Pancreatic islets are isolated from rats by collagenase digestion of the pancreas.
-
The digested tissue is then purified using a Ficoll density gradient to separate islets from acinar and other tissues.
-
Isolated islets are cultured overnight in RPMI-1640 medium to allow for recovery.
-
-
Static Insulin Secretion Assay:
-
Groups of size-matched islets (e.g., 5-10 islets per well) are hand-picked and transferred to a multi-well plate.
-
Islets are pre-incubated for 1-2 hours in KRB buffer containing a basal glucose concentration (e.g., 2.8 mM) to establish a baseline secretion rate.
-
The pre-incubation buffer is removed, and islets are then incubated for 1-2 hours in KRB buffer containing:
-
Basal glucose (2.8 mM) as a negative control.
-
Stimulatory glucose (16.7 mM) as a positive control.
-
Stimulatory glucose (16.7 mM) plus varying concentrations of GIP (1-39) or GIP (1-42) (e.g., 0.1 nM to 1000 nM).
-
-
Following the incubation period, the supernatant from each well is collected to measure secreted insulin.
-
The islets are then lysed to determine the total insulin content.
-
-
Insulin Measurement:
-
The concentration of insulin in the collected supernatants and islet lysates is quantified using a commercially available Insulin ELISA kit.
-
Insulin secretion is typically expressed as a percentage of total insulin content or as ng of insulin secreted per islet per hour.
-
-
Data Analysis:
-
Dose-response curves are generated by plotting insulin secretion against the logarithm of the GIP peptide concentration.
-
The EC50 values (the concentration of peptide that elicits 50% of the maximal response) can be calculated from these curves to quantitatively compare the potency of GIP (1-39) and GIP (1-42).
-
Signaling Pathway
The insulinotropic effects of both GIP (1-39) and GIP (1-42) are mediated through the GIP receptor (GIPR), a G-protein coupled receptor located on the surface of pancreatic β-cells. The binding of GIP to its receptor initiates a cascade of intracellular events leading to the potentiation of glucose-stimulated insulin secretion.
Caption: GIP signaling pathway in pancreatic β-cells leading to insulin secretion.
Conclusion
The available evidence strongly suggests that the truncated form of GIP, GIP (1-39), is a more potent insulinotropic agent than the full-length GIP (1-42). This increased potency is associated with a greater ability to increase intracellular calcium concentrations and enhance exocytosis in pancreatic β-cells.[1] For researchers and drug development professionals, this distinction is critical when designing and evaluating novel therapeutics targeting the GIP receptor for the treatment of metabolic disorders such as type 2 diabetes. Further studies providing a direct quantitative comparison of the dose-response relationship of these two peptides would be highly valuable to the field.
References
A Comparative Analysis of GIP (1-39) and GLP-1 Receptor Agonists in Incretin Research
A deep dive into the comparative effects of Glucose-Dependent Insulinotropic Polypeptide (GIP) (1-39) and Glucagon-Like Peptide-1 (GLP-1) receptor agonists reveals distinct yet complementary roles in metabolic regulation. While both are key players in the incretin (B1656795) system, their nuanced differences in receptor interaction, signaling pathways, and physiological outcomes are of paramount interest to researchers and drug development professionals in the fields of diabetes and obesity.
This guide provides an objective comparison of GIP (1-39) and GLP-1 receptor agonists, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Quantitative Comparison of Incretin Activity
To facilitate a clear comparison, the following tables summarize the key quantitative data from various in vitro and in vivo studies.
Table 1: Receptor Binding Affinity
| Ligand | Receptor | Cell Line | Binding Affinity (Ki/IC50) |
| GIP (1-42) | GIP Receptor | COS-7 | Ki: 0.88 nM (rat), 1.1 nM (human)[1] |
| GIP (1-39) | GIP Receptor | - | Comparable activity to GIP (1-42) |
| GLP-1 (7-36) | GLP-1 Receptor | CHO-K1 | IC50: 1.18 nM[2] |
| Exendin-4 | GLP-1 Receptor | CHO-K1 | IC50: 1.3 nM[2] |
| Tirzepatide (Dual Agonist) | GIP Receptor | HEK293 | Comparable to native GIP[3] |
| Tirzepatide (Dual Agonist) | GLP-1 Receptor | HEK293 | ~5-fold weaker than native GLP-1[3] |
Table 2: cAMP Accumulation
| Agonist | Receptor | Cell Line | Potency (EC50) |
| GIP (1-42) | GIP Receptor | HEK293 expressing human GIPR | 33.4 pM[3] |
| GLP-1 (7-36) | GLP-1 Receptor | HEK293 expressing human GLP-1R | 70.5 pM[3] |
| Exendin-4 | GLP-1 Receptor | Nomad GLP1R Cell Line | 4.54 nM[4] |
| Tirzepatide (Dual Agonist) | GIP Receptor | HEK293 expressing human GIPR | 22.4 pM[3] |
| Tirzepatide (Dual Agonist) | GLP-1 Receptor | HEK293 expressing human GLP-1R | 934 pM[3] |
Table 3: Insulin (B600854) Secretion
| Condition | Agonist | Model | Key Findings |
| Glucose-Stimulated | GIP (1-39) | Rat Pancreatic β-cells | More potent than GIP (1-42) at stimulating insulin secretion. |
| Glucose-Stimulated | GLP-1 Receptor Agonists | Human Islets | Potentiates glucose-stimulated insulin release.[5] |
| Combined Treatment | GIP and GLP-1 | Human Islets | Additive, but not synergistic, acute effects on insulin secretion. Prolonged exposure shows more significant combined effects.[5] |
Signaling Pathways: A Visual Comparison
The binding of GIP and GLP-1 to their respective G protein-coupled receptors (GPCRs) on pancreatic β-cells initiates a cascade of intracellular events, primarily leading to the potentiation of glucose-stimulated insulin secretion. While both pathways converge on the production of cyclic AMP (cAMP), there are subtle differences in their downstream effectors.
Figure 1: GIP and GLP-1 Signaling Pathways in Pancreatic β-Cells. This diagram illustrates the primary signaling cascades initiated by GIP (1-39) and GLP-1 receptor agonists. Both converge on cAMP production, but GLP-1 also activates the Gαq pathway.
Experimental Methodologies
The following protocols provide a detailed overview of the key experiments used to characterize and compare the effects of GIP (1-39) and GLP-1 receptor agonists.
Experimental Workflow: A Comparative Overview
Figure 2: Comparative Experimental Workflow. This flowchart outlines the key steps in the in vitro comparison of GIP (1-39) and GLP-1 receptor agonists, from ligand preparation to data analysis.
Detailed Experimental Protocols
1. Receptor Binding Assay (Competitive Binding)
-
Objective: To determine the binding affinity (Ki or IC50) of GIP (1-39) and GLP-1 receptor agonists to their respective receptors.
-
Materials:
-
Cell line stably expressing the human GIP receptor or GLP-1 receptor (e.g., HEK293, CHO-K1).
-
Radiolabeled ligand (e.g., ¹²⁵I-GIP or ¹²⁵I-GLP-1).
-
Unlabeled competitor ligands (GIP (1-39), GLP-1 receptor agonists, and standards).
-
Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4).
-
96-well plates.
-
Scintillation counter.
-
-
Procedure:
-
Harvest cells and prepare cell membranes by homogenization and centrifugation.
-
Incubate a constant concentration of radiolabeled ligand with varying concentrations of unlabeled competitor ligand and a fixed amount of cell membrane preparation in a 96-well plate.
-
Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach binding equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
2. cAMP Accumulation Assay
-
Objective: To measure the ability of GIP (1-39) and GLP-1 receptor agonists to stimulate intracellular cAMP production.
-
Materials:
-
Cell line stably expressing the human GIP receptor or GLP-1 receptor.
-
Agonists (GIP (1-39), GLP-1 receptor agonists).
-
Stimulation buffer (e.g., HBSS supplemented with 10 mM HEPES, 0.1% BSA).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
-
Procedure:
-
Seed cells in a 96-well plate and grow to confluence.
-
Pre-incubate cells with a PDE inhibitor in stimulation buffer for a short period (e.g., 15-30 minutes).
-
Add varying concentrations of the agonist to the wells and incubate for a defined time (e.g., 30 minutes) at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen detection method (e.g., HTRF reader, spectrophotometer).
-
Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
3. Insulin Secretion Assay from Isolated Pancreatic Islets
-
Objective: To assess the potency of GIP (1-39) and GLP-1 receptor agonists in stimulating insulin secretion from pancreatic β-cells in a glucose-dependent manner.
-
Materials:
-
Isolated pancreatic islets (from mouse, rat, or human donors).
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and BSA.
-
Glucose solutions (low and high concentrations, e.g., 2.8 mM and 16.7 mM).
-
Agonists (GIP (1-39), GLP-1 receptor agonists).
-
Insulin immunoassay kit (e.g., ELISA or RIA).
-
-
Procedure:
-
Isolate pancreatic islets using collagenase digestion followed by density gradient centrifugation.
-
Pre-incubate islets in KRB buffer with low glucose for a period to establish a basal insulin secretion rate.
-
Incubate batches of islets with low glucose, high glucose, or high glucose plus varying concentrations of the agonist for a defined time (e.g., 60 minutes).
-
Collect the supernatant from each incubation condition.
-
Measure the insulin concentration in the supernatant using an insulin immunoassay.
-
Normalize insulin secretion to the islet number or total insulin content.
-
Analyze the data to determine the fold-increase in insulin secretion in response to the agonists in the presence of high glucose.
-
Logical Relationships and Comparative Effects
The interplay between GIP and GLP-1 signaling is complex, with both synergistic and distinct effects observed. The development of dual GIP/GLP-1 receptor agonists highlights the therapeutic potential of targeting both pathways simultaneously.
Figure 3: Logical Relationship of GIP, GLP-1, and Dual Agonist Effects. This diagram summarizes the key physiological effects of GIP (1-39), GLP-1 receptor agonists, and dual agonists, highlighting their distinct and overlapping actions on metabolic regulation.
Conclusion
The comparative analysis of GIP (1-39) and GLP-1 receptor agonists underscores their individual and combined importance in metabolic health. While both potently stimulate insulin secretion, their differential effects on glucagon secretion, appetite, and adipose tissue metabolism offer a rich landscape for therapeutic intervention. The superior efficacy of dual GIP/GLP-1 receptor agonists in clinical trials for type 2 diabetes and obesity validates the synergistic potential of targeting both incretin pathways.[6] Future research will likely continue to unravel the intricate molecular details of their signaling and physiological actions, paving the way for the development of even more refined and effective therapies for metabolic diseases.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. A model for receptor–peptide binding at the glucagon-like peptide-1 (GLP-1) receptor through the analysis of truncated ligands and receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]
- 4. innoprot.com [innoprot.com]
- 5. Frontiers | Effect of dual glucose-dependent insulinotropic peptide/glucagon-like peptide-1 receptor agonist on weight loss in subjects with obesity [frontiersin.org]
- 6. Comparative effectiveness of GLP-1 receptor agonists on glycaemic control, body weight, and lipid profile for type 2 diabetes: systematic review and network meta-analysis | The BMJ [bmj.com]
A Comparative Guide to GIP (1-39) in Combination with DPP-4 Inhibitors for Type 2 Diabetes Mellitus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic strategy involving the combination of Glucose-Dependent Insulinotropic Polypeptide (GIP) (1-39) with Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of Type 2 Diabetes Mellitus (T2DM). The performance of this combination is objectively compared with other established and emerging therapeutic alternatives, supported by experimental data.
Introduction
The incretin (B1656795) effect, a phenomenon where oral glucose elicits a greater insulin (B600854) response than intravenous glucose, is primarily mediated by two gut hormones: GIP and Glucagon-like Peptide-1 (GLP-1). In T2DM, the incretin effect is diminished, partly due to impaired GIP receptor signaling and reduced GLP-1 secretion. Both GIP and GLP-1 are rapidly inactivated by the enzyme DPP-4. DPP-4 inhibitors enhance the action of endogenous incretins by preventing their degradation. This guide explores the specific potential of combining DPP-4 inhibition with the administration of GIP (1-39), a bioactive form of GIP, and compares this approach to other therapeutic classes.
Mechanism of Action: GIP (1-39) and DPP-4 Inhibitors
DPP-4 inhibitors prevent the cleavage of the N-terminal dipeptide from GIP (1-42), prolonging its half-life and enhancing its insulinotropic effects. GIP (1-39) is an endogenous, C-terminally truncated form of GIP that has been shown to be more potent at stimulating glucose-dependent insulin secretion from rat pancreatic β-cells than the full-length GIP (1-42). The combination of exogenous GIP (1-39) with a DPP-4 inhibitor is hypothesized to create a synergistic effect, leading to supraphysiological levels of active GIP and a more robust therapeutic outcome.
Signaling Pathway of GIP Receptor Activation
Validating GIP(1-39) Effects: A Comparative Guide to GIP Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The validation of the physiological and pathological effects of Glucose-dependent Insulinotropic Polypeptide (GIP) is crucial for advancing our understanding of metabolic diseases and developing novel therapeutics. GIP receptor (GIPR) antagonists are indispensable tools in this endeavor, allowing for the specific blockade of GIP signaling and the elucidation of its downstream consequences. This guide provides a comparative overview of various GIPR antagonists, supported by experimental data, and details the key experimental protocols used in their validation.
GIP Receptor Signaling Pathway
GIP exerts its effects by binding to the GIP receptor, a class B G protein-coupled receptor (GPCR). This interaction primarily activates the Gαs subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn triggers a cascade of downstream signaling events, including the potentiation of glucose-stimulated insulin (B600854) secretion in pancreatic β-cells. The GIPR can also couple to other signaling pathways, such as the phospholipase C (PLC) pathway, leading to the activation of Protein Kinase C (PKC). The recruitment of β-arrestin can inhibit Gαs coupling and promote receptor internalization. GIPR antagonists act by competitively binding to the receptor, thereby preventing GIP from initiating these signaling cascades.
Comparison of GIP Receptor Antagonists
A variety of GIPR antagonists have been developed, ranging from peptide fragments to small molecules and monoclonal antibodies. Their efficacy is typically evaluated based on their binding affinity (Ki), their ability to inhibit GIP-stimulated cAMP production (IC50), and their in vivo effects on metabolic parameters.
| Antagonist Class | Example(s) | Mechanism of Action | In Vitro Potency | In Vivo Effects & Key Findings |
| Peptide-Based | GIP(3-30)NH2 | Competitive antagonist | Human GIPR: High affinity.[1] Reduces GIP-induced cAMP accumulation. | In humans, reduces GIP-potentiated glucose-stimulated insulin secretion by 82%.[1][2] In rats, effectively antagonizes GIP-mediated insulin, glucagon, and somatostatin (B550006) secretion.[3] |
| AT-7687 | Competitive antagonist | Subnanomolar cAMP antagonistic potency (pKB of 9.5) in HEK-293 cells.[4] | In obese monkeys, maintained weight stability, while placebo group gained 8.6%. Combination with liraglutide (B1674861) led to a 16.3% weight reduction.[4] | |
| Small Molecule | SKL-14959 | Competitive antagonist | Ki: 55 nM for GIPR.[5][6] IC50: 2.9 µM for inhibition of GIP-stimulated cAMP production.[5][6] | In diet-induced obese mice, suppressed weight gain without affecting food intake and inhibited lipid uptake in adipose tissue.[7][8] |
| Antibody-Based | hGIPR-Ab | Competitive antagonist | IC50: 136.1 nM for inhibition of GIP-induced cAMP production.[9] | In diet-induced obese mice and monkeys, reduces body weight and improves metabolic parameters.[9][10] When conjugated to a GLP-1 agonist (e.g., Maridebart cafraglutide), it leads to synergistic weight loss.[11][12] |
Experimental Protocols
The validation of GIPR antagonists relies on a set of standardized in vitro and in vivo experiments. Below are detailed methodologies for key assays.
In Vitro Assays
1. GIP Receptor Binding Assay
This assay determines the affinity of an antagonist for the GIP receptor by measuring its ability to displace a radiolabeled ligand.
-
Cell Line: HEK293 or COS-7 cells transiently or stably expressing the human GIP receptor.
-
Radioligand: [125I]-GIP(1-42).
-
Protocol:
-
Prepare cell membranes from the GIPR-expressing cells.
-
In a multiwell plate, incubate a fixed amount of cell membrane preparation with a constant concentration of [125I]-GIP(1-42) and varying concentrations of the antagonist.
-
Incubate at room temperature for 60-90 minutes to reach binding equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value, from which the Ki (inhibitory constant) can be calculated.
-
2. cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to block GIP-induced intracellular cAMP production.
-
Cell Line: CHO or HEK293 cells expressing the human GIP receptor.
-
Protocol:
-
Seed the cells in a multiwell plate and grow to confluence.
-
Pre-incubate the cells with varying concentrations of the GIPR antagonist for 15-30 minutes in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with a fixed concentration of GIP (typically at its EC80) for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).[13][14][15]
-
The IC50 value is the concentration of the antagonist that causes a 50% inhibition of the GIP-stimulated cAMP response.
-
In Vivo Assays
1. Hyperglycemic Clamp
This technique is used to assess insulin secretion in response to a controlled level of high blood glucose, allowing for the evaluation of an antagonist's effect on the incretin (B1656795) function of GIP.
-
Animal Model: Mice or rats with indwelling catheters in the jugular vein (for infusions) and carotid artery (for blood sampling).
-
Protocol:
-
Fast the animals overnight.
-
Infuse the GIPR antagonist or vehicle via the jugular vein catheter.
-
After a baseline period, start a variable infusion of glucose to raise and maintain blood glucose at a specific hyperglycemic level (e.g., 180 mg/dL).[16][17]
-
Collect blood samples at regular intervals from the carotid artery to monitor blood glucose and measure plasma insulin and C-peptide concentrations.
-
The effect of the antagonist is determined by comparing the insulin secretory response in the presence and absence of the compound. A reduction in the glucose-stimulated insulin secretion indicates effective GIPR antagonism.
-
2. Isolated Perfused Pancreas
This ex vivo technique allows for the direct assessment of an antagonist's effect on pancreatic hormone secretion without confounding systemic influences.
-
Procedure:
-
Surgically isolate the pancreas from an anesthetized rodent, leaving its arterial supply and venous drainage intact.[18]
-
Cannulate the celiac artery and portal vein.
-
Perfuse the pancreas with a buffered physiological solution containing glucose and other relevant substances through the celiac artery.
-
Collect the effluent from the portal vein in fractions over time.
-
Introduce the GIPR antagonist into the perfusion medium, followed by stimulation with GIP.
-
Measure the concentrations of insulin, glucagon, and somatostatin in the collected fractions by radioimmunoassay or ELISA.
-
Effective antagonism is demonstrated by a reduction in GIP-stimulated hormone secretion.[3]
-
Note on GIP Isoforms
The primary biologically active form of GIP is GIP(1-42).[1] However, a C-terminally truncated form, GIP(1-30)NH2, also circulates and exhibits comparable biological activity to GIP(1-42).[1][19] Truncation of GIP at the C-terminus to GIP(1-39) has been shown to produce a fragment with activity comparable to the native peptide.[20] Therefore, GIPR antagonists are expected to block the effects of these various N-terminally intact GIP isoforms.
References
- 1. Frontiers | The evolution of the therapeutic concept ‘GIP receptor antagonism’ [frontiersin.org]
- 2. GIP(3-30)NH2 is an efficacious GIP receptor antagonist in humans: a randomised, double-blinded, placebo-controlled, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. AT-7687, a novel GIPR peptide antagonist, combined with a GLP-1 agonist, leads to enhanced weight loss and metabolic improvements in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological and functional characteristics of a novel low-molecular weight antagonist of glucose-dependent insulinotropic polypeptide receptor, SKL-14959, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. GIPR antagonist antibodies conjugated to GLP-1 peptide are bispecific molecules that decrease weight in obese mice and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GIP Receptor Antagonists in the Pharmacotherapy of Obesity: Physiologic, Genetic, and Clinical Rationale - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. mmpc.org [mmpc.org]
- 17. researchgate.net [researchgate.net]
- 18. Glucose-Stimulated Insulin Secretion via Perfusion through the Mice Vasculature with an Intact Pancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. joe.bioscientifica.com [joe.bioscientifica.com]
Unveiling the Potency of Synthetic GIP (1-39): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of synthetic Glucose-Dependent Insulinotropic Polypeptide (GIP) (1-39) with its native counterpart, GIP (1-42), and other relevant analogues. The data presented herein is supported by experimental findings to assist researchers in making informed decisions for their therapeutic and investigative pursuits in metabolic disease.
Comparative Biological Activity of GIP Variants
Synthetic GIP (1-39), a C-terminally truncated form of the full-length GIP (1-42), has demonstrated significant biological activity. Multiple studies indicate that GIP (1-39) is not merely an active fragment but may possess enhanced potency in key physiological functions compared to the native peptide.
Notably, GIP (1-39) has been reported to be more potent in stimulating glucose-dependent insulin (B600854) secretion from rat pancreatic β-cells than GIP (1-42)[1][2]. Furthermore, it has a greater capacity to modulate intracellular calcium levels, a critical step in insulin exocytosis[1]. Other research suggests that the activity of GIP (1-39) is at least comparable to that of the native GIP (1-42)[2].
For a clearer understanding, the following tables summarize the available quantitative data on the biological activity of GIP (1-39) in comparison to GIP (1-42) and other key analogues. It is important to note that direct head-to-head comparative values from a single study are not always available; therefore, data from various sources are presented to provide a broader perspective.
Table 1: In Vitro Potency (EC₅₀) in cAMP Accumulation Assays
| Peptide | Cell Line | EC₅₀ (nM) | Reference |
| Human GIP (1-42) | GIP receptor-transfected CHL cells | 18.2 | [2] |
| Rat GIP (1-42) | Rat GIPR in COS-7 cells | 0.011 | [3] |
| Human GIP (1-42) | Human GIPR in COS-7 cells | 0.058 | [3] |
| Rat GIP (1-30)NH₂ | Rat GIPR in COS-7 cells | 0.018 | [3] |
| Human GIP (1-30)NH₂ | Human GIPR in COS-7 cells | 0.038 | [3] |
Note: Direct EC₅₀ values for synthetic GIP (1-39) in cAMP assays from a comparative study with GIP (1-42) were not available in the searched literature. However, its increased potency in insulin secretion suggests a potent effect on the cAMP pathway.
Table 2: Receptor Binding Affinity (Kᵢ)
| Peptide | Receptor | Kᵢ (nM) | Reference |
| Rat GIP (3-30)NH₂ | Rat GIPR in COS-7 cells | 17 | [3] |
| Human GIP (3-30)NH₂ | Rat GIPR in COS-7 cells | 250 | [3] |
Note: Direct Kᵢ values for synthetic GIP (1-39) from a comparative study with GIP (1-42) were not available in the searched literature.
GIP Receptor Signaling Pathway
The biological effects of GIP are mediated through the GIP receptor (GIPR), a class B G-protein coupled receptor. Upon binding of an agonist like GIP (1-39), the receptor undergoes a conformational change, initiating a cascade of intracellular events crucial for its physiological actions, primarily the potentiation of glucose-stimulated insulin secretion.
Caption: GIP Receptor Signaling Pathway.
Experimental Workflows & Protocols
To rigorously assess the biological activity of synthetic GIP (1-39) and compare it to other GIP analogues, standardized in vitro assays are essential. Below are diagrams and detailed protocols for key experiments.
Experimental Workflow: In Vitro Bioactivity Assessment
Caption: In Vitro Bioactivity Assessment Workflow.
Experimental Protocols
Objective: To determine the binding affinity (Kᵢ) of synthetic GIP (1-39) and other GIP analogues to the GIP receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human GIP receptor.
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, with protease inhibitors).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
-
Radioligand: ¹²⁵I-labeled GIP (1-42).
-
Synthetic GIP (1-39) and other competitor peptides.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and a gamma counter.
Procedure:
-
Membrane Preparation:
-
Culture GIPR-expressing cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with lysis buffer and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a constant amount of cell membrane preparation (e.g., 10-20 µg of protein) to each well.
-
Add a fixed concentration of ¹²⁵I-GIP (1-42) (typically below the K₋d value).
-
Add increasing concentrations of the unlabeled competitor peptides (e.g., synthetic GIP (1-39), GIP (1-42)).
-
For non-specific binding determination, include wells with a high concentration of unlabeled GIP (1-42).
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all measurements to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
-
Objective: To measure the potency (EC₅₀) of synthetic GIP (1-39) in stimulating intracellular cyclic AMP (cAMP) production.
Materials:
-
CHL or COS-7 cells transiently or stably expressing the GIP receptor.
-
Cell culture medium (e.g., DMEM/F12).
-
Stimulation buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).
-
Synthetic GIP (1-39) and other GIP analogues.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Culture and Plating:
-
Culture GIPR-expressing cells in appropriate medium.
-
Seed the cells into 96- or 384-well plates and grow to 80-90% confluency.
-
-
Stimulation:
-
Wash the cells with stimulation buffer.
-
Add increasing concentrations of GIP analogues (e.g., synthetic GIP (1-39), GIP (1-42)) diluted in stimulation buffer.
-
Include a control with only stimulation buffer (basal level).
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen detection method (e.g., reading fluorescence or luminescence).
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration in each sample.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ value.
-
Objective: To assess the ability of synthetic GIP (1-39) to potentiate glucose-stimulated insulin secretion (GSIS).
Materials:
-
Pancreatic islets isolated from rodents or a glucose-responsive insulin-secreting cell line (e.g., BRIN-BD11).
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and BSA.
-
Glucose solutions of varying concentrations (e.g., low glucose: 2.8 mM; high glucose: 16.7 mM).
-
Synthetic GIP (1-39) and other GIP analogues.
-
Insulin assay kit (ELISA or RIA).
Procedure:
-
Cell/Islet Preparation:
-
If using islets, isolate them from the pancreas by collagenase digestion.
-
If using a cell line, culture the cells to an appropriate density.
-
-
Pre-incubation:
-
Wash the islets or cells with KRB buffer containing low glucose.
-
Pre-incubate the islets or cells in KRB buffer with low glucose for 30-60 minutes at 37°C to allow them to equilibrate and establish a basal insulin secretion rate.
-
-
Stimulation:
-
Remove the pre-incubation buffer.
-
Add fresh KRB buffer containing either low glucose, high glucose, or high glucose plus various concentrations of the GIP analogues (e.g., synthetic GIP (1-39), GIP (1-42)).
-
Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
-
Sample Collection and Insulin Measurement:
-
Collect the supernatant from each well.
-
Measure the insulin concentration in the supernatant using an ELISA or RIA kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Plot the insulin concentration against the concentration of the GIP analogue at the high glucose concentration.
-
Analyze the data to determine the dose-dependent effect of each peptide on GSIS. The results are often expressed as fold-increase over the high glucose control.
-
This guide provides a foundational comparison of synthetic GIP (1-39) and its related peptides. Further direct comparative studies will be invaluable in elucidating the precise therapeutic potential of this promising incretin (B1656795) analogue.
References
GIP (1-39): An Examination of Cross-Reactivity with GLP-1 and Glucagon Receptors
A Comparative Guide for Researchers
In the landscape of metabolic research and drug development, the incretin (B1656795) hormones Glucose-Dependent Insulinotropic Polypeptide (GIP) and Glucagon-Like Peptide-1 (GLP-1), along with the counter-regulatory hormone glucagon (B607659), represent cornerstones of glycemic control. Their actions are mediated by three distinct, yet structurally related, Class B G protein-coupled receptors (GPCRs): the GIP receptor (GIPR), the GLP-1 receptor (GLP-1R), and the glucagon receptor (GCGR). The specificity of a ligand for its cognate receptor is a critical determinant of its physiological effect. This guide provides a comparative analysis of the cross-reactivity of GIP (1-39), a potent, naturally occurring truncated form of GIP, with the GLP-1 and glucagon receptors, supported by experimental principles and signaling pathway overviews.
Ligand-Receptor Selectivity: A Quantitative Comparison
Native incretin and glucagon peptides exhibit a high degree of selectivity for their own receptors at physiological concentrations.[1][2][3] While GIP and GLP-1 share some sequence homology, key amino acid differences confer this receptor specificity.[4][5] GIP (1-39), a 39-amino acid peptide, is reported to be a more potent insulinotropic agent than the full-length GIP (1-42), suggesting strong engagement with the GIPR.[4]
Studies on native peptides demonstrate that GIP does not significantly bind to or activate the GLP-1 or glucagon receptors.[1][2] For instance, one study reported the half-maximal effective concentrations (EC50) of GIP for GIPR and GLP-1 for GLP-1R to be 20 pM and 28 pM, respectively, without showing cross-reactivity.[2] Another study confirmed that GIP, GLP-1, and glucagon display "exquisite selectivity" for their respective receptors.[1] While some research suggests partial activation of GLP-1R by GIP can occur at "extreme doses," this is not a physiologically relevant interaction.[4][5]
The development of successful dual GIPR/GLP-1R agonists, such as tirzepatide, further underscores the inherent lack of cross-reactivity in the native GIP sequence. Tirzepatide, a 39-amino acid peptide based on the GIP backbone, required significant amino acid substitutions to gain potent GLP-1R agonist activity.[3][4][6] Preclinical data show that while tirzepatide's affinity for GIPR is similar to native GIP, its affinity for GLP-1R is approximately five times weaker than that of native GLP-1, highlighting the engineered nature of its dual activity.[3][6][7]
The table below summarizes the functional potency of the native ligands on their respective receptors, illustrating their high selectivity.
| Ligand | Target Receptor | Potency (EC50, cAMP Assay) | Cross-Reactivity on Other Receptors |
| GIP (1-42) | GIPR | ~0.2 nmol/L to 1.43 nmol/L[6][8] | Negligible activity on GLP-1R and GCGR at physiological concentrations.[1] |
| GLP-1 (7-36) | GLP-1R | ~0.2 nmol/L to 1.63 nmol/L[6][8] | Negligible activity on GIPR and GCGR at physiological concentrations.[1] |
| Glucagon | GCGR | ~9 nmol/L[8] | Negligible activity on GIPR; detectable activity on GLP-1R only at micromolar concentrations.[1] |
Note: Specific EC50 values can vary based on the cell line and assay conditions used. The data presented are representative values from the literature.
Signaling Pathways of GIP, GLP-1, and Glucagon Receptors
GIPR, GLP-1R, and GCGR are all members of the secretin receptor family (Class B GPCRs). Their primary signaling mechanism involves coupling to the stimulatory G protein, Gαs. Upon ligand binding, Gαs activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent rise in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates numerous downstream targets to elicit the final cellular response, such as glucose-dependent insulin (B600854) secretion in pancreatic beta cells.
Experimental Protocols for Assessing Cross-Reactivity
Determining the selectivity and potency of a ligand like GIP (1-39) involves two primary types of in vitro assays: receptor binding assays and functional assays.
Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled ligand (the "competitor," e.g., GIP 1-39) to displace a radiolabeled ligand with known affinity from a receptor. It is used to determine the binding affinity (Ki) or the half-maximal inhibitory concentration (IC50).
Methodology:
-
Cell Culture: Use stable cell lines engineered to express a high density of a single receptor type (e.g., HEK293 cells expressing human GLP-1R).
-
Membrane Preparation: Homogenize the cells and isolate the cell membrane fraction, which contains the receptors.
-
Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of a high-affinity radiolabeled antagonist (e.g., ¹²⁵I-Exendin(9-39) for GLP-1R).
-
Competition: Add increasing concentrations of the unlabeled test ligand (GIP 1-39). A highly selective, unlabeled ligand for the receptor is used as a positive control.
-
Incubation & Separation: Allow the binding to reach equilibrium. Separate the receptor-bound radioligand from the unbound radioligand by rapid vacuum filtration through a glass fiber filter plate, which traps the membranes.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor ligand. Use non-linear regression to calculate the IC50 value, which can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation. A high Ki value indicates low binding affinity.
cAMP Accumulation Functional Assay
This assay measures the ability of a ligand to activate the receptor and stimulate the downstream signaling cascade, specifically the production of the second messenger cAMP. It is used to determine the functional potency (EC50) and efficacy (Emax) of an agonist.
Methodology:
-
Cell Culture: Seed cells expressing the target receptor (e.g., CHO-K1 cells expressing human GCGR) into a multi-well plate.
-
Pre-treatment: Incubate the cells with a phosphodiesterase (PDE) inhibitor, such as IBMX. This prevents the degradation of cAMP and enhances the signal.
-
Ligand Stimulation: Add increasing concentrations of the test ligand (GIP 1-39) to the cells. Include a known agonist for the receptor as a positive control.
-
Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for receptor activation and cAMP production.
-
Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, or enzyme-linked immunosorbent assay (ELISA) principles.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of the test ligand. Use a sigmoidal dose-response curve fit to determine the EC50 (concentration for half-maximal response) and Emax (maximum response). A high EC50 value indicates low potency.
Conclusion
References
- 1. A Dual GLP-1/GIP Receptor Agonist Does Not Antagonize Glucagon at Its Receptor but May Act as a Biased Agonist at the GLP-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical perspectives on the use of the GIP/GLP-1 receptor agonist tirzepatide for the treatment of type-2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. scienceopen.com [scienceopen.com]
- 6. JCI Insight - Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist [insight.jci.org]
- 7. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]
- 8. Expression and functional activity of glucagon, glucagon-like peptide I, and glucose-dependent insulinotropic peptide receptors in rat pancreatic islet cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of GIP (1-39) ELISA Kits for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of Glucose-dependent Insulinotropic Polypeptide (GIP) is crucial for a wide range of metabolic studies. The GIP (1-39) fragment, in particular, is an important bioactive form of this incretin (B1656795) hormone. Enzyme-Linked Immunosorbent Assays (ELISAs) are a common tool for this purpose, but with a variety of commercial kits available, selecting the most appropriate one can be challenging. This guide provides a head-to-head comparison of different GIP (1-39) ELISA kits, focusing on their performance characteristics and experimental protocols to aid in making an informed decision.
GIP Signaling Pathway
Glucose-dependent Insulinotropic Polypeptide (GIP) is an incretin hormone secreted by K-cells in the small intestine in response to nutrient ingestion. It plays a significant role in glucose homeostasis primarily by stimulating insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner. The signaling cascade is initiated by the binding of GIP to its specific G-protein coupled receptor, the GIP receptor (GIPR), on the surface of pancreatic β-cells. This interaction triggers a series of intracellular events, predominantly through the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which ultimately culminates in the potentiation of glucose-stimulated insulin secretion.
Performance Comparison of Commercially Available GIP (1-39) ELISA Kits
The performance of an ELISA kit is determined by several key parameters, including its sensitivity (the lowest detectable concentration of the analyte), detection range (the concentration range over which the assay is accurate), and the types of samples it is validated for. The following table summarizes these characteristics for a selection of commercially available GIP ELISA kits. It is important to note that while some kits are specific for the active GIP (1-39) form, others may detect total GIP, which includes both the active and inactive forms.
| Manufacturer | Kit Name | Sensitivity | Detection Range | Sample Types |
| RayBiotech | Human/Mouse/Rat GIP EIA Kit | 1.25 pg/mL | 0.1 - 1,000 pg/mL | Serum, Cell Culture Medium |
| IBL | Mouse GIP, Active form (high sensitivity) Assay Kit | 0.25 pmol/L | 0.5 - 32 pmol/L | EDTA-plasma |
| Sigma-Aldrich | Human GIP (Total) ELISA Kit | 4.2 pg/mL | 4.2 - 2000 pg/mL | Serum, Plasma, Tissue Extracts, Cell Culture Samples |
| Eagle Biosciences | Human GIP (Active) ELISA | Not specified | 3.9 - 250 pg/mL | Plasma |
| Assay Genie | Human GIP ELISA Kit | Not specified | Not specified | Serum, Plasma, Cell Culture Supernatants |
| Novus Biologicals | Human GIP ELISA Kit (Colorimetric) | Not specified | Not specified | Recognizes Human GIP in samples |
Note: The data presented in this table is based on information provided by the manufacturers and may not reflect the results of independent, head-to-head comparative studies. Researchers are encouraged to consult the manufacturer's datasheets for the most up-to-date and detailed information.
Experimental Protocol: A Generalized ELISA Workflow
While specific protocols vary between manufacturers, the fundamental steps of a sandwich ELISA, which is a common format for GIP quantification, are generally consistent. A typical workflow involves the capture of the target antigen by a specific antibody coated on a microplate, followed by the detection of the captured antigen with a second, labeled antibody.
Detailed Methodologies for Key Experiments:
To ensure reproducibility and accuracy, it is imperative to adhere to the specific protocols provided by the manufacturer of the chosen ELISA kit. However, some general principles and key experimental steps are common across most kits:
-
Sample Collection and Preparation: Proper sample handling is critical for accurate GIP measurement. For plasma samples, blood should be collected in tubes containing a DPP-4 inhibitor to prevent the degradation of active GIP. Samples should be centrifuged promptly at a low temperature, and the resulting plasma or serum should be stored at -80°C if not used immediately. Repeated freeze-thaw cycles should be avoided.
-
Standard Curve Preparation: A standard curve must be generated for each assay run. This involves preparing a series of dilutions of the provided GIP standard with known concentrations. The absorbance values of the standards are then used to plot a curve against their corresponding concentrations, which allows for the determination of GIP concentrations in the unknown samples.
-
Incubation Times and Temperatures: The incubation times and temperatures specified in the protocol are optimized for the binding kinetics of the antibodies and should be followed precisely. Deviations can lead to inaccurate results.
-
Washing Steps: Thorough washing between incubation steps is crucial to remove unbound reagents and reduce background noise, thereby increasing the signal-to-noise ratio and the accuracy of the assay.
-
Data Analysis: The absorbance is typically measured at 450 nm using a microplate reader. The concentration of GIP in the samples is then calculated by interpolating their absorbance values from the standard curve, often using a four-parameter logistic (4-PL) curve fit.
Key Considerations for Kit Selection
When choosing a GIP (1-39) ELISA kit, researchers should consider the following:
-
Specificity: Does the kit specifically detect the active GIP (1-39) form, or does it measure total GIP? This is a critical consideration depending on the research question. Some manufacturers provide cross-reactivity data against other related peptides like GLP-1, GLP-2, and glucagon. For instance, the Eagle Biosciences Human GIP (Active) ELISA kit claims high specificity for the active GIP (1-42) form with no cross-reactivity to the inactive GIP (3-42) form or other related hormones.
-
Sensitivity and Range: The expected concentration of GIP in the samples should fall within the detection range of the kit. For studies involving low GIP levels, a kit with high sensitivity is required.
-
Sample Type: Ensure the kit is validated for the specific sample type being used (e.g., human plasma, mouse serum, cell culture supernatant).
-
Reproducibility: Look for information on intra-assay and inter-assay coefficients of variation (CVs), which are indicators of the kit's precision. Lower CVs indicate better reproducibility.
-
Independent Validation: Whenever possible, refer to peer-reviewed publications that have used a specific kit. This can provide valuable insights into its performance in real-world research settings.
By carefully evaluating these factors and the information provided in this guide, researchers can select the GIP (1-39) ELISA kit that best suits their experimental needs, leading to more reliable and reproducible data in their metabolic research.
GIP (1-39) Effects in Wild-Type vs. GIP Receptor Knockout Mice: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physiological effects of Glucose-dependent Insulinotropic Polypeptide (GIP) (1-39) in wild-type (WT) mice and GIP receptor knockout (GIPR-/-) mice. Understanding the differential responses in these models is crucial for elucidating the role of the GIP signaling pathway in metabolism and for the development of novel therapeutics targeting this axis.
Introduction to GIP and its Receptor
Glucose-dependent insulinotropic polypeptide (GIP) is an incretin (B1656795) hormone secreted from enteroendocrine K-cells in the proximal small intestine in response to nutrient ingestion, particularly fats and carbohydrates. The primary bioactive form, GIP (1-42), is rapidly cleaved by the enzyme dipeptidyl peptidase-4 (DPP-4) to the N-terminally truncated GIP (3-42), which is largely inactive. Another endogenous, C-terminally truncated form, GIP (1-39), also exhibits potent insulinotropic activity. GIP exerts its effects by binding to the GIP receptor (GIPR), a class B G-protein coupled receptor, which is expressed in various tissues, most notably in pancreatic β-cells and adipocytes.
Core Biological Functions of GIP
In wild-type animals, GIP (1-39) is expected to elicit the canonical effects of GIP receptor activation:
-
In Pancreatic β-cells: Potentiation of glucose-stimulated insulin (B600854) secretion (GSIS).
-
In Adipocytes: Promotion of lipid storage and regulation of adipokine secretion.
-
In Bone: Stimulation of bone formation.
-
In the Central Nervous System: Regulation of appetite and energy homeostasis.
The generation of GIPR knockout (GIPR-/-) mice has been instrumental in dissecting the physiological roles of GIP signaling. These mice lack the functional GIP receptor and are therefore unresponsive to endogenous or exogenous GIP.
Comparative Metabolic Phenotype
The most striking differences between WT and GIPR-/- mice are observed under conditions of metabolic stress, such as a high-fat diet (HFD).
Body Weight and Adiposity
GIPR-/- mice are resistant to diet-induced obesity. When fed a high-fat diet, they exhibit significantly lower body weight gain and reduced fat mass compared to their wild-type counterparts.
Table 1: Body Weight and Fat Mass in Wild-Type vs. GIPR Knockout Mice on a High-Fat Diet
| Parameter | Wild-Type (WT) Mice | GIPR Knockout (GIPR-/-) Mice | Reference |
| Body Weight Gain on HFD | Significant increase | Attenuated increase | [1] |
| Total Fat Mass on HFD | Increased | Significantly lower | [1] |
| Epididymal White Adipose Tissue (eWAT) Weight | Increased | Significantly lower | [1] |
| Inguinal White Adipose Tissue (iWAT) Weight | Increased | Significantly lower | [1] |
Glucose Homeostasis and Insulin Secretion
While GIPR-/- mice show impaired insulin secretion in response to oral glucose, they often display improved overall glucose tolerance and insulin sensitivity, particularly on a high-fat diet. This is attributed to their resistance to obesity and the associated insulin resistance.
Table 2: Glucose Homeostasis and Insulin Secretion in Wild-Type vs. GIPR Knockout Mice
| Parameter | Wild-Type (WT) Mice | GIPR Knockout (GIPR-/-) Mice | Reference |
| Oral Glucose Tolerance | Normal to impaired on HFD | Improved on HFD | [1] |
| Glucose-Stimulated Insulin Secretion (Oral Glucose) | Robust response | Impaired response | |
| Fasting Blood Glucose | Normal to elevated on HFD | Lower on HFD | [1] |
| Fasting Insulin | Normal to elevated on HFD | Lower on HFD |
Inferred Effects of Exogenous GIP (1-39) Administration
While direct experimental data on the administration of GIP (1-39) to GIPR-/- mice is limited in the reviewed literature, the following outcomes can be inferred based on the receptor's absence:
-
In Wild-Type Mice: Administration of GIP (1-39) would be expected to enhance glucose-stimulated insulin secretion, leading to improved glucose tolerance. In adipose tissue, it would likely promote lipid uptake and storage.
-
In GIPR Knockout Mice: Due to the absence of the GIP receptor, GIPR-/- mice would be completely unresponsive to the administration of GIP (1-39). Therefore, no significant effects on insulin secretion, glucose metabolism, or adipocyte function would be anticipated.
Signaling Pathways
The signaling cascades initiated by GIP binding to its receptor are crucial for its physiological effects.
GIP Signaling in Pancreatic β-cells
GIP Signaling in Adipocytes
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Oral Glucose Tolerance Test (OGTT)
This test assesses the ability of an organism to clear a glucose load from the bloodstream.
Procedure:
-
Animal Preparation: Mice are fasted overnight (typically 12-16 hours) with free access to water.
-
Baseline Measurement (t=0): A baseline blood sample is collected from the tail vein to measure fasting blood glucose and insulin levels.
-
Glucose Administration: A bolus of glucose (typically 2 g/kg body weight) is administered orally via gavage.
-
Blood Sampling: Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Analysis: Blood glucose concentrations are measured at each time point. Plasma insulin levels can also be determined from the collected blood samples. The area under the curve (AUC) for glucose and insulin is calculated to quantify the overall response.
Static Insulin Secretion Assay from Isolated Islets
This ex vivo assay measures the amount of insulin secreted by pancreatic islets in response to various stimuli.
Procedure:
-
Islet Isolation: Pancreatic islets are isolated from mice by collagenase digestion of the pancreas followed by density gradient centrifugation.
-
Pre-incubation: Isolated islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) to establish a basal insulin secretion rate.
-
Stimulation: Islets are then incubated in buffers containing different concentrations of glucose (e.g., low glucose, high glucose) with or without the test substance (e.g., GIP (1-39)).
-
Supernatant Collection: After the incubation period, the supernatant is collected to measure the amount of secreted insulin.
-
Insulin Measurement: The insulin concentration in the supernatant is determined using methods such as ELISA or radioimmunoassay.
-
Data Normalization: Insulin secretion is often normalized to the total insulin content of the islets or the total protein content.
Conclusion
The comparison between wild-type and GIP receptor knockout mice unequivocally demonstrates the critical role of the GIP signaling pathway in the regulation of body weight, adiposity, and glucose homeostasis, particularly in the context of a high-fat diet. While direct experimental evidence for the effects of GIP (1-39) in GIPR-/- mice is not extensively documented, the fundamental principle of receptor-ligand interaction dictates that in the absence of its receptor, GIP (1-39) would be biologically inactive. This makes the GIPR-/- mouse an invaluable negative control model for studying the physiological and pharmacological effects of GIP and its analogues. For drug development, these findings underscore the potential of targeting the GIPR to modulate metabolic parameters, with the GIPR-/- model serving as a crucial tool for validating the on-target effects of novel GIPR agonists and antagonists.
References
The Tandem Power of Incretins: A Comparative Guide to the Additive and Synergistic Effects of GIP and GLP-1
For Researchers, Scientists, and Drug Development Professionals
The incretin (B1656795) hormones, Glucose-Dependent Insulinotropic Polypeptide (GIP) and Glucagon-like Peptide-1 (GLP-1), are key regulators of postprandial glucose homeostasis. While the therapeutic potential of GLP-1 receptor agonists is well-established, emerging evidence highlights the significant additive and synergistic effects achieved through the dual activation of both GIP and GLP-1 pathways. This guide provides an objective comparison of the combined actions of GIP and GLP-1 versus GLP-1 agonism alone, supported by experimental data and detailed methodologies, to inform future research and drug development in metabolic diseases.
Quantitative Data Summary
The following tables summarize the comparative efficacy of a dual GIP/GLP-1 receptor agonist (Tirzepatide) versus a selective GLP-1 receptor agonist (Semaglutide) from the SURPASS-2 clinical trial.[1][2][3][4]
Table 1: Change in Glycated Hemoglobin (HbA1c) at 40 Weeks
| Treatment | Dose | Mean Change from Baseline in HbA1c (%) | Difference vs. Semaglutide 1 mg (%) |
| Tirzepatide | 5 mg | -2.01 | -0.15 |
| Tirzepatide | 10 mg | -2.24 | -0.39 |
| Tirzepatide | 15 mg | -2.30 | -0.45 |
| Semaglutide | 1 mg | -1.86 | N/A |
Table 2: Change in Body Weight at 40 Weeks
| Treatment | Dose | Mean Change from Baseline in Body Weight (kg) | Difference vs. Semaglutide 1 mg (kg) |
| Tirzepatide | 5 mg | -7.6 | -1.9 |
| Tirzepatide | 10 mg | -9.3 | -3.6 |
| Tirzepatide | 15 mg | -11.2 | -5.5 |
| Semaglutide | 1 mg | -5.7 | N/A |
Signaling Pathways
GIP and GLP-1 exert their effects through distinct G-protein coupled receptors, GIPR and GLP-1R respectively, which are co-expressed on pancreatic beta-cells. Upon ligand binding, both receptors primarily couple to Gαs, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP).[5] This shared pathway leads to the activation of Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), culminating in enhanced glucose-dependent insulin (B600854) secretion. The potential for synergistic or additive effects arises from the integration of these parallel signaling cascades.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for key experiments used to evaluate the effects of GIP and GLP-1.
In Vitro Assays
1. Receptor Binding Assay
This assay determines the affinity of GIP, GLP-1, and their analogues to their respective receptors.
-
Cell Culture and Membrane Preparation: HEK293 cells stably expressing the human GIPR or GLP-1R are cultured to ~80% confluency. Cells are harvested and homogenized in a lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in an assay buffer.
-
Binding Reaction: In a 96-well plate, membrane preparations are incubated with a radiolabeled ligand (e.g., 125I-GIP or 125I-GLP-1) and varying concentrations of the unlabeled test compound (GIP, GLP-1, or analogues).
-
Incubation and Filtration: The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium. The reaction is terminated by rapid filtration through a glass fiber filter, separating bound from free radioligand.
-
Data Analysis: The radioactivity on the filters is quantified using a scintillation counter. Competition binding curves are generated to calculate the IC50, which is then converted to the inhibition constant (Ki) to determine the binding affinity.
2. cAMP Accumulation Assay
This assay measures the functional consequence of receptor activation.
-
Cell Culture: Pancreatic beta-cell lines (e.g., INS-1E) or HEK293 cells expressing GIPR and/or GLP-1R are seeded in 96-well plates and grown to confluency.
-
Assay Procedure: Cells are washed and pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are stimulated with varying concentrations of GIP, GLP-1, or a combination of both for a short period (e.g., 15-30 minutes) at 37°C.
-
cAMP Measurement: The reaction is stopped, and cells are lysed. Intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., ELISA or HTRF).
-
Data Analysis: Dose-response curves are plotted to determine the EC50 for each treatment condition.
3. Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the potentiation of insulin secretion by GIP and GLP-1.
-
Islet Isolation and Culture: Pancreatic islets are isolated from mice or humans and cultured overnight. Alternatively, insulin-secreting cell lines like MIN6 or INS-1 can be used.
-
Pre-incubation: Islets or cells are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal insulin secretion rate.
-
Stimulation: The pre-incubation buffer is replaced with a low-glucose or high-glucose (e.g., 16.7 mM) buffer, with or without GIP, GLP-1, or their combination, and incubated for 1-2 hours.
-
Insulin Measurement: The supernatant is collected, and the insulin concentration is measured by ELISA or radioimmunoassay.
-
Data Analysis: Insulin secretion under different conditions is compared to assess the glucose-dependent insulinotropic effects.
In Vivo Assay
Intraperitoneal Glucose Tolerance Test (IPGTT)
This test evaluates the in vivo effect of GIP and GLP-1 on glucose disposal.
-
Animal Preparation: Mice are fasted for 6 hours with free access to water.
-
Baseline Measurement: A baseline blood glucose measurement is taken from the tail vein (t=0).
-
Drug Administration: GIP, GLP-1, a combination, or a vehicle control is administered via intraperitoneal (IP) injection.
-
Glucose Challenge: After a short interval (e.g., 15-30 minutes), a glucose solution (e.g., 2 g/kg body weight) is administered via IP injection.
-
Blood Glucose Monitoring: Blood glucose levels are measured from the tail vein at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between treatment groups to assess glucose tolerance.
The Role of GIP (1-39)
The primary circulating form of active GIP is GIP (1-42). However, a C-terminally truncated form, GIP (1-39), also exists. Some studies suggest that GIP (1-39) may have a higher ability to modulate calcium influx and thereby a stronger insulinotropic effect compared to GIP (1-42).[6] This highlights the importance of considering the specific GIP isoform or analogue in experimental design and interpretation of results.
Conclusion
The co-activation of GIP and GLP-1 receptors demonstrates a clear advantage over the activation of the GLP-1 receptor alone in improving glycemic control and promoting weight loss. The presented data from clinical trials with a dual agonist provide compelling evidence for the synergistic or additive effects of this combination. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate interplay between these two crucial incretin hormones and to develop novel, more effective therapies for type 2 diabetes and obesity.
References
- 1. A Study of Tirzepatide (LY3298176) Versus Semaglutide Once Weekly as Add-on Therapy to Metformin in Participants With Type 2 Diabetes - American College of Cardiology [acc.org]
- 2. diabetesonthenet.com [diabetesonthenet.com]
- 3. sochob.cl [sochob.cl]
- 4. Tirzepatide versus Semaglutide Once Weekly in Patients with Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of cAMP in Beta Cell Stimulus–Secretion and Intercellular Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
Validating GIP (1-39) Immunoassay Results: A Comparative Guide to Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of Glucose-Dependent Insulinotropic Polypeptide (GIP) is paramount. This guide provides a comprehensive comparison of traditional immunoassays and mass spectrometry for the validation of GIP (1-39) assay results, supported by experimental data and detailed protocols.
The incretin (B1656795) hormone GIP plays a crucial role in glucose homeostasis, making its precise measurement critical in metabolic research and the development of therapies for type 2 diabetes. While immunoassays like ELISA are widely used for their convenience, their susceptibility to cross-reactivity with other GIP fragments can lead to inaccurate results. Mass spectrometry (MS) offers a highly specific and sensitive alternative for the absolute quantification of peptides. This guide will delve into a comparison of these two methodologies, providing the necessary information to make informed decisions for your research.
Performance Comparison: Immunoassay vs. Mass Spectrometry
| Feature | Immunoassay (ELISA) | Mass Spectrometry (LC-MS/MS) |
| Specificity | Variable; potential for cross-reactivity with GIP fragments (e.g., GIP (3-42)) and other structurally similar peptides.[1] | High; capable of distinguishing between different GIP isoforms and metabolites based on mass-to-charge ratio.[2][3][4] |
| Sensitivity (Lower Limit of Quantification) | Typically in the low pg/mL to ng/mL range (e.g., 46.88 pg/mL).[5][6] | High; can achieve sensitivities in the low pM range (e.g., 1 pM for GIP1-42).[2][3][4] |
| Accuracy & Precision (CV%) | Intra-assay CV: <10%; Inter-assay CV: <15% (typical).[6] | Intra- and inter-day precision (CV) generally <15%.[7] |
| Throughput | High; suitable for screening large numbers of samples. | Lower; more time-consuming per sample.[8] |
| Multiplexing | Limited; typically measures one analyte per assay. | High; capable of simultaneously quantifying multiple analytes (e.g., GIP (1-42) and GIP (3-42)).[3][4] |
| Cost per Sample | Generally lower.[8] | Higher due to instrumentation and reagent costs.[8] |
| Method Development | Relatively straightforward with commercially available kits. | More complex and requires specialized expertise. |
Experimental Protocols
GIP Immunoassay (ELISA) Protocol (Example)
This protocol is a generalized example based on commercially available sandwich ELISA kits.[6][9]
Principle: A capture antibody specific for GIP is coated onto a microplate. Samples and standards are added, and the GIP present binds to the capture antibody. A second, biotinylated detection antibody is then added, which binds to a different epitope on the captured GIP. Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody. Finally, a substrate solution is added, which is converted by HRP into a colored product. The intensity of the color is proportional to the amount of GIP in the sample.
Materials:
-
GIP ELISA Kit (containing pre-coated microplate, standards, detection antibody, streptavidin-HRP, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Distilled or deionized water
-
Orbital shaker
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Standard and Sample Addition: Add standards and samples to the appropriate wells of the microplate.
-
Incubation: Incubate the plate, typically for 2-2.5 hours at room temperature, to allow GIP to bind to the capture antibody.
-
Washing: Wash the wells multiple times with the provided wash buffer to remove unbound substances.
-
Detection Antibody Addition: Add the biotinylated detection antibody to each well and incubate for 1-1.5 hours at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Addition: Add the streptavidin-HRP conjugate to each well and incubate for 30-45 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition and Development: Add the substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Add the stop solution to each well to terminate the reaction.
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculation: Calculate the concentration of GIP in the samples by plotting a standard curve of the absorbance values of the standards versus their known concentrations.
Mass Spectrometry (LC-MS/MS) Protocol for GIP Quantification (Example)
This protocol is a generalized example based on published methods for the quantification of GIP isoforms in human plasma.[2][3][10]
Principle: Liquid chromatography (LC) separates the peptides in a complex mixture, such as plasma, based on their physicochemical properties. The separated peptides are then introduced into a tandem mass spectrometer (MS/MS). In the mass spectrometer, the peptides are ionized, and a specific precursor ion (corresponding to the target GIP peptide) is selected. This precursor ion is then fragmented, and the resulting product ions are detected. The intensity of a specific product ion is proportional to the concentration of the target peptide in the sample.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
LC column (e.g., C18)
-
Solvents for mobile phase (e.g., water and acetonitrile (B52724) with formic acid)
-
Internal standard (e.g., stable isotope-labeled GIP)
-
Sample preparation reagents (e.g., for protein precipitation and solid-phase extraction)
-
Protease inhibitors
Procedure:
-
Sample Collection and Handling: Collect blood samples in tubes containing protease inhibitors to prevent GIP degradation.[10] Process the samples to obtain plasma and store at -80°C.
-
Sample Preparation:
-
Protein Precipitation: Precipitate plasma proteins using an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Internal Standard Spiking: Add a known amount of the internal standard to each sample.
-
Solid-Phase Extraction (SPE): Further purify the sample using SPE to remove interfering substances.
-
-
LC Separation: Inject the prepared sample onto the LC system. The GIP peptides are separated from other components of the sample on the LC column using a gradient of mobile phase solvents.
-
MS/MS Detection:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
The GIP peptides are ionized (e.g., by electrospray ionization).
-
The mass spectrometer is set to monitor specific precursor-to-product ion transitions for the target GIP peptide and the internal standard (Multiple Reaction Monitoring - MRM).
-
-
Data Analysis:
-
Integrate the peak areas of the target GIP peptide and the internal standard.
-
Calculate the ratio of the peak area of the GIP peptide to the peak area of the internal standard.
-
Determine the concentration of the GIP peptide in the sample by comparing this ratio to a standard curve generated from samples with known concentrations of GIP.
-
Mandatory Visualizations
Caption: Simplified GIP signaling pathway in pancreatic β-cells.
Caption: Workflow for validating GIP immunoassay results with mass spectrometry.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. Quantitative analytical method for determining the levels of gastric inhibitory polypeptides GIP1-42 and GIP3-42 in human plasma using LC-MS/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Human GIP(Gastric Inhibitory Polypeptide) ELISA Kit - Elabscience® [elabscience.com]
- 6. mybiosource.com [mybiosource.com]
- 7. Development and validation of an LC-MS/MS method for Tirzepatide, a dual GIP/GLP-1 receptor agonist, in rat plasma for application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uu.diva-portal.org [uu.diva-portal.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. lcms.cz [lcms.cz]
A Comparative Analysis of GIP (1-39) Across Species: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of Glucose-Dependent Insulinotropic Polypeptide (GIP) (1-39) across different species, with a focus on human, mouse, and rat variants. Designed for researchers, scientists, and drug development professionals, this document outlines key differences in amino acid sequence, biological activity, and signaling pathways. Detailed experimental protocols and quantitative data are presented to support further investigation and therapeutic development.
Amino Acid Sequence Comparison of GIP (1-39)
The amino acid sequence of GIP (1-39) exhibits variations across species, which can contribute to differences in biological activity.[1] Human GIP (1-39) differs from rodent GIP at key positions. Notably, human GIP contains a histidine at position 18, whereas rats and mice have an arginine.[1] Mouse GIP also presents further substitutions compared to the human sequence, with an arginine at position 30 (in place of lysine) and a serine at position 34 (instead of asparagine).[1]
| Position | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | 13 | 14 | 15 | 16 | 17 | 18 | 19 | 20 | 21 | 22 | 23 | 24 | 25 | 26 | 27 | 28 | 29 | 30 | 31 | 32 | 33 | 34 | 35 | 36 | 37 | 38 | 39 |
| Human | Y | A | E | G | T | F | I | S | D | Y | S | I | A | M | D | K | I | H | Q | Q | D | F | V | N | W | L | L | A | Q | K | G | K | K | S | D | W | K | H | N |
| Mouse | Y | A | E | G | T | F | I | S | D | Y | S | I | A | M | D | K | I | R | Q | Q | D | F | V | N | W | L | L | A | Q | R | G | K | K | S | D | W | K | H | N |
| Rat | Y | A | E | G | T | F | I | S | D | Y | S | I | A | M | D | K | I | R | Q | Q | D | F | V | N | W | L | L | A | Q | K | G | K | K | N | D | W | K | H | N |
Table 1: Amino Acid Sequence Alignment of GIP (1-39) in Human, Mouse, and Rat. Differences from the human sequence are highlighted in bold.
Comparative Biological Activity
Significant interspecies variations have been observed in the biological activity of GIP. Rodent GIPs are generally more potent and efficacious at their respective receptors compared to human GIP.[1] GIP (1-39) is an endogenous, truncated form of GIP and has been shown to be more potent in stimulating glucose-dependent insulin (B600854) secretion from rat pancreatic β-cells than the full-length GIP (1-42).
The incretin (B1656795) effect, which is the augmented insulin secretion following oral glucose administration compared to an equivalent intravenous glucose infusion, is largely mediated by GIP and GLP-1.[2][3] This effect accounts for 50-70% of the post-meal insulin response in both humans and mice.[3][4] In mice, GIP and GLP-1 appear to contribute almost equally to this effect.[3]
| Parameter | Human | Mouse | Rat |
| Receptor Binding Affinity (Kd, nM) | 0.90 - 1.1 | ~1.1 | ~1.0 |
| cAMP Accumulation (EC50, pM) | 26 | 11 | 10 |
| Incretin Effect Contribution | ~50-70% (GIP & GLP-1 combined) | ~60-70% (GIP & GLP-1 combined, roughly equal contribution) | Data not readily available |
Table 2: Comparative Biological Activity of GIP in Human, Mouse, and Rat. Data is for the respective native GIP on its homologous receptor.[1]
GIP Signaling Pathway
GIP exerts its effects by binding to the GIP receptor (GIPR), a class B G-protein coupled receptor.[5] This binding primarily activates the Gαs subunit, which in turn stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[6] The rise in cAMP activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP 2 (EPAC2).[7] This signaling cascade leads to the potentiation of glucose-dependent insulin secretion, promotion of β-cell proliferation, and inhibition of apoptosis.[7]
References
- 1. Species‐specific action of (Pro3)GIP – a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The evolving story of incretins (GIP and GLP-1) in metabolic and cardiovascular disease: A pathophysiological update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of the incretin effect in humans using GIP and GLP-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GIP, human - SB PEPTIDE [sb-peptide.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. GIP and GLP‐1, the two incretin hormones: Similarities and differences - PMC [pmc.ncbi.nlm.nih.gov]
GIP (1-39) vs. Dual GIP/GLP-1 Receptor Agonists: A Comparative Guide for Researchers
This guide provides a detailed comparison of the standalone glucose-dependent insulinotropic polypeptide (GIP) (1-39) and the newer class of dual GIP/GLP-1 receptor agonists, with a focus on Tirzepatide. The content is tailored for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
Introduction
In the landscape of metabolic disease therapeutics, incretin-based therapies have emerged as a cornerstone for the management of type 2 diabetes and obesity. Glucagon-like peptide-1 (GLP-1) receptor agonists have seen widespread success. More recently, attention has turned to the therapeutic potential of GIP and the synergistic effects of combining GIP and GLP-1 receptor agonism. This guide delves into the comparative pharmacology and therapeutic efficacy of GIP (1-39), a potent endogenous form of GIP, and dual GIP/GLP-1 receptor agonists, exemplified by the first-in-class molecule, Tirzepatide.
Mechanism of Action and Signaling Pathways
Both GIP (1-39) and dual GIP/GLP-1 receptor agonists exert their effects through G-protein coupled receptors (GPCRs), primarily signaling through the Gαs subunit to activate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels. This elevation in cAMP subsequently activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac), leading to a cascade of downstream effects.
GIP (1-39): This truncated form of GIP has been shown to be more potent in stimulating insulin (B600854) secretion from pancreatic β-cells compared to the full-length GIP (1-42).[1] Its mechanism involves binding to the GIP receptor (GIPR), leading to increased intracellular calcium concentrations and enhanced exocytosis of insulin-containing granules.[1]
Dual GIP/GLP-1 Receptor Agonists (e.g., Tirzepatide): These molecules are designed to activate both the GIP and GLP-1 receptors.[2][3] This dual agonism leads to a multi-faceted therapeutic effect:
-
Pancreas: Potent stimulation of glucose-dependent insulin secretion from β-cells and suppression of glucagon (B607659) secretion from α-cells in a glucose-dependent manner.[4][5] It's noteworthy that GIP can have a glucagonotropic effect during hypoglycemia.[6]
-
Stomach: Delayed gastric emptying, primarily mediated through GLP-1 receptor activation, which contributes to a feeling of fullness and reduces postprandial glucose excursions.[3]
-
Brain: Acting on appetite centers in the brain, particularly the hypothalamus, to reduce food intake and promote satiety.[7][8]
-
Adipose Tissue: GIP receptors are present in adipose tissue, and their activation is thought to play a role in lipid metabolism.[9]
Tirzepatide is characterized as an imbalanced and biased agonist, showing a greater affinity for the GIP receptor than the GLP-1 receptor.[10][11] At the GLP-1 receptor, it demonstrates a bias towards cAMP generation over β-arrestin recruitment, which may contribute to its enhanced insulin secretion profile.[7][10]
Signaling Pathway Diagrams
Comparative Performance Data
While direct head-to-head preclinical studies comparing GIP (1-39) with dual GIP/GLP-1 receptor agonists are limited, the available data and extensive clinical trial results for Tirzepatide allow for a comprehensive comparison of their therapeutic potential.
Preclinical Data
-
Insulin Secretion: GIP (1-39) is a potent stimulator of glucose-dependent insulin secretion in preclinical models.[12] In vitro studies with Tirzepatide have shown that it stimulates insulin secretion in a concentration-dependent manner in pancreatic islets, with a magnitude comparable to native GIP or GLP-1.[4][13]
-
Food Intake and Body Weight: Preclinical studies in rodents have demonstrated that Tirzepatide significantly reduces food intake and body weight.[2][14] This effect is attributed to both a reduction in homeostatic and reward-related feeding.[2] In contrast, studies on the direct effect of GIP agonism on food intake have yielded mixed results, with some suggesting a role in appetite regulation via central GIPR signaling.[15][16]
Clinical Data: The SURPASS Trials
The SURPASS program of clinical trials has provided robust data on the efficacy of Tirzepatide in adults with type 2 diabetes, often in direct comparison with a selective GLP-1 receptor agonist (semaglutide) or placebo.
| SURPASS-1: Tirzepatide Monotherapy vs. Placebo (40 weeks) [1][17][18] | | :--- | :---: | :---: | :---: | :---: | | Parameter | Placebo | Tirzepatide 5 mg | Tirzepatide 10 mg | Tirzepatide 15 mg | | Change in HbA1c from baseline (%) | +0.04 | -1.87 | -1.89 | -2.07 | | Change in Body Weight from baseline (kg) | -0.7 | -7.0 | -7.8 | -9.5 | | Patients achieving HbA1c <7.0% (%) | 20 | 87 | 92 | 87 | | Patients achieving HbA1c <5.7% (%) | 1 | 31 | 52 | 31 |
| SURPASS-2: Tirzepatide vs. Semaglutide 1 mg (40 weeks) [13][15] | | :--- | :---: | :---: | :---: | :---: | | Parameter | Semaglutide 1 mg | Tirzepatide 5 mg | Tirzepatide 10 mg | Tirzepatide 15 mg | | Change in HbA1c from baseline (%) | -1.86 | -2.01 | -2.24 | -2.30 | | Change in Body Weight from baseline (kg) | -5.7 | -7.6 | -9.3 | -11.2 | | Patients achieving HbA1c <7.0% (%) | 81 | 85 | 89 | 92 | | Patients achieving HbA1c <5.7% (%) | 20 | 29 | 45 | 51 |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the comparison of GIP (1-39) and dual GIP/GLP-1 receptor agonists.
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To assess the ability of a compound to stimulate insulin secretion from pancreatic islets in response to glucose.
Protocol:
-
Islet Isolation: Pancreatic islets are isolated from a suitable animal model (e.g., mouse, rat) or human donor pancreas using collagenase digestion followed by density gradient centrifugation.
-
Islet Culture: Isolated islets are cultured overnight in a standard culture medium to allow for recovery.
-
Pre-incubation: Islets are pre-incubated for 1-2 hours in a Krebs-Ringer bicarbonate buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM) to establish a basal insulin secretion rate.
-
Stimulation: Islets are then incubated in KRBB containing:
-
Low glucose (e.g., 2.8 mM) with or without the test compound.
-
High glucose (e.g., 16.7 mM) with or without the test compound (GIP (1-39) or dual GIP/GLP-1 receptor agonist) at various concentrations.
-
-
Supernatant Collection: After the incubation period (typically 1 hour), the supernatant is collected.
-
Insulin Measurement: The concentration of insulin in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: Insulin secretion is normalized to the islet number or DNA content and expressed as fold-change over the basal secretion rate.
Hyperglycemic Clamp in Humans
Objective: To assess β-cell function and insulin secretion in vivo.
Protocol:
-
Catheter Placement: Two intravenous catheters are placed in the subject's arms, one for blood sampling and the other for glucose and test compound infusion.
-
Basal Period: A basal blood sample is taken to determine baseline glucose and insulin levels.
-
Hyperglycemic Induction: A priming dose of dextrose is infused to rapidly raise blood glucose to a target hyperglycemic level (e.g., 180 mg/dL).
-
Glucose Clamping: The blood glucose level is maintained at the target level for a specified period (e.g., 120 minutes) by adjusting the rate of a variable glucose infusion based on frequent blood glucose measurements (every 5-10 minutes).
-
Test Compound Administration: The test compound (or placebo) is administered as a bolus or continuous infusion.
-
Blood Sampling: Blood samples are collected at regular intervals throughout the clamp to measure plasma insulin, C-peptide, and glucagon concentrations.
-
Data Analysis: The glucose infusion rate (GIR) required to maintain hyperglycemia is a measure of insulin secretion and glucose disposal. The insulin and C-peptide responses provide an index of β-cell function.
Measurement of Food Intake and Body Weight in Preclinical Models
Objective: To evaluate the effect of a test compound on appetite and body weight.
Protocol:
-
Acclimation: Animals (e.g., mice or rats) are individually housed and acclimated to the experimental conditions and diet.
-
Baseline Measurement: Baseline food intake and body weight are measured for several days before the start of treatment.
-
Treatment Administration: The test compound (GIP (1-39) or dual GIP/GLP-1 receptor agonist) or vehicle is administered (e.g., via subcutaneous injection) at specified doses and frequency.
-
Daily Measurements: Food intake and body weight are measured daily at the same time. Food intake is typically measured by weighing the food hopper.
-
Data Analysis: Changes in cumulative food intake and body weight over the treatment period are calculated and compared between treatment groups.
Conclusion
The development of dual GIP/GLP-1 receptor agonists represents a significant advancement in incretin-based therapies. Clinical data from the SURPASS trials robustly demonstrate that Tirzepatide offers superior glycemic control and weight loss compared to a selective GLP-1 receptor agonist.[13][15] While GIP (1-39) is a potent insulin secretagogue in its own right, the synergistic and multi-organ effects of dual agonism provide a more comprehensive therapeutic benefit for individuals with type 2 diabetes and obesity. The biased agonism of molecules like Tirzepatide may further fine-tune the therapeutic response, maximizing efficacy while potentially mitigating side effects. Future research should focus on direct preclinical comparisons of GIP (1-39) with dual agonists to further elucidate the specific contributions of each incretin (B1656795) action and to guide the development of next-generation metabolic therapies.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Tirzepatide suppresses palatable food intake by selectively reducing preference for fat in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tirzepatide: Does the Evidence to Date Show Potential for the Treatment of Early Stage Type 2 Diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist [insight.jci.org]
- 5. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Frontiers | The role of GIPR in food intake control [frontiersin.org]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. sochob.cl [sochob.cl]
- 10. researchgate.net [researchgate.net]
- 11. Lilly's tirzepatide achieves all primary and key secondary study outcomes against insulin glargine in adults with type 2 diabetes and increased cardiovascular risk in SURPASS-4 trial [prnewswire.com]
- 12. bio-techne.com [bio-techne.com]
- 13. Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Stimulating intestinal GIP release reduces food intake and body weight in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. glucagon.com [glucagon.com]
- 17. Tirzepatide suppresses palatable food intake by selectively reducing preference for fat in rodents — Hayes Lab [hayes-lab.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
Specificity of GIP(1-39) Action on Pancreatic Islet Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the specific actions of Glucose-dependent Insulinotropic Polypeptide (GIP)(1-39) on pancreatic alpha and beta cells. GIP(1-39) is an endogenous, truncated form of GIP that has demonstrated higher potency in stimulating insulin (B600854) secretion compared to its full-length counterpart, GIP(1-42)[1][2]. Understanding the distinct effects of GIP(1-39) on different islet cell types is crucial for the development of targeted therapies for metabolic diseases.
Differential Effects on Pancreatic Islet Cells
The GIP receptor (GIPR) is expressed on both pancreatic beta cells and alpha cells, as well as delta cells, leading to distinct and glucose-dependent effects on hormone secretion[3][4].
-
On Pancreatic Beta Cells: GIP(1-39) potentiates glucose-stimulated insulin secretion (GSIS). This action is most pronounced under hyperglycemic conditions, contributing to postprandial glucose control[1][5]. The binding of GIP to its receptor on beta cells initiates a signaling cascade that enhances insulin synthesis and exocytosis.
-
On Pancreatic Alpha Cells: The action of GIP on alpha cells is more complex and highly dependent on ambient glucose levels. GIP stimulates glucagon (B607659) secretion, an effect that is more prominent during euglycemia and hypoglycemia[4][6][7]. Under hyperglycemic conditions, the glucagonotropic effect of GIP is suppressed in healthy individuals[4][5]. However, in the context of type 2 diabetes, this glucose-dependent regulation is often impaired, leading to inappropriate glucagon secretion[4]. Some research also points to the expression of GIP itself within alpha cells, suggesting a potential paracrine role in islet function[8][9][10].
Quantitative Comparison of GIP Analogs
The following table summarizes the comparative potency of GIP(1-39) and other relevant GIP receptor ligands on pancreatic islet cells. It is important to note that specific quantitative data for GIP(1-39) is limited in the literature, with many studies focusing on the more common GIP(1-42).
| Ligand | Target Cell | Parameter | Value | Species | Reference |
| GIP(1-39) | Pancreatic Beta Cells | Insulin Secretion | More potent than GIP(1-42) | Rat | [1][2] |
| GIP(1-42) | CHO-K1 cells expressing rat GIP-R | IC50 (Binding) | 3.6 - 3.7 nM | Rat | [11] |
| GIP(1-42) | INS-1 Cells | Insulin Secretion | Potentiates at 11 mM glucose | Rat | [12] |
| GIP(1-30) amide | Perfused Pancreas | Insulinotropic action | Equipotent to GIP(1-42) | Mouse | [8] |
| [Pro3]-GIP | Cells with human GIPR | Ki (Binding) | 0.90 nM | Human | [13] |
| GIP(3-42) | CHL cells with GIP receptor | Antagonist effect | Inhibits GIP-stimulated cAMP | Hamster | [14] |
IC50: Half maximal inhibitory concentration, Ki: Inhibitory constant.
Signaling Pathways
The binding of GIP to its G protein-coupled receptor (GPCR) on both alpha and beta cells primarily activates the Gαs pathway, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels[4][15][16]. This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to modulate hormone secretion.
Signaling Pathway in Pancreatic Beta Cells
References
- 1. GIP1-39, a novel insulinotropic peptide form and aspects on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. GLP1R and GIPR expression and signaling in pancreatic alpha cells, beta cells and delta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of GIP in α-cells and glucagon secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]
- 6. The Effects of Dual GLP-1/GIP Receptor Agonism on Glucagon Secretion—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The evolution of the therapeutic concept ‘GIP receptor antagonism’ [frontiersin.org]
- 8. Glucose-dependent insulinotropic polypeptide is expressed in pancreatic islet alpha-cells and promotes insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glucagon.com [glucagon.com]
- 10. Role of Endogenous GLP-1 and GIP in Beta Cell Compensatory Responses to Insulin Resistance and Cellular Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of GIP and GLP1 Receptor Cell Surface Expression by N-Glycosylation and Receptor Heteromerization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. joe.bioscientifica.com [joe.bioscientifica.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. academic.oup.com [academic.oup.com]
A Comparative Guide to the Insulinotropic Potency of GIP (1-39) and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the insulinotropic potency of native Glucose-Dependent Insulinotropic Polypeptide (GIP) (1-39) and its various analogs. The information presented is supported by experimental data to aid in the research and development of novel therapeutics for metabolic diseases.
Introduction
Glucose-dependent insulinotropic polypeptide (GIP) is an incretin (B1656795) hormone secreted from enteroendocrine K-cells in the proximal small intestine in response to nutrient ingestion. It plays a crucial role in postprandial glucose homeostasis by potentiating glucose-dependent insulin (B600854) secretion from pancreatic β-cells. Native GIP exists in two main bioactive forms, GIP (1-42) and the less abundant GIP (1-39). However, the therapeutic potential of native GIP is limited by its rapid inactivation by the enzyme dipeptidyl peptidase-4 (DPP-4). This has led to the development of various GIP analogs with modified structures to enhance their stability and insulinotropic potency. This guide compares the insulinotropic potency of GIP (1-39) with other key analogs, providing quantitative data from in vitro and in vivo studies.
GIP Receptor Signaling Pathway
GIP exerts its effects by binding to the GIP receptor (GIPR), a class B G protein-coupled receptor located on pancreatic β-cells.[1] Activation of the GIPR primarily stimulates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][2] This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the potentiation of glucose-stimulated insulin secretion.[1]
Comparative Insulinotropic Potency of GIP (1-39) and its Analogs
The insulinotropic potency of GIP and its analogs is typically assessed by their ability to stimulate insulin secretion or cAMP production in response to glucose. The following tables summarize the quantitative data from various studies, presenting EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values.
In Vitro cAMP Production and Receptor Binding Affinity
The ability of GIP analogs to activate the GIP receptor is often measured by their potency in stimulating cAMP production in cell lines expressing the receptor.
| Peptide | Cell Line | Assay | EC50 (nM) | Receptor Binding Affinity (Ki, nM) | Reference(s) |
| GIP (1-42) | COS-7 (hGIPR) | cAMP Accumulation | 0.0135 | 5.2 | [3] |
| GIP (1-42) | CHL (hGIPR) | cAMP Production | 18.2 | - | [4] |
| GIP (1-30)NH2 | COS-7 (hGIPR) | cAMP Accumulation | 0.0112 | 0.75 | [5] |
| N-acetyl-GIP | CHL (hGIPR) | cAMP Production | 1.9 | - | [4] |
| pGlu-GIP | CHL (hGIPR) | cAMP Production | 2.7 | - | [4] |
| [D-Ala2]GIP(1-42) | RIN-m5F | cAMP Production | Similar to GIP (1-42) | - | [6] |
| GIP (3-42) | COS-7 (hGIPR) | cAMP Accumulation | No effect | 22 | [3] |
| (Pro3)GIP | CHL (hGIPR) | cAMP Production | 2.07 | - | [7] |
| (Hyp3)GIP | CHL (hGIPR) | cAMP Production | 13.4 | - | [7] |
hGIPR: human GIP receptor; CHL: Chinese Hamster Lung
In Vitro Insulin Secretion
The direct effect of GIP analogs on insulin secretion is assessed using pancreatic islet cells or insulin-producing cell lines.
| Peptide | Cell Line/Islets | Assay | Potency/Effect | Reference(s) |
| N-acetyl-GIP | BRIN-BD11 cells | Insulin Secretion | 1.3-fold increase vs GIP (1-42) | [4] |
| pGlu-GIP | BRIN-BD11 cells | Insulin Secretion | 1.2-fold increase vs GIP (1-42) | [4] |
| GIP (3-42) | BRIN-BD11 cells | Insulin Secretion | Reduced vs GIP (1-42) | [8] |
| GIP (4-42) | BRIN-BD11 cells | Insulin Secretion | Reduced vs GIP (1-42); Inhibitory | [8] |
| GIP (8-42) | BRIN-BD11 cells | Insulin Secretion | Reduced vs GIP (1-42); Inhibitory | [8] |
| (Pro3)GIP | BRIN-BD11 cells | Insulin Secretion | Inhibited GIP-induced secretion by 29-38% | [7] |
| (Hyp3)GIP | BRIN-BD11 cells | Insulin Secretion | Inhibited GIP-induced secretion by 29-38% | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Insulin Secretion Assay from Pancreatic Islets
This protocol outlines the static incubation method for measuring glucose-stimulated insulin secretion from isolated pancreatic islets.
Materials:
-
Isolated pancreatic islets (e.g., from mice or rats)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations
-
GIP (1-39) and its analogs
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Insulin ELISA kit
Procedure:
-
Islet Preparation: After isolation, islets are cultured overnight to allow for recovery.
-
Pre-incubation: Batches of size-matched islets (e.g., 5-10 islets per well) are pre-incubated in KRB buffer with low glucose for 60-90 minutes at 37°C to allow insulin secretion to return to a basal level.
-
Incubation: The pre-incubation buffer is replaced with fresh KRB buffer containing:
-
Low glucose (negative control)
-
High glucose (positive control)
-
High glucose + GIP (1-39) or its analogs at various concentrations.
-
-
Islets are incubated for 60 minutes at 37°C.
-
Sample Collection: Following incubation, the supernatant from each well is collected for insulin measurement.
-
Insulin Measurement: Insulin concentration in the supernatant is quantified using a commercially available insulin ELISA kit according to the manufacturer's instructions.
In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT)
This protocol describes the procedure for assessing the effect of GIP analogs on glucose tolerance in a mouse model.
Animals:
-
Male C57BL/6 mice (8-10 weeks old) are commonly used.
Materials:
-
GIP (1-39) or its analogs dissolved in sterile saline
-
Sterile 20% D-glucose solution
-
Glucometer and test strips
-
Syringes and needles
Procedure:
-
Fasting: Mice are fasted overnight for approximately 16 hours with free access to water.[9]
-
Baseline Measurement: A baseline blood glucose measurement (t=0) is taken from the tail vein.
-
Peptide Administration: GIP (1-39) or its analog is administered via intraperitoneal (IP) injection at a specified dose (e.g., 25 nmol/kg body weight).[4]
-
Glucose Challenge: After a predetermined time following peptide administration (e.g., 15-30 minutes), a glucose challenge (e.g., 2 g/kg body weight) is administered via IP injection.[9]
-
Blood Glucose Monitoring: Blood glucose levels are measured from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).[9]
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance. A lower AUC indicates improved glucose tolerance.
Summary and Conclusion
The insulinotropic potency of GIP can be significantly modulated by structural modifications.
-
N-terminal modifications , such as N-acetylation or the addition of a pyroglutamyl group, can dramatically increase resistance to DPP-IV degradation, leading to enhanced and prolonged insulinotropic activity compared to native GIP.[4]
-
Truncation of the N-terminus often leads to a loss of agonist activity and can even result in analogs with antagonistic properties at the GIP receptor.[8] For instance, GIP (3-42), the primary degradation product of GIP (1-42) by DPP-IV, acts as a weak antagonist.[3]
-
C-terminal modifications can also influence the stability and potency of GIP analogs.[6]
-
Dual agonists , such as Tirzepatide, which activate both GIP and GLP-1 receptors, have shown superior glycemic control and weight loss effects compared to single incretin receptor agonists.
This guide highlights the importance of structure-activity relationship studies in the design of potent and stable GIP analogs. The provided experimental protocols serve as a foundation for the continued evaluation and comparison of novel GIP-based therapeutics. The data presented underscores the potential of engineered GIP analogs as promising candidates for the treatment of type 2 diabetes and other metabolic disorders.
References
- 1. Physiology, Gastric Inhibitory Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GIP-(3-42) does not antagonize insulinotropic effects of GIP at physiological concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved stability, insulin-releasing activity and antidiabetic potential of two novel N-terminal analogues of gastric inhibitory polypeptide: N-acetyl-GIP and pGlu-GIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N‐terminally and C‐terminally truncated forms of glucose‐dependent insulinotropic polypeptide are high‐affinity competitive antagonists of the human GIP receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel long-acting glucose-dependent insulinotropic peptide analogue: enhanced efficacy in normal and diabetic rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. A comparison of the cellular and biological properties of DPP-IV-resistant N-glucitol analogues of glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
GIP (1-39) as a Therapeutic Target in Diabetes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of diabetes therapeutics is rapidly evolving, with a renewed focus on the incretin (B1656795) hormone glucose-dependent insulinotropic polypeptide (GIP). While historically overshadowed by glucagon-like peptide-1 (GLP-1), the unique physiological roles of GIP are now being harnessed to develop novel treatment paradigms. This guide provides an objective comparison of therapeutic strategies targeting the GIP receptor, including GIP (1-39) agonism, GIP receptor antagonism, and dual GIP/GLP-1 receptor agonism, supported by experimental data and detailed methodologies.
Comparative Efficacy of GIP-Based Therapies
The validation of GIP (1-39) as a therapeutic target has led to the exploration of agonists, antagonists, and dual-action molecules. The following tables summarize the quantitative data from preclinical and clinical studies, offering a clear comparison of their performance against established alternatives like GLP-1 receptor agonists.
Table 1: Preclinical Efficacy of GIP-Based Monotherapies in Rodent Models of Diabetes and Obesity
| Therapeutic Agent | Model | Key Outcomes | Reference |
| GIP Receptor Agonist | |||
| Long-acting GIP analogue | Diet-Induced Obese (DIO) Mice | - Reduced body weight - Improved glucose tolerance | [1] |
| GIP Receptor Antagonist | |||
| GIP(3-30)NH2 | DIO Mice | - Modest reduction in body weight gain - No significant improvement in glucose tolerance alone | |
| Monoclonal Antibody (muGIPR-Ab) | DIO Mice | - Prevented diet-induced weight gain - Reduced fat mass by 37% - Lowered fasting glucose and insulin (B600854) | [2] |
Table 2: Preclinical Efficacy of GIP-Based Combination Therapies in Animal Models
| Therapeutic Combination | Model | Key Outcomes | Reference |
| GIP Receptor Antagonist (Antibody) + GLP-1R Agonist (Liraglutide) | DIO Mice | - Synergistic effect on weight loss (nearly double that of liraglutide (B1674861) alone) | [3] |
| GIPR-Ab/GLP-1 Bispecific Molecule | DIO Mice & Obese Monkeys | - Greater body weight reduction compared to individual therapies - Improved metabolic parameters | [4] |
Table 3: Clinical Trial Comparison of a Dual GIP/GLP-1 Receptor Agonist (Tirzepatide) vs. a GLP-1 Receptor Agonist (Dulaglutide) in Type 2 Diabetes
| Parameter | Tirzepatide (15 mg) | Dulaglutide (4.5 mg) | Estimated Treatment Difference | Reference |
| Change in HbA1c from Baseline (at 40 weeks) | -1.44% | -0.67% | -0.77% | [5] |
| Change in Body Weight from Baseline (at 40 weeks) | -10.5 kg | -3.6 kg | -6.9 kg | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of GIP-based therapies.
Murine Pancreatic Islet Isolation
This protocol is essential for in vitro studies of insulin secretion.
Materials:
-
Collagenase P solution (0.5 - 0.8 mg/mL in isolation buffer)
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI 1640 medium supplemented with 10% FBS
-
Ficoll-Paque or other density gradient medium
-
Surgical instruments (scissors, forceps)
-
Syringes and needles (30G)
Procedure:
-
Anesthesia and Perfusion: Anesthetize the mouse according to approved institutional protocols. Expose the common bile duct and clamp it at the ampulla of Vater.
-
Collagenase Digestion: Inject 2-3 mL of cold collagenase solution into the common bile duct to distend the pancreas.
-
Pancreas Dissection and Digestion: Carefully dissect the inflated pancreas and place it in a conical tube with additional collagenase solution. Incubate in a 37°C water bath with shaking for 12-17 minutes to digest the exocrine tissue.
-
Islet Purification: Stop the digestion by adding cold HBSS. Wash the digested tissue by centrifugation. Resuspend the pellet in a density gradient medium and centrifuge to separate the islets from acinar and other cells.
-
Islet Collection and Culture: Collect the islet layer, wash with HBSS, and hand-pick the islets under a microscope for further experiments. Culture the isolated islets in RPMI 1640 medium.[5][6][7][8][9]
Static Insulin Secretion Assay
This assay measures insulin release from isolated pancreatic islets in response to various secretagogues.
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer with low (2.8 mM) and high (16.7 mM) glucose concentrations
-
Isolated pancreatic islets
-
Multi-well culture plates
-
Insulin ELISA kit
Procedure:
-
Pre-incubation: Place batches of 10-15 islets into wells of a 24-well plate containing KRB with 2.8 mM glucose. Pre-incubate for 30-60 minutes at 37°C to allow the islets to equilibrate.
-
Stimulation: Replace the pre-incubation buffer with KRB containing either low glucose (basal secretion) or high glucose (stimulated secretion), with or without the test compounds (e.g., GIP(1-39), GIP antagonists). Incubate for 60 minutes at 37°C.
-
Sample Collection: Collect the supernatant from each well to measure secreted insulin.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit according to the manufacturer's instructions.
Oral Glucose Tolerance Test (OGTT) in Mice
The OGTT is a standard in vivo method to assess glucose homeostasis.
Materials:
-
Glucose solution (e.g., 2 g/kg body weight)
-
Oral gavage needle
-
Glucometer and test strips
-
Blood collection tubes (for insulin measurement)
Procedure:
-
Fasting: Fast the mice for 4-6 hours with free access to water.
-
Baseline Measurement (t=0): Obtain a baseline blood glucose reading from a tail snip. A blood sample can also be collected for baseline insulin measurement.
-
Glucose Administration: Administer a bolus of glucose solution via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose concentration over time. The area under the curve (AUC) is calculated to quantify glucose tolerance.
Cyclic AMP (cAMP) Accumulation Assay
This in vitro assay is used to determine if a ligand activates a Gs-coupled receptor, such as the GIP receptor.
Materials:
-
Cells expressing the GIP receptor (e.g., CHO or HEK293 cells)
-
Stimulation buffer
-
Test compounds (agonists and antagonists)
-
Forskolin (for Gi-coupled receptor assays)
-
cAMP assay kit (e.g., HTRF, ELISA)
Procedure:
-
Cell Plating: Seed the GIP receptor-expressing cells into a multi-well plate and culture overnight.
-
Compound Addition: For agonist testing, add the test compounds at various concentrations to the cells. For antagonist testing, pre-incubate the cells with the antagonist before adding a known agonist.
-
Stimulation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit. The signal is typically inversely proportional to the amount of cAMP produced in competitive immunoassays.
-
Data Analysis: Plot the cAMP concentration against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).[10][11][12][13]
Visualizing the Molecular and Experimental Landscape
Diagrams are provided below to illustrate the key signaling pathways and a general workflow for the preclinical validation of a therapeutic target in diabetes.
References
- 1. biorxiv.org [biorxiv.org]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. GIPR antagonist antibodies conjugated to GLP-1 peptide are bispecific molecules that decrease weight in obese mice and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A protocol for islet isolation from mouse pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mouse Pancreatic Islet Isolation [protocols.io]
- 7. Murine Pancreatic Islet Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice [jove.com]
- 9. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
Safety Operating Guide
Navigating the Disposal of GIP (1-39): A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Gastric Inhibitory Polypeptide (1-39) in research settings, ensuring the protection of personnel and the environment.
For researchers, scientists, and drug development professionals, the proper handling and disposal of peptides like Gastric Inhibitory Polypeptide (1-39) (GIP (1-39)) are paramount for maintaining a safe and compliant laboratory environment. While GIP (1-39) is not classified as a hazardous substance, adherence to established laboratory waste management protocols is crucial.[1] This guide provides essential, step-by-step information for the appropriate disposal of GIP (1-39).
Key Safety and Handling Information
A review of safety data sheets indicates that GIP (1-39) is not considered a hazardous substance or mixture.[1] However, standard laboratory safety precautions should always be observed during handling to minimize any potential risks. In case of accidental contact, the following first aid measures are recommended[1]:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.
-
Skin Contact: Thoroughly wash the affected area with plenty of water. Contaminated clothing should be removed.
-
Eye Contact: Immediately flush the eyes with a large volume of water.
-
Ingestion: Rinse the mouth with water, provided the person is conscious. Do not induce vomiting.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and technical data for GIP (1-39).
| Property | Value |
| Molecular Formula | C₂₁₀H₃₁₆N₅₆O₆₁S |
| Molecular Weight | 4633.21 g/mol [1] |
| Purity | ≥95% |
| Solubility | Soluble to 10 mg/ml in water.[2] |
| Storage | Store at -20°C. |
| CAS Number | 725474-97-5[1] |
Experimental Protocols: Disposal of GIP (1-39) Waste
The following protocols outline the recommended procedures for disposing of different forms of GIP (1-39) waste commonly generated in a laboratory setting. These are based on general good laboratory practices for non-hazardous materials.
Protocol 1: Disposal of Aqueous Solutions of GIP (1-39)
-
Neutralization (if necessary): If the GIP (1-39) solution contains other acidic or basic components, neutralize the solution to a pH between 6.0 and 8.0.
-
Dilution: Dilute the neutralized GIP (1-39) solution with a significant volume of water (at least 20-fold).
-
Sewer Disposal: The diluted, non-hazardous solution can typically be disposed of down the sanitary sewer, followed by flushing with ample water. Always adhere to local regulations regarding sewer disposal.
Protocol 2: Disposal of Solid GIP (1-39) Waste
-
Collection: Collect unused or expired solid GIP (1-39) in a clearly labeled, sealed container.
-
Waste Stream: Dispose of the container in the non-hazardous solid laboratory waste stream. This waste is typically incinerated or sent to a landfill, depending on institutional procedures.
Protocol 3: Disposal of Contaminated Labware
-
Decontamination: Rinse glassware and other reusable labware that has come into contact with GIP (1-39) thoroughly with water. The rinse water can be disposed of down the sanitary sewer.
-
Disposal of Single-Use Items: Dispose of single-use plasticware, such as pipette tips and tubes, in the appropriate non-hazardous solid laboratory waste container.
GIP (1-39) Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of GIP (1-39) waste.
Caption: Workflow for the proper disposal of GIP (1-39) waste.
By following these guidelines, laboratories can ensure the safe and compliant disposal of GIP (1-39), fostering a secure research environment. Always consult your institution's specific waste management policies and local regulations to ensure full compliance.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for GIP (1-39)
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Gastric Inhibitory Polypeptide (GIP) (1-39), including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
While GIP (1-39) is not classified as a hazardous substance or mixture, adhering to standard laboratory safety protocols is crucial to minimize any potential risks and ensure the integrity of your research.[1]
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment when handling GIP (1-39).
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile or Latex Gloves | Wear standard laboratory gloves to prevent direct skin contact. Change gloves immediately if they become contaminated. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Use to protect eyes from potential splashes of solutions containing GIP (1-39). |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and personal clothing from accidental spills. |
| Respiratory Protection | Not Generally Required | As GIP (1-39) is a peptide and typically handled in solution or as a lyophilized powder with low volatility, respiratory protection is not usually necessary under normal handling conditions. If significant aerosolization is anticipated, a risk assessment should be performed to determine if a dust mask or other respiratory protection is needed. |
Experimental Workflow and Handling Procedures
Proper handling of GIP (1-39) from receipt to disposal is critical for both safety and experimental success. The following diagram illustrates the recommended workflow.
Step-by-Step Handling Protocol:
-
Receiving and Storage: Upon receipt, inspect the product for any damage. Store the lyophilized peptide at its recommended temperature, typically -20°C, to ensure stability.
-
Preparation: Before handling, put on all required personal protective equipment, including a lab coat, safety glasses, and gloves.
-
Reconstitution: To reconstitute the lyophilized GIP (1-39), briefly centrifuge the vial to ensure the powder is at the bottom. Use the appropriate sterile solvent as recommended by the supplier to dissolve the peptide to the desired concentration.
-
Experimental Use: Handle the reconstituted solution in a designated clean area to prevent cross-contamination. Avoid direct contact, inhalation, and ingestion.
-
Spill Management: In the event of a spill, absorb the liquid with an inert material and decontaminate the surface with a suitable cleaning agent. Dispose of the cleaning materials as chemical waste.
First Aid Measures
Although GIP (1-39) is not considered hazardous, it is important to be prepared for accidental exposure.[1]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek medical attention if the person feels unwell.[1] |
Disposal Plan
All waste materials, including empty vials, used pipette tips, and contaminated gloves, should be disposed of in accordance with local, state, and federal regulations for non-hazardous chemical waste. While GIP (1-39) is not classified as hazardous, it is good laboratory practice to segregate chemical waste from general waste.
By adhering to these safety and handling guidelines, researchers can confidently work with GIP (1-39) while maintaining a safe and efficient laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
